molecular formula C₅H₉N₂O₄P B1144549 Dimethyl (1-Diazo-2-oxopropyl)phosphonate CAS No. 90965-06-3

Dimethyl (1-Diazo-2-oxopropyl)phosphonate

Cat. No.: B1144549
CAS No.: 90965-06-3
M. Wt: 192.11
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Description

Dimethyl (1-Diazo-2-oxopropyl)phosphonate, also known as this compound, is a useful research compound. Its molecular formula is C₅H₉N₂O₄P and its molecular weight is 192.11. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-diazo-1-dimethoxyphosphorylpropan-2-one
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InChI

InChI=1S/C5H9N2O4P/c1-4(8)5(7-6)12(9,10-2)11-3/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHSJJGGWYIFCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=[N+]=[N-])P(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70455381
Record name Dimethyl (1-Diazo-2-oxopropyl)phosphonate
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Molecular Weight

192.11 g/mol
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CAS No.

90965-06-3
Record name Dimethyl (1-diazo-2-oxopropyl)phosphonate
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Record name Dimethyl (1-Diazo-2-oxopropyl)phosphonate
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Record name Dimethyl (1-diazo-2-oxopropyl)phosphonate
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Record name DIMETHYL (1-DIAZO-2-OXOPROPYL)PHOSPHONATE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Reactivity of Dimethyl (1-Diazo-2-oxopropyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl (1-diazo-2-oxopropyl)phosphonate, widely known as the Bestmann-Ohira reagent, is a highly versatile and pivotal reagent in modern organic synthesis.[1][2] Its primary application lies in the efficient one-carbon homologation of aldehydes to terminal alkynes, a transformation of significant importance in the synthesis of natural products, pharmaceuticals, and functional materials.[1][3][4] This technical guide provides a comprehensive overview of the synthesis and reactivity of the Bestmann-Ohira reagent, with a focus on detailed experimental protocols, quantitative data, and mechanistic insights.

Introduction

The Bestmann-Ohira reagent is a stable, easily handled, and commercially available diazo compound that serves as a convenient precursor to dimethyl (diazomethyl)phosphonate.[1][5] The in situ generation of this reactive species under mild basic conditions circumvents the need to handle the potentially hazardous and less stable dimethyl (diazomethyl)phosphonate directly.[5][6] This key feature has led to the widespread adoption of the Bestmann-Ohira reagent in the Seyferth-Gilbert homologation, allowing for the efficient conversion of a wide range of aldehydes to alkynes with excellent functional group tolerance.[6][7] Beyond its celebrated role in alkyne synthesis, the reagent also participates in various cycloaddition reactions to furnish a diverse array of heterocyclic scaffolds.[8]

Synthesis of this compound

The most common and practical synthesis of this compound involves a diazo-transfer reaction onto dimethyl (2-oxopropyl)phosphonate.[9] Various sulfonyl azides can be employed as the diazo-transfer agent, with 4-acetamidobenzenesulfonyl azide being a safe and effective option.[9][10]

General Reaction Scheme

The synthesis proceeds via the deprotonation of dimethyl (2-oxopropyl)phosphonate with a base, followed by the reaction of the resulting enolate with a sulfonyl azide to yield the desired diazo compound.

G cluster_0 Synthesis of Bestmann-Ohira Reagent start Dimethyl (2-oxopropyl)phosphonate reagents + Base + Sulfonyl Azide start->reagents product This compound (Bestmann-Ohira Reagent) reagents->product Diazo Transfer

Caption: General workflow for the synthesis of the Bestmann-Ohira reagent.

Experimental Protocol

A detailed experimental procedure for the synthesis of the related diethyl ester is available in Organic Syntheses, which can be adapted for the dimethyl derivative.[10][11] A representative protocol for the dimethyl ester is as follows:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C is added a solution of dimethyl (2-oxopropyl)phosphonate in anhydrous THF dropwise.[8]

  • The resulting mixture is stirred at room temperature for a specified period to ensure complete formation of the enolate.[8]

  • A solution of a suitable sulfonyl azide (e.g., 4-acetamidobenzenesulfonyl azide or tosyl azide) in anhydrous THF is then added dropwise to the reaction mixture at 0 °C.[8][10]

  • The reaction is allowed to warm to room temperature and stirred overnight.[8]

  • Work-up involves quenching the reaction with a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent. The combined organic layers are then dried and concentrated under reduced pressure.

  • Purification is typically achieved by column chromatography on silica gel.[10]

Quantitative Data for Synthesis
Starting MaterialBaseDiazo Transfer ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Dimethyl (2-oxopropyl)phosphonateNaHp-Toluenesulfonyl azide (TsN₃)Benzene/THFrtovernight-[8]
Diethyl (2-oxopropyl)phosphonateNaH4-Acetamidobenzenesulfonyl azideToluene/THF0 to rt2087-93[10][11]
Dimethyl (2-oxopropyl)phosphonateK₂CO₃Imidazole-1-sulfonyl azide HClMeCN252- (in situ)[12]

Reactivity of this compound

The reactivity of the Bestmann-Ohira reagent is dominated by its use in the generation of dimethyl (diazomethyl)phosphonate for the homologation of aldehydes to alkynes. However, it also participates in other important transformations.

The Bestmann-Ohira Reaction: Alkyne Synthesis

The premier application of the Bestmann-Ohira reagent is the conversion of aldehydes to terminal alkynes, a process known as the Bestmann-Ohira modification of the Seyferth-Gilbert homologation.[1][6] This reaction proceeds under mild basic conditions, typically using potassium carbonate in methanol, making it compatible with a wide array of functional groups and base-sensitive substrates.[6][7][13]

The reaction is initiated by the base-mediated cleavage of the acetyl group to generate the dimethyl (diazomethyl)phosphonate anion in situ.[1][11] This anion then adds to the aldehyde to form an oxaphosphetane intermediate.[7][14] Subsequent elimination of dimethyl phosphate and dinitrogen, followed by a 1,2-hydride or 1,2-alkyl/aryl shift, affords the terminal alkyne.[14][15]

G cluster_0 Bestmann-Ohira Reaction Mechanism reagent Bestmann-Ohira Reagent anion Dimethyl (diazomethyl)phosphonate Anion reagent->anion + Base base Base (e.g., K₂CO₃/MeOH) oxaphosphetane Oxaphosphetane Intermediate anion->oxaphosphetane + Aldehyde aldehyde Aldehyde (R-CHO) vinyl_diazo Vinyl Diazo Intermediate oxaphosphetane->vinyl_diazo - Dimethyl phosphate vinyl_carbene Vinyl Carbene vinyl_diazo->vinyl_carbene - N₂ alkyne Terminal Alkyne (R-C≡CH) vinyl_carbene->alkyne 1,2-Shift

Caption: Simplified mechanism of the Bestmann-Ohira reaction.

A general procedure for the conversion of an aldehyde to a terminal alkyne is as follows:[5][16]

  • To a solution of the aldehyde in methanol is added potassium carbonate.[5]

  • The Bestmann-Ohira reagent is then added to the stirred mixture at room temperature.[5]

  • The reaction is monitored by thin-layer chromatography (TLC) until completion.

  • The reaction mixture is diluted with an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate.[2][5]

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography if necessary.[2]

Aldehyde SubstrateBaseSolventTemp. (°C)TimeYield (%)Reference
UndecanalK₂CO₃Methanolrtovernight56[2]
Various aldehydesK₂CO₃Methanolrt4 hHigh[5]
1-Chloro-4-formylbenzeneK₂CO₃Methanolrt4 h-[5]
Base-labile aldehydesK₂CO₃Methanolrt-Good[15]
Cycloaddition Reactions

The diazo functionality in the Bestmann-Ohira reagent enables it to participate in 1,3-dipolar cycloaddition reactions with various dipolarophiles.[10][11] These reactions provide access to a range of five-membered nitrogen-containing heterocycles, such as pyrazoles and triazoles, which are important structural motifs in medicinal chemistry.[8]

Other Reactivities

The Bestmann-Ohira reagent can also be used for the synthesis of enol ethers from ketones when the reaction is performed in the presence of an alcohol.[17][18] This occurs through the trapping of the intermediate vinylidene carbene by the alcohol.[11]

Spectroscopic Data

Table of Spectroscopic Data for Diethyl (1-diazo-2-oxopropyl)phosphonate [10][11]

TechniqueSolventKey Signals (δ)
¹H NMRCDCl₃4.31-4.10 (m, 4H), 2.29 (s, 3H), 1.40 (td, 6H)
¹³C NMRCDCl₃190.1 (d, J = 13.1 Hz), 65.6, 63.4 (d, J = 6.1 Hz), 27.2, 16.1 (d, J = 6.1 Hz)
³¹P NMRCDCl₃11.02
FT-IR (neat)-2986, 2117 (N₂ stretch), 1655 (C=O stretch), 1260, 1006 cm⁻¹

Conclusion

This compound, the Bestmann-Ohira reagent, is an indispensable tool in organic synthesis. Its ease of preparation, stability, and remarkable utility in the mild and efficient conversion of aldehydes to terminal alkynes have solidified its place in the synthetic chemist's toolbox. Furthermore, its ability to engage in cycloaddition and other reactions highlights its versatility. This guide has provided a detailed overview of its synthesis, reactivity, and practical application, offering valuable insights for researchers and professionals in the chemical and pharmaceutical sciences.

References

The Ohira-Bestmann Reagent: A Technical Guide to its Mechanism and Application in Alkyne Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Ohira-Bestmann reagent provides a powerful and versatile method for the one-carbon homologation of aldehydes to terminal alkynes, a critical transformation in organic synthesis and drug discovery. This technical guide delves into the core mechanism of action of the Ohira-Bestmann reagent, provides detailed experimental protocols, and presents a summary of its substrate scope and yields.

Core Principles and Mechanism of Action

The Ohira-Bestmann reaction is a modification of the Seyferth-Gilbert homologation.[1][2][3] It offers a milder and more versatile alternative for the conversion of aldehydes to alkynes. The key reagent, dimethyl (1-diazo-2-oxopropyl)phosphonate, is often referred to as the Ohira-Bestmann reagent.[2][3]

The reaction proceeds through the in-situ generation of a dimethyl (diazomethyl)phosphonate carbanion.[2][4] Under basic conditions, typically with potassium carbonate in methanol, the Ohira-Bestmann reagent undergoes cleavage of the acetyl group.[2][4] The resulting phosphonate carbanion then acts as a nucleophile, attacking the carbonyl group of the aldehyde. This is followed by a cyclization to form an unstable oxaphosphetane intermediate, which then eliminates dimethyl phosphate to yield a vinyldiazo species. Subsequent loss of nitrogen gas generates a vinylidene carbene, which undergoes a 1,2-hydride shift (or alkyl/aryl migration) to furnish the terminal alkyne.[3][4]

The milder basic conditions of the Ohira-Bestmann reaction, compared to the strong bases like potassium tert-butoxide used in the original Seyferth-Gilbert protocol, make it compatible with a wider range of functional groups and base-sensitive substrates, such as enolizable aldehydes.[3][5]

Signaling Pathway Diagram

Ohira_Bestmann_Mechanism reagent Ohira-Bestmann Reagent (this compound) carbanion Dimethyl (diazomethyl)phosphonate Carbanion reagent->carbanion Deprotonation side_product1 Methyl Acetate reagent->side_product1 base K2CO3, MeOH oxaphosphetane Oxaphosphetane Intermediate carbanion->oxaphosphetane Nucleophilic Attack aldehyde Aldehyde (R-CHO) aldehyde->oxaphosphetane vinyldiazo Vinyldiazo Intermediate oxaphosphetane->vinyldiazo Elimination side_product2 Dimethyl Phosphate oxaphosphetane->side_product2 carbene Vinylidene Carbene Intermediate vinyldiazo->carbene N2 Elimination side_product3 N2 vinyldiazo->side_product3 alkyne Terminal Alkyne (R-C≡CH) carbene->alkyne 1,2-Migration Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification setup Assemble and purge 3-neck flask add_reagents Add aldehyde and K2CO3 setup->add_reagents add_solvent Add anhydrous MeOH add_reagents->add_solvent add_bor Add Ohira-Bestmann reagent solution add_solvent->add_bor stir Stir at room temperature (4-16 h) add_bor->stir monitor Monitor by TLC stir->monitor dilute Dilute with Et2O monitor->dilute wash Wash with aq. NaHCO3 dilute->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Purify by chromatography concentrate->purify

References

Technical Guide: Spectroscopic and Synthetic Data of Dimethyl (1-Diazo-2-oxopropyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data available for Dimethyl (1-Diazo-2-oxopropyl)phosphonate, a key reagent in organic synthesis, famously known as the Ohira-Bestmann reagent. Due to the limited availability of published, peer-reviewed spectroscopic data for the dimethyl ester, this guide also includes detailed data for its close analog, Diethyl (1-Diazo-2-oxopropyl)phosphonate, for comparative purposes.

Spectroscopic Data

Spectroscopic Data for Diethyl (1-Diazo-2-oxopropyl)phosphonate

The following tables summarize the key spectroscopic data for Diethyl (1-Diazo-2-oxopropyl)phosphonate.[1]

¹H NMR (400 MHz, CDCl₃) [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
4.31-4.10m-OCH₂ CH₃
2.29s-C(O)CH₃
1.40td-OCH₂CH₃

¹³C NMR (100 MHz, CDCl₃) [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
190.1d13.1C =O
65.6s-C N₂
63.4d6.1OC H₂CH₃
27.2s-C(O)C H₃
16.1d6.1OCH₂C H₃

³¹P NMR (162 MHz, CDCl₃) [1]

Chemical Shift (δ) ppm
11.02

FTIR (neat) [1]

Wavenumber (cm⁻¹)Assignment
2986C-H stretch
2117N₂ stretch (diazo)
1655C=O stretch
1260P=O stretch
1006P-O-C stretch

Experimental Protocols

The synthesis of this compound follows a procedure analogous to that of its diethyl counterpart, involving a diazo-transfer reaction.

Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate[1][2]

This procedure can be adapted for the synthesis of the dimethyl analog by starting with dimethyl (2-oxopropyl)phosphonate.

Materials:

  • Diethyl (2-oxopropyl)phosphonate

  • Sodium hydride (60% dispersion in mineral oil)

  • 4-Acetamidobenzenesulfonyl azide

  • Toluene, anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Hexanes

  • Methyl t-butyl ether

  • Celite

  • Silica gel

Procedure:

  • A three-necked round-bottomed flask is equipped with an addition funnel, an argon inlet, and a magnetic stir bar.

  • The flask is charged with sodium hydride and anhydrous toluene.

  • The suspension is cooled to 0 °C in an ice-water bath.

  • A solution of diethyl (2-oxopropyl)phosphonate in anhydrous toluene is added dropwise to the cooled suspension.

  • After the addition is complete, a solution of 4-acetamidobenzenesulfonyl azide in anhydrous THF is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 20 hours.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with methyl t-butyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered through a pad of Celite.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Key Applications: The Ohira-Bestmann Reaction

This compound is a crucial reagent in the Ohira-Bestmann reaction, which is a mild and efficient method for the one-carbon homologation of aldehydes to terminal alkynes.

Reaction Mechanism

The reaction proceeds through the in situ generation of a dimethyl (diazomethyl)phosphonate anion, which then reacts with an aldehyde.

Ohira_Bestmann_Reaction reagent This compound intermediate1 Dimethyl (diazomethyl)phosphonate anion reagent->intermediate1 base Base (e.g., K₂CO₃) base->intermediate1 methanol Methanol methanol->intermediate1 intermediate2 Oxaphosphetane intermediate intermediate1->intermediate2 + Aldehyde aldehyde Aldehyde (R-CHO) intermediate3 Vinyl diazo intermediate intermediate2->intermediate3 - Dimethyl phosphate phosphate Dimethyl phosphate product Terminal Alkyne (R-C≡CH) intermediate3->product - N₂ n2 N₂

Caption: Mechanism of the Ohira-Bestmann Reaction.

Synthetic Workflow Diagram

The general workflow for the synthesis and purification of this compound is outlined below.

Synthesis_Workflow start Start: Dimethyl (2-oxopropyl)phosphonate + Diazo transfer agent reaction Reaction with Base (e.g., NaH in Toluene/THF) start->reaction workup Aqueous Workup (Quenching, Extraction, Washing) reaction->workup drying Drying and Filtration workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Column Chromatography) concentration->purification product Final Product: This compound purification->product

Caption: General workflow for the synthesis of the Ohira-Bestmann reagent.

References

Physical and chemical properties of the Ohira-Bestmann reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Ohira-Bestmann reagent, chemically known as dimethyl (1-diazo-2-oxopropyl)phosphonate, is a highly versatile and efficient reagent in modern organic synthesis. It is primarily utilized for the one-carbon homologation of aldehydes to terminal alkynes, a crucial transformation in the synthesis of natural products, pharmaceuticals, and advanced materials. This guide provides an in-depth overview of its physical and chemical properties, detailed experimental protocols, and reaction mechanisms.

Physical and Chemical Properties

The Ohira-Bestmann reagent is a pale yellow to yellow, viscous liquid at room temperature.[1] It is soluble in most common organic solvents such as acetonitrile, methanol, and chloroform.[2][3] Due to the presence of the diazo group, the reagent exhibits high reactivity and requires careful handling and storage.[1]

Quantitative Physical and Spectroscopic Data

The following tables summarize the key physical and spectroscopic properties of the Ohira-Bestmann reagent and its diethyl analog.

Table 1: Physical Properties of Ohira-Bestmann Reagent and Analogs

PropertyThis compoundDiethyl (1-diazo-2-oxopropyl)phosphonate
CAS Number 90965-06-3[4]87699-57-8
Molecular Formula C₅H₉N₂O₄P[4]C₇H₁₃N₂O₄P
Molecular Weight 192.11 g/mol [4]220.16 g/mol
Appearance Pale yellow to yellow liquid[1][2]Pale-yellow oil
Density ~1.13 g/mL at 25 °C (for a 10% solution in acetonitrile, the density is 0.800-0.850 g/mL at 20 °C)No data available
Refractive Index (n20/D) 1.465 (lit.)No data available
Storage Temperature 2-8°C, protect from light and moisture[2][3]Store neat under air for at least 3 months

Table 2: Spectroscopic Data for Diethyl (1-diazo-2-oxopropyl)phosphonate

SpectroscopyData
¹H NMR (400 MHz, CDCl₃) δ: 4.31-4.10 (m, 4H), 2.29 (s, 3H), 1.40 (td, 6H)
¹³C NMR (100 MHz, CDCl₃) δ: 190.1 (d, J = 13.1 Hz), 65.6, 63.4 (d, J = 6.1 Hz), 27.2, 16.1 (d, J = 6.1 Hz)
³¹P NMR (162 MHz, CDCl₃) δ: 11.02
FTIR (neat, cm⁻¹) 2986, 2117, 1655, 1260, 1006

Chemical Reactivity and Reaction Mechanism

The cornerstone of the Ohira-Bestmann reagent's utility is its reaction with aldehydes in the presence of a mild base, such as potassium carbonate, in methanol to yield terminal alkynes.[5] This reaction, an extension of the Seyferth-Gilbert homologation, proceeds under significantly milder conditions, making it compatible with a wide range of functional groups and base-sensitive substrates.[5][6]

The reaction is initiated by the deacetylation of the Ohira-Bestmann reagent by a methoxide ion, generated in situ from methanol and potassium carbonate, to form a key intermediate, the dimethyl (diazomethyl)phosphonate anion. This anion then undergoes a Wittig-like reaction with the aldehyde.

The detailed mechanism involves the following steps:

  • Generation of the reactive anion: The methoxide ion attacks the acetyl group of the Ohira-Bestmann reagent, leading to its cleavage and the formation of the dimethyl (diazomethyl)phosphonate anion.

  • Nucleophilic addition: The generated anion adds to the carbonyl carbon of the aldehyde, forming an alkoxide intermediate.[6]

  • Cyclization: The alkoxide then attacks the phosphorus atom in an intramolecular fashion to form a transient oxaphosphetane intermediate.[6]

  • Elimination: This intermediate collapses, eliminating dimethyl phosphate and forming a vinyl diazo species.[6]

  • Nitrogen extrusion and rearrangement: The vinyl diazo compound loses a molecule of nitrogen gas to generate a vinylidene carbene, which then undergoes a 1,2-hydride or 1,2-alkyl/aryl shift to furnish the final alkyne product.[5][6]

Ohira_Bestmann_Mechanism reagent Ohira-Bestmann Reagent anion Dimethyl (diazomethyl)phosphonate anion reagent->anion - MeOAc base K₂CO₃, MeOH alkoxide Alkoxide Intermediate anion->alkoxide aldehyde Aldehyde (R-CHO) aldehyde->alkoxide oxaphosphetane Oxaphosphetane Intermediate alkoxide->oxaphosphetane Intramolecular cyclization vinyldiazo Vinyl Diazo Compound oxaphosphetane->vinyldiazo - (MeO)₂PO₂⁻ carbene Vinylidene Carbene vinyldiazo->carbene - N₂ alkyne Terminal Alkyne (R-C≡CH) carbene->alkyne 1,2-shift

Ohira-Bestmann Reaction Mechanism.

Experimental Protocols

Synthesis of the Ohira-Bestmann Reagent

While commercially available, the Ohira-Bestmann reagent can be synthesized in the laboratory. A common method involves a diazo-transfer reaction from a sulfonyl azide, such as 4-acetamidobenzenesulfonyl azide (p-ABSA), to a dialkyl (2-oxopropyl)phosphonate. The use of p-ABSA is preferred over other sulfonyl azides like tosyl azide (TsN₃) due to its enhanced safety profile.

Detailed Protocol for the Synthesis of Diethyl (1-diazo-2-oxopropyl)phosphonate:

  • Preparation: To a stirred suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous toluene at 0 °C, a solution of diethyl (2-oxopropyl)phosphonate in toluene is added dropwise.

  • Reaction: The mixture is stirred at 0 °C for a specified time, during which a white precipitate forms. A solution of 4-acetamidobenzenesulfonyl azide in toluene is then added.

  • Work-up: The reaction is quenched with saturated aqueous ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the pure diethyl (1-diazo-2-oxopropyl)phosphonate as a pale-yellow oil.

General Procedure for the Conversion of Aldehydes to Alkynes

The following is a general experimental procedure for the homologation of an aldehyde to a terminal alkyne using the Ohira-Bestmann reagent.

Materials:

  • Aldehyde

  • This compound (Ohira-Bestmann reagent)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous methanol (MeOH)

  • Anhydrous diethyl ether or other suitable organic solvent for work-up

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: A dry reaction flask is charged with the aldehyde and potassium carbonate under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent Addition: Anhydrous methanol is added to the flask, and the resulting suspension is stirred at room temperature.

  • Reagent Addition: The Ohira-Bestmann reagent (neat or as a solution in a suitable solvent like acetonitrile) is added to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: The reaction mixture is diluted with diethyl ether and washed with saturated aqueous sodium bicarbonate solution. The organic layer is then dried over anhydrous sodium sulfate.

  • Isolation: The solvent is removed under reduced pressure to yield the crude alkyne product, which can be further purified by column chromatography if necessary.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation start Dry Reaction Flask add_aldehyde Add Aldehyde start->add_aldehyde add_base Add K₂CO₃ add_aldehyde->add_base add_solvent Add Anhydrous MeOH add_base->add_solvent stir1 Stir at RT add_solvent->stir1 add_reagent Add Ohira-Bestmann Reagent stir1->add_reagent stir2 Stir and Monitor by TLC add_reagent->stir2 dilute Dilute with Et₂O stir2->dilute wash Wash with sat. NaHCO₃ dilute->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (optional) concentrate->purify end Final Alkyne Product purify->end

General Experimental Workflow.

Safety and Handling

The Ohira-Bestmann reagent is a diazo compound and should be handled with care.[1] It is recommended to avoid contact with skin and eyes and to work in a well-ventilated fume hood. Thermal stability studies have shown that the diethyl analog exhibits an exothermic event near 86°C, indicating that distillation should be avoided without further investigation. It is stable for at least two years when stored at -20°C, protected from light and moisture.[2] For the diethyl analog, it is reported to be stable for at least 3 months when stored neat under air.

Conclusion

The Ohira-Bestmann reagent is an invaluable tool for the synthesis of terminal alkynes from aldehydes. Its mild reaction conditions, high functional group tolerance, and operational simplicity have cemented its place in the synthetic chemist's toolbox. This guide provides the essential technical information for its effective and safe use in a research and development setting.

References

The Ohira-Bestmann Reaction: A Technical Guide to its Discovery and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conversion of aldehydes to terminal alkynes is a fundamental transformation in organic synthesis, providing a crucial building block for the construction of complex molecules in medicinal chemistry and materials science. Among the methodologies available, the Ohira-Bestmann reaction has emerged as a mild, efficient, and widely adopted procedure. This technical guide provides an in-depth exploration of the discovery and history of this reaction, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to support its application in research and development.

A Historical Perspective: From Seyferth-Gilbert to Ohira-Bestmann

The story of the Ohira-Bestmann reaction begins with the Seyferth-Gilbert homologation , a process for converting aldehydes and ketones into alkynes with one additional carbon atom. In the early 1970s, Dietmar Seyferth and his colleagues first prepared dimethyl (diazomethyl)phosphonate, now commonly known as the Seyferth-Gilbert reagent . Subsequently, in 1982, John C. Gilbert and U. Weerasooriya reported its application in the base-promoted synthesis of alkynes from carbonyl compounds.[1]

The original Seyferth-Gilbert protocol, however, required the use of strong bases such as potassium tert-butoxide at low temperatures (e.g., -78 °C).[1][2] These harsh conditions limited its applicability, particularly with substrates bearing base-sensitive functional groups or enolizable protons, which could lead to side reactions like aldol condensation or racemization.[1][3]

A significant breakthrough came in 1989 when Susumu Ohira reported a milder method for generating the reactive diazomethylphosphonate anion.[1][4] Ohira discovered that dimethyl (1-diazo-2-oxopropyl)phosphonate could be treated with methanol and a mild base, potassium carbonate, to generate the necessary reagent in situ.[1][3] This modification circumvented the need for a strong base and cryogenic temperatures.

Building upon Ohira's initial discovery, Hans J. Bestmann and his research group conducted a systematic investigation into the scope and limitations of this new protocol. In 1996, they published a comprehensive study that established optimized reaction conditions and demonstrated the broad applicability of the method for a wide range of aldehydes.[1][5] This work solidified the importance of the modified procedure, which is now widely recognized as the Ohira-Bestmann reaction . The reagent, this compound, is often referred to as the Ohira-Bestmann reagent .[5][6]

The Reaction Mechanism: A Step-by-Step Analysis

The Ohira-Bestmann reaction proceeds through a well-defined mechanistic pathway, which elegantly avoids the harsh conditions of the original Seyferth-Gilbert homologation. The key to the milder conditions lies in the in situ generation of the dimethyl (diazomethyl)phosphonate anion.

The reaction is initiated by the deacylation of the Ohira-Bestmann reagent by a methoxide anion, which is generated in catalytic amounts from the reaction of potassium carbonate with methanol.[1][7] This step produces the nucleophilic dimethyl (diazomethyl)phosphonate anion. This anion then attacks the carbonyl carbon of the aldehyde to form an alkoxide intermediate.[7] The intermediate subsequently undergoes an intramolecular cyclization to form a transient oxaphosphetane.[7] This four-membered ring intermediate then collapses, eliminating dimethyl phosphate and forming a vinyldiazo species.[7] The vinyldiazo intermediate is unstable and readily loses nitrogen gas to generate a vinylidene carbene.[7] Finally, a 1,2-hydride or 1,2-alkyl shift occurs, leading to the formation of the terminal alkyne product.[7]

Below is a graphical representation of the reaction mechanism.

Ohira_Bestmann_Mechanism cluster_reagent_generation In situ Reagent Generation cluster_alkyne_formation Alkyne Formation Ohira_Bestmann_Reagent This compound (Ohira-Bestmann Reagent) DAMP_anion Dimethyl (diazomethyl)phosphonate Anion Ohira_Bestmann_Reagent->DAMP_anion - AcOMe K2CO3_MeOH K₂CO₃, MeOH Aldehyde Aldehyde (R-CHO) DAMP_anion->Aldehyde Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide + DAMP anion Oxaphosphetane Oxaphosphetane Alkoxide->Oxaphosphetane Cyclization Vinyldiazo Vinyldiazo Intermediate Oxaphosphetane->Vinyldiazo - (MeO)₂PO₂⁻ Carbene Vinylidene Carbene Vinyldiazo->Carbene - N₂ Alkyne Terminal Alkyne (R-C≡CH) Carbene->Alkyne 1,2-shift

Caption: The reaction mechanism of the Ohira-Bestmann reaction.

Experimental Protocols

This section provides detailed experimental procedures for the preparation of the Ohira-Bestmann reagent and its application in the synthesis of terminal alkynes.

Preparation of the Ohira-Bestmann Reagent (this compound)

A common procedure for the preparation of the Ohira-Bestmann reagent involves a diazo transfer reaction from a sulfonyl azide to dimethyl-2-oxopropylphosphonate.

Materials:

  • Dimethyl-2-oxopropylphosphonate

  • Imidazole-1-sulfonyl azide hydrochloride (or other suitable diazo transfer reagent)

  • Potassium carbonate

  • Acetonitrile

  • Methanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of dimethyl-2-oxopropylphosphonate in acetonitrile, add potassium carbonate.

  • Cool the mixture to 0 °C and add a solution of imidazole-1-sulfonyl azide hydrochloride in acetonitrile dropwise.

  • Allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Ohira-Bestmann reagent, which can often be used without further purification.

General Procedure for the Ohira-Bestmann Reaction

The following is a general one-pot procedure for the conversion of an aldehyde to a terminal alkyne using the Ohira-Bestmann reagent.

Materials:

  • Aldehyde

  • Ohira-Bestmann reagent

  • Potassium carbonate

  • Methanol

  • Diethyl ether

  • 5% Aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve the aldehyde in methanol.

  • Add potassium carbonate to the solution and stir the suspension at room temperature.

  • To this mixture, add a solution of the Ohira-Bestmann reagent in a suitable solvent (e.g., acetonitrile or methanol).

  • Stir the reaction mixture at room temperature for 4-18 hours, monitoring the reaction by TLC.[1]

  • Upon completion, dilute the reaction mixture with diethyl ether and wash with a 5% aqueous sodium bicarbonate solution.[8]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography if necessary.

Below is a workflow diagram for a typical Ohira-Bestmann reaction.

Ohira_Bestmann_Workflow Start Start Setup Combine Aldehyde and K₂CO₃ in Methanol Start->Setup Add_Reagent Add Ohira-Bestmann Reagent Setup->Add_Reagent React Stir at Room Temperature (4-18 h) Add_Reagent->React Workup Dilute with Diethyl Ether Wash with aq. NaHCO₃ React->Workup Isolate Dry and Concentrate Workup->Isolate Purify Purify by Chromatography (if necessary) Isolate->Purify End Terminal Alkyne Product Purify->End

Caption: A typical experimental workflow for the Ohira-Bestmann reaction.

Quantitative Data

The Ohira-Bestmann reaction is known for its high yields across a broad range of substrates. The following tables summarize representative quantitative data from key publications, demonstrating the reaction's efficiency.

Table 1: Ohira-Bestmann Reaction of Various Aldehydes

AldehydeProductYield (%)
BenzaldehydePhenylacetylene95
4-Chlorobenzaldehyde1-Chloro-4-ethynylbenzene98
4-Methoxybenzaldehyde1-Ethynyl-4-methoxybenzene96
2-Naphthaldehyde2-Ethynylnaphthalene94
Cinnamaldehyde1-Phenyl-1-buten-3-yne85
Dodecanal1-Dodecyne89
CyclohexanecarboxaldehydeEthynylcyclohexane91
(R)-2,3-O-Isopropylideneglyceraldehyde(R)-3,4-Dihydroxy-3-methyl-1-butyne88

Data adapted from Roth, G. J.; Liepold, B.; Müller, S. G.; Bestmann, H. J. Synthesis 2004, 59-62.

Table 2: Comparison of Seyferth-Gilbert and Ohira-Bestmann Conditions

SubstrateReaction ConditionsProductYield (%)
4-NitrobenzaldehydeSeyferth-Gilbert (KOtBu, THF, -78 °C)1-Ethynyl-4-nitrobenzene~70
4-NitrobenzaldehydeOhira-Bestmann (K₂CO₃, MeOH, rt)1-Ethynyl-4-nitrobenzene92
Enolizable AldehydeSeyferth-Gilbert (KOtBu, THF, -78 °C)Complex mixture (aldol products)Low
Enolizable AldehydeOhira-Bestmann (K₂CO₃, MeOH, rt)Corresponding alkyneHigh

Yields are approximate and intended for comparative purposes, based on general observations from the literature.[1][5]

Conclusion

The discovery and development of the Ohira-Bestmann reaction represent a significant advancement in the field of organic synthesis. By providing a mild and efficient method for the conversion of aldehydes to terminal alkynes, this reaction has become an invaluable tool for chemists in academia and industry. Its broad substrate scope, high yields, and operational simplicity make it a preferred method for the introduction of the versatile alkyne functionality in the synthesis of pharmaceuticals, natural products, and advanced materials. This guide provides the foundational knowledge and practical details necessary for the successful implementation of the Ohira-Bestmann reaction in the laboratory.

References

An In-depth Technical Guide to Dimethyl (1-Diazo-2-oxopropyl)phosphonate (CAS 90965-06-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical substance with CAS number 90965-06-3, scientifically known as Dimethyl (1-Diazo-2-oxopropyl)phosphonate. Commonly referred to as the Ohira-Bestmann reagent, this versatile compound is a cornerstone in modern organic synthesis, particularly for the homologation of aldehydes to terminal alkynes and the construction of various heterocyclic systems. This document collates its chemical and physical properties, detailed experimental protocols for its synthesis and key applications, and its mechanism of action, presented in a format tailored for chemical research and development professionals.

Chemical Identity and Properties

This compound is a pale-yellow liquid that is soluble in most organic solvents. It is a key reagent in the Ohira-Bestmann modification of the Seyferth-Gilbert homologation.[1][2]

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 90965-06-3[3]
Molecular Formula C₅H₉N₂O₄P[3]
Synonyms Ohira-Bestmann Reagent, Bestmann-Ohira Reagent, Dimethyl (1-azoacetonyl)phosphonate, Dimethyl (acetyldiazomethyl)phosphonate[3][4]
InChI Key SQHSJJGGWYIFCD-UHFFFAOYSA-N[3]
SMILES COP(=O)(OC)C(=[N+]=[N-])C(C)=O[3]

Table 2: Physicochemical Properties

PropertyValueSource(s)
Molecular Weight 192.11 g/mol [3]
Appearance Pale-yellow liquid[2]
Density 0.800-0.850 g/mL at 20 °C[3]
Refractive Index n20/D 1.352-1.354[3]
Storage Temperature 2-8°C[3]

Synthesis of this compound

The Ohira-Bestmann reagent can be synthesized via a diazo transfer reaction to dimethyl (2-oxopropyl)phosphonate.[5] A reliable and convenient method for its preparation has been described in the literature.[6][7]

Experimental Protocol: Synthesis from Dimethyl (2-oxopropyl)phosphonate

This protocol is adapted from established literature procedures.[5][7]

Materials:

  • Dimethyl (2-oxopropyl)phosphonate

  • 4-Acetamidobenzenesulfonyl azide (p-ABSA)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Toluene, anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Sodium sulfate, anhydrous

Procedure:

  • To a stirred suspension of sodium hydride (1.0 equiv) in anhydrous toluene at 0°C, a solution of dimethyl (2-oxopropyl)phosphonate (1.0 equiv) in anhydrous toluene is added dropwise.

  • After stirring for a short period, a solution of 4-acetamidobenzenesulfonyl azide (1.0 equiv) in anhydrous THF is added dropwise to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction mixture is then diluted with diethyl ether and washed with saturated aqueous sodium bicarbonate solution.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification by column chromatography on silica gel provides this compound.

Applications in Organic Synthesis

The primary application of this compound is in the Ohira-Bestmann reaction for the one-carbon homologation of aldehydes to terminal alkynes.[1][8] It is also a valuable reagent for the synthesis of various five-membered heterocyclic compounds through 1,3-dipolar cycloaddition reactions.[2][9]

The Ohira-Bestmann Reaction: Aldehyde to Alkyne Conversion

This reaction provides a mild and efficient method for the synthesis of terminal alkynes from a wide range of aldehydes, including those that are enolizable.[1][8][10]

The reaction proceeds through the in situ generation of a dimethyl (diazomethyl)phosphonate anion, which then reacts with the aldehyde.[8]

Ohira_Bestmann_Mechanism reagent This compound anion Dimethyl (diazomethyl)phosphonate anion reagent->anion + Base base K2CO3 / MeOH intermediate Oxaphosphetane intermediate anion->intermediate + Aldehyde aldehyde Aldehyde (R-CHO) aldehyde->intermediate diazoalkene Diazoalkene intermediate->diazoalkene - Dimethyl phosphate vinylidene Vinylidene carbene diazoalkene->vinylidene - N2 alkyne Terminal Alkyne (R-C≡CH) vinylidene->alkyne 1,2-H shift N2 N2

Caption: Mechanism of the Ohira-Bestmann Reaction.

This is a general one-pot procedure for the conversion of an aldehyde to a terminal alkyne.[11]

Materials:

  • Aldehyde

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Methanol, anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Sodium sulfate, anhydrous

Procedure:

  • To a solution of the aldehyde (1.0 equiv) in anhydrous methanol, potassium carbonate (2.0 equiv) is added.

  • This compound (1.2-1.5 equiv) is then added to the stirred mixture at room temperature.[12]

  • The reaction is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction mixture is diluted with diethyl ether and washed with saturated aqueous sodium bicarbonate solution.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford the terminal alkyne.

Synthesis of Phosphonylpyrazoles

The Ohira-Bestmann reagent can undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles, such as nitroalkenes, to regioselectively synthesize functionalized phosphonylpyrazoles.[13][14]

The base-mediated reaction generates a diazoalkane intermediate in situ, which then undergoes a cycloaddition with the nitroalkene, followed by elimination of the nitro group.[14]

Pyrazole_Synthesis_Mechanism reagent Ohira-Bestmann Reagent diazo_anion Diazomethylphosphonate anion reagent->diazo_anion + Base base Base cycloaddition [3+2] Cycloaddition diazo_anion->cycloaddition nitroalkene Nitroalkene nitroalkene->cycloaddition intermediate Cycloadduct Intermediate cycloaddition->intermediate pyrazole Phosphonylpyrazole intermediate->pyrazole - HNO2

Caption: Synthesis of Phosphonylpyrazoles.

This procedure describes a one-pot synthesis of phosphonylpyrazoles.[13][14]

Materials:

  • Nitroalkene

  • This compound

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., methanol or ethanol)

Procedure:

  • To a solution of the nitroalkene (1.0 equiv) in the chosen solvent, the base is added.

  • This compound (1.0-1.2 equiv) is then added to the mixture.

  • The reaction is stirred at room temperature until completion, as monitored by TLC.

  • The solvent is removed under reduced pressure, and the residue is worked up by extraction with an appropriate organic solvent and washing with water.

  • The organic layer is dried and concentrated, and the crude product is purified by crystallization or column chromatography.

Spectroscopic Data

Table 3: Spectroscopic Data for Diethyl (1-Diazo-2-oxopropyl)phosphonate

SpectroscopyData
¹H NMR (CDCl₃, 400 MHz) δ: 4.31–4.10 (m, 4H), 2.29 (s, 3H), 1.40 (td, 6H)
¹³C NMR (CDCl₃, 100 MHz) δ: 190.1 (d, J = 13.1 Hz), 65.6, 63.4 (d, J = 6.1 Hz), 27.2, 16.1 (d, J = 6.1 Hz)
³¹P NMR (CDCl₃, 162 MHz) δ: 11.02
FTIR (neat) 2986, 2117, 1655, 1260, 1006 cm⁻¹

Source: Organic Syntheses Procedure[15]

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.[16] It is important to consult the Safety Data Sheet (SDS) before use. Thermal stability studies have shown that the reagent undergoes exothermic decomposition starting at 51 °C in air.[4]

General Handling Precautions:

  • Use in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Keep away from heat, sparks, and open flames.

Storage:

  • Store in a cool, dry place, away from incompatible materials.[16]

  • The recommended storage temperature is between 2-8°C.[3]

  • Keep the container tightly closed and under an inert atmosphere.

Conclusion

This compound (CAS 90965-06-3) is a powerful and versatile reagent in organic synthesis. Its ability to efficiently convert aldehydes to terminal alkynes under mild conditions and to participate in cycloaddition reactions for the synthesis of complex heterocycles makes it an invaluable tool for chemists in academia and industry. Proper understanding of its properties, reaction mechanisms, and handling procedures is crucial for its safe and effective use in the laboratory. This guide provides a foundational resource for researchers and professionals working with this important chemical compound.

References

Navigating Alkyne Synthesis: A Technical Guide to Alternatives for the Seyferth-Gilbert Homologation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a terminal alkyne is a critical transformation in modern organic synthesis, providing a versatile functional group for further elaboration in the construction of complex molecules, including active pharmaceutical ingredients. The Seyferth-Gilbert homologation has long been a staple for the one-carbon extension of aldehydes to terminal alkynes. However, the use of the often unstable and hazardous diazomethylphosphonate reagent under strongly basic conditions has prompted the development of safer and more versatile alternatives. This technical guide provides an in-depth overview of the primary alternatives to the Seyferth-Gilbert homologation: the Corey-Fuchs reaction and the Ohira-Bestmann modification. A brief discussion of the Colvin rearrangement is also included as a relevant, though less common, alternative.

The Corey-Fuchs Reaction

The Corey-Fuchs reaction is a reliable two-step process for the conversion of aldehydes to terminal alkynes.[1][2][3] The first step involves the formation of a 1,1-dibromoalkene from an aldehyde, which is then converted to the terminal alkyne in the second step.[1][2]

Reaction Mechanism & Workflow

The reaction proceeds via the formation of a phosphorus ylide from triphenylphosphine and carbon tetrabromide. This ylide then reacts with the aldehyde in a Wittig-type reaction to yield a 1,1-dibromoalkene.[2][4] Subsequent treatment with a strong base, typically an alkyllithium reagent, results in a Fritsch-Buttenberg-Wiechell rearrangement to afford the terminal alkyne.[2]

Corey_Fuchs_Workflow Aldehyde Aldehyde (R-CHO) Dibromoalkene 1,1-Dibromoalkene (R-CH=CBr₂) Aldehyde->Dibromoalkene Step 1: Wittig-type reaction Reagents1 PPh₃, CBr₄ Alkyne Terminal Alkyne (R-C≡CH) Dibromoalkene->Alkyne Step 2: Elimination & Rearrangement Base 2 eq. n-BuLi

Corey-Fuchs Reaction Workflow
Data Presentation: Substrate Scope and Yields

The Corey-Fuchs reaction is applicable to a wide range of aldehydes, including aliphatic and aromatic substrates. The following table summarizes representative yields for the conversion of various aldehydes to terminal alkynes.

Aldehyde SubstrateProductOverall Yield (%)Reference
BenzaldehydePhenylacetylene~82 (Step 1), ~95 (Step 2)[5]
CyclohexanecarboxaldehydeCyclohexylacetylene91 (2 steps)[5]
4-Nitrobenzaldehyde1-Ethynyl-4-nitrobenzene~75 (2 steps)[5]
(R)-Citronellal(R)-3,7-Dimethyloct-6-en-1-yne85 (2 steps)[5]
Experimental Protocol: Synthesis of Phenylacetylene from Benzaldehyde

Step 1: Synthesis of (2,2-Dibromovinyl)benzene

  • To a stirred solution of triphenylphosphine (20.98 g, 80 mmol) in anhydrous dichloromethane (150 mL) at 0 °C under an inert atmosphere, add carbon tetrabromide (13.25 g, 40 mmol) portionwise.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add a solution of benzaldehyde (2.12 g, 20 mmol) in anhydrous dichloromethane (20 mL) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Add pentane to the residue to precipitate triphenylphosphine oxide.

  • Filter the mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel (eluting with hexanes) to afford (2,2-dibromovinyl)benzene as a colorless oil.

Step 2: Synthesis of Phenylacetylene

  • To a stirred solution of (2,2-dibromovinyl)benzene (2.62 g, 10 mmol) in anhydrous tetrahydrofuran (50 mL) at -78 °C under an inert atmosphere, add n-butyllithium (2.5 M in hexanes, 8.4 mL, 21 mmol) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional hour.

  • Quench the reaction by the slow addition of water (20 mL).

  • Extract the mixture with diethyl ether (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation to afford phenylacetylene as a colorless liquid.

The Ohira-Bestmann Modification

The Ohira-Bestmann modification is a milder, one-pot alternative to the Seyferth-Gilbert homologation that utilizes dimethyl (1-diazo-2-oxopropyl)phosphonate (the Ohira-Bestmann reagent).[6] This method is particularly advantageous for substrates that are sensitive to the strongly basic conditions of the original Seyferth-Gilbert protocol.[6]

Reaction Mechanism & Workflow

The reaction is initiated by the base-catalyzed cleavage of the acetyl group from the Ohira-Bestmann reagent to generate a diazomethylphosphonate anion in situ. This anion then reacts with the aldehyde, leading to the formation of a terminal alkyne through a similar mechanism to the Seyferth-Gilbert homologation, involving a vinylidene carbene intermediate.[6]

Ohira_Bestmann_Workflow Aldehyde Aldehyde (R-CHO) Alkyne Terminal Alkyne (R-C≡CH) Aldehyde->Alkyne One-pot reaction Reagents Ohira-Bestmann Reagent, K₂CO₃, MeOH

Ohira-Bestmann Modification Workflow
Data Presentation: Substrate Scope and Yields

The Ohira-Bestmann modification is compatible with a broad range of functional groups and is particularly effective for enolizable aldehydes.

Aldehyde SubstrateProductYield (%)Reference
4-Methoxybenzaldehyde1-Ethynyl-4-methoxybenzene95[7]
Dodecanal1-Tridecyne89[7]
3-Phenylpropanal4-Phenyl-1-butyne81[7]
Furfural2-Ethynylfuran92[7]
Experimental Protocol: Synthesis of 1-Ethynyl-4-methoxybenzene from 4-Methoxybenzaldehyde
  • To a stirred solution of 4-methoxybenzaldehyde (1.36 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol) in methanol (40 mL) at room temperature, add a solution of this compound (2.11 g, 11 mmol) in methanol (10 mL) dropwise.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture into water (100 mL) and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with hexanes/ethyl acetate, 98:2) to afford 1-ethynyl-4-methoxybenzene as a colorless oil.

The Colvin Rearrangement

The Colvin rearrangement is another method for the one-carbon homologation of carbonyl compounds to alkynes, utilizing trimethylsilyldiazomethane.[8][9] While less common than the Corey-Fuchs and Ohira-Bestmann reactions, it offers a useful alternative, particularly for the synthesis of silylated alkynes.

Reaction Mechanism & Workflow

The reaction involves the addition of lithiated trimethylsilyldiazomethane to an aldehyde or ketone, followed by a 1,2-rearrangement of the resulting intermediate to form a silylated alkyne.[8] Desilylation can then provide the terminal alkyne.

Colvin_Rearrangement_Workflow Aldehyde Aldehyde (R-CHO) Silylated_Alkyne Silylated Alkyne (R-C≡C-TMS) Aldehyde->Silylated_Alkyne Addition & Rearrangement Reagent TMSCHN₂/n-BuLi Alkyne Terminal Alkyne (R-C≡CH) Silylated_Alkyne->Alkyne Optional Desilylation Desilylation (e.g., TBAF)

Colvin Rearrangement Workflow
Data Presentation: Substrate Scope and Yields

The Colvin rearrangement is effective for a variety of aldehydes and ketones.

Carbonyl SubstrateProductYield (%)Reference
BenzaldehydePhenylacetylene75[10]
4-Chlorobenzaldehyde1-Chloro-4-ethynylbenzene82[10]
CyclohexanoneCyclohexylacetylene68[10]
2-Naphthaldehyde2-Ethynylnaphthalene85[10]
Experimental Protocol: Synthesis of Phenylacetylene from Benzaldehyde
  • To a solution of trimethylsilyldiazomethane (2.0 M in hexanes, 6.0 mL, 12 mmol) in anhydrous tetrahydrofuran (20 mL) at -78 °C under an inert atmosphere, add n-butyllithium (2.5 M in hexanes, 4.8 mL, 12 mmol) dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of benzaldehyde (1.06 g, 10 mmol) in anhydrous tetrahydrofuran (10 mL) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution (20 mL).

  • Extract the mixture with diethyl ether (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude trimethyl(phenylethynyl)silane can be desilylated without further purification. Dissolve the crude product in tetrahydrofuran (30 mL) and add tetrabutylammonium fluoride (1.0 M in THF, 12 mL, 12 mmol).

  • Stir the mixture at room temperature for 1 hour.

  • Pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with hexanes) to afford phenylacetylene.

Conclusion

The Corey-Fuchs reaction and the Ohira-Bestmann modification stand out as the most robust and versatile alternatives to the Seyferth-Gilbert homologation for the synthesis of terminal alkynes from aldehydes. The Corey-Fuchs reaction, while a two-step process, is highly reliable for a broad range of substrates. The Ohira-Bestmann modification offers the significant advantage of being a milder, one-pot procedure, making it ideal for sensitive and enolizable aldehydes. The Colvin rearrangement provides another viable, albeit less frequently employed, route. The choice of method will ultimately depend on the specific substrate, functional group tolerance, and the desired scale of the reaction. This guide provides the necessary technical details to aid researchers in selecting and implementing the most appropriate synthetic strategy for their specific needs.

References

An In-depth Technical Guide on the Stability and Storage of Dimethyl (1-Diazo-2-oxopropyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dimethyl (1-diazo-2-oxopropyl)phosphonate, widely known as the Ohira-Bestmann reagent, is a pivotal tool in modern organic synthesis, primarily for the one-carbon homologation of aldehydes to terminal alkynes.[1][2][3][4] Its utility in the construction of complex molecular architectures, particularly in pharmaceutical and agrochemical development, is well-established.[5] However, the diazo functional group inherently imparts a degree of instability to the molecule, necessitating a thorough understanding of its stability profile and appropriate handling and storage conditions to ensure safe and effective use. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, supported by available data and experimental considerations.

Summary of Physicochemical and Stability Data

The following tables summarize the key physicochemical properties and stability information for this compound.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular FormulaC₅H₉N₂O₄P[5][6]
Molecular Weight192.11 g/mol [5][6]
AppearanceLight yellow to yellow or brown clear liquid/oil[5]
Density1.28 g/mL at 25 °C[5]
Refractive Index1.4770-1.4820[6]
Flash Point2 °C (35.6 °F)[6][7]

Table 2: Recommended Storage and Handling Conditions

ConditionRecommendationReference
Storage Temperature Refrigerated (0-10°C or 2-8°C) [5][6][7]
Atmosphere Store under inert gas [5]
Container Tightly-closed container[6][8]
Ventilation Store in a well-ventilated place[6][8]
Incompatible Materials Strong oxidizing agents, bases[6][8]
Conditions to Avoid Heat, sources of ignition, dust generation, air sensitivity[6]

Table 3: Thermal Stability Data

CompoundOnset of Exothermic Event (°C)Enthalpy of Decomposition (ΔH, J/g)Method
Diethyl (1-diazo-2-oxopropyl)phosphonate~86-689Differential Scanning Calorimetry (DSC)

Note: Data is for the diethyl analog, which is expected to have a similar thermal stability profile to the dimethyl analog.[9]

Factors Affecting Stability

The stability of this compound is influenced by several factors, primarily temperature, exposure to air and light, and pH.

Thermal Stability: The diazo group is prone to thermal decomposition, which can be highly exothermic and potentially lead to a runaway reaction. A thermal stability analysis of the closely related diethyl analog using Differential Scanning Calorimetry (DSC) indicated a significant exothermic event starting at approximately 86°C.[9] This underscores the critical importance of maintaining low temperatures during storage and handling. It is recommended that the safe handling temperature be significantly lower than the onset of decomposition.[9]

Oxidative and Hydrolytic Stability: The reagent is reported to be air-sensitive, and contact with strong oxidizing agents should be avoided.[6] While specific data on hydrolytic stability is limited, it is advisable to protect the compound from moisture. The use of an inert atmosphere, such as argon or nitrogen, is strongly recommended for long-term storage to prevent degradation.[5]

pH Sensitivity: The stability of the Ohira-Bestmann reagent can be compromised under acidic or strongly basic conditions. In the presence of acid, there is a risk of forming hydrazoic acid, which is volatile and explosively unstable.[9] While the reagent is used under mildly basic conditions (e.g., with K₂CO₃ in methanol) to generate the reactive intermediate for the homologation reaction, prolonged exposure to strong bases should be avoided during storage.[1][3]

The following diagram illustrates the key factors that can negatively impact the stability of this compound.

G Factors Affecting Stability of this compound cluster_reagent This compound Reagent Ohira-Bestmann Reagent Temperature Elevated Temperature (> Recommended) Air Air (Oxygen) Light Light Exposure pH Incompatible pH (Acidic or Strongly Basic) Decomposition Decomposition (Loss of N₂ gas) Temperature->Decomposition Side_Products Side Products Air->Side_Products Light->Decomposition pH->Side_Products

Caption: Factors leading to the degradation of this compound.

Experimental Protocols for Stability Assessment

While specific, detailed experimental protocols for the stability testing of this compound are not extensively published in the provided search results, a general approach based on standard pharmaceutical and chemical stability testing guidelines can be outlined.

1. Thermal Stability Analysis by Differential Scanning Calorimetry (DSC)

  • Objective: To determine the onset temperature of thermal decomposition and the associated enthalpy change.

  • Methodology:

    • Accurately weigh a small sample (typically 1-5 mg) of this compound into a hermetically sealed aluminum or gold-plated high-pressure pan.[9]

    • Place the sample pan and an empty reference pan into the DSC instrument.

    • Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from ambient to 300 °C).[9]

    • Record the heat flow to the sample relative to the reference.

    • The onset of a significant exothermic peak indicates the temperature at which decomposition begins. The area under the peak corresponds to the enthalpy of decomposition.

2. Long-Term and Accelerated Stability Studies by HPLC

  • Objective: To quantify the degradation of the reagent over time under various storage conditions.

  • Methodology:

    • Sample Preparation: Prepare multiple aliquots of this compound in sealed vials under an inert atmosphere.

    • Storage Conditions: Store the aliquots under a range of conditions, including the recommended storage condition (e.g., 2-8 °C), ambient temperature (e.g., 25 °C), and accelerated conditions (e.g., 40 °C). Also, include conditions to test for light sensitivity (photostability) by exposing samples to a controlled light source.

    • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, 6, and 12 months for long-term studies; 0, 1, 2, 3, and 6 months for accelerated studies).

    • Analysis: Analyze the purity of each sample using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method. The purity is often determined by measuring the peak area of the active substance relative to the total peak area.[5]

    • Data Evaluation: Plot the purity of the reagent as a function of time for each storage condition to determine the degradation kinetics and estimate the shelf-life.

The following workflow illustrates a typical stability testing protocol.

G Experimental Workflow for Stability Testing start Start: Pure Reagent Sample storage Aliquot and Store under Varied Conditions (Temp, Light, Atmosphere) start->storage sampling Sample at Defined Time Intervals storage->sampling analysis Analyze Purity (e.g., HPLC) sampling->analysis data Compile and Analyze Data (Degradation Kinetics) analysis->data end Determine Shelf-life and Optimal Storage Conditions data->end

Caption: A generalized workflow for conducting stability studies on chemical reagents.

Conclusion and Recommendations

This compound is a valuable but sensitive reagent. Adherence to strict storage and handling protocols is paramount to maintain its integrity and ensure the safety of laboratory personnel. Based on the available data, the following recommendations are crucial:

  • Always store this compound at refrigerated temperatures (0-10°C).

  • Store under an inert atmosphere (argon or nitrogen) to prevent oxidative degradation.

  • Keep containers tightly sealed to protect from moisture and air.

  • Avoid exposure to heat, direct sunlight, and sources of ignition.

  • Handle in a well-ventilated area and avoid contact with incompatible materials such as strong acids, bases, and oxidizing agents.

For critical applications, it is advisable to periodically check the purity of the reagent, especially if it has been stored for an extended period or if there is any suspicion of improper storage. By understanding and controlling the factors that affect its stability, researchers can confidently and safely utilize the Ohira-Bestmann reagent in their synthetic endeavors.

References

An In-Depth Technical Guide to Diazo Transfer Reactions in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of diazo transfer reactions, a cornerstone of modern organic synthesis for the introduction of the versatile diazo functional group. Diazo compounds are critical intermediates in a vast array of chemical transformations, including the formation of carbenes and carbenoids, 1,3-dipolar cycloadditions, and the Wolff rearrangement. This document will delve into the core mechanisms, showcase key reagents, present quantitative data on reaction efficiencies, and provide detailed experimental protocols for benchmark reactions.

Core Principles and Mechanism of Diazo Transfer

The fundamental principle of a diazo transfer reaction is the transfer of a diazo group (–N₂) from a donor molecule, typically a sulfonyl azide, to an active methylene compound. The most common and historically significant of these is the Regitz diazo transfer .[1] The reaction is generally base-catalyzed and proceeds through the nucleophilic attack of the enolate of the active methylene compound onto the terminal nitrogen of the sulfonyl azide. This is followed by a series of steps culminating in the release of the diazo product and a sulfonamide byproduct.[2]

The general mechanism can be visualized as follows:

DiazoTransferMechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products ActiveMethylene Active Methylene (R1(CO)CH2(CO)R2) Enolate Enolate Intermediate ActiveMethylene->Enolate Deprotonation Base Base (e.g., Et3N) Base->Enolate SulfonylAzide Sulfonyl Azide (RSO2N3) Adduct Tetrazene-like Adduct SulfonylAzide->Adduct Enolate->Adduct Nucleophilic Attack CyclicInt Cyclic Intermediate Adduct->CyclicInt Proton Transfer & Ring Closure DiazoCompound Diazo Compound (R1(CO)C(N2)(CO)R2) CyclicInt->DiazoCompound Fragmentation Sulfonamide Sulfonamide (RSO2NH2) CyclicInt->Sulfonamide ProtonatedBase Protonated Base CyclicInt->ProtonatedBase ReagentRelationships cluster_traditional Traditional Sulfonyl Azides cluster_safer Safer Alternatives TsN3 p-Toluenesulfonyl Azide (TsN3) MsN3 Methanesulfonyl Azide (MsN3) TsN3->MsN3 Improved Purification ISA_HCl Imidazole-1-sulfonyl Azide HCl TsN3->ISA_HCl Increased Safety & Stability MsN3->ISA_HCl Increased Safety & Stability pABSA p-Acetamidobenzenesulfonyl Azide (p-ABSA) pABSA->ISA_HCl Increased Safety & Stability ISA_H2SO4 Imidazole-1-sulfonyl Azide H2SO4 ISA_HCl->ISA_H2SO4 Enhanced Stability SAFE In situ 'SAFE' Reagents ISA_HCl->SAFE Maximized Safety (In situ generation) ISA_H2SO4->SAFE Maximized Safety (In situ generation) ExperimentalWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Start Dissolve Substrate (Active Methylene Compound or Amine) AddBase Add Base (e.g., K2CO3, Et3N) Start->AddBase AddReagent Add Diazo Transfer Reagent (e.g., ISA·HCl, TsN3) AddBase->AddReagent Stir Stir at appropriate temperature (Monitor by TLC) AddReagent->Stir Quench Quench Reaction (if necessary) Stir->Quench Extract Aqueous Workup & Extraction Quench->Extract Dry Dry Organic Layer (e.g., Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify FinalProduct Isolated Diazo Compound Purify->FinalProduct

References

The Ohira-Bestmann Reagent: A Linchpin in Modern Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Dimethyl (1-diazo-2-oxopropyl)phosphonate, widely recognized as the Ohira-Bestmann reagent, has emerged as a powerful and versatile tool in synthetic organic chemistry for the construction of carbon-carbon bonds. Its paramount application lies in the facile conversion of aldehydes and ketones into terminal and internal alkynes, respectively, through a reaction known as the Seyferth-Gilbert homologation. This one-carbon homologation strategy has proven invaluable in the synthesis of complex molecules, including natural products, pharmaceuticals, and advanced materials. This technical guide provides a comprehensive overview of the role of the Ohira-Bestmann reagent in C-C bond formation, detailing its reaction mechanisms, experimental protocols, and quantitative data to support its broad utility.

Core Application: The Seyferth-Gilbert Homologation

The Seyferth-Gilbert homologation is a base-promoted reaction that efficiently transforms carbonyl compounds into alkynes.[1][2] The Ohira-Bestmann modification of this reaction offers a significant advantage by allowing the use of milder bases, such as potassium carbonate, which makes it compatible with a wider range of functional groups and particularly useful for base-sensitive or enolizable aldehydes.[3][4]

The reaction is initiated by the deprotonation of the Ohira-Bestmann reagent to generate a phosphonate-stabilized carbanion.[3] This anion then adds to the carbonyl group of an aldehyde or ketone to form a β-hydroxy diazophosphonate intermediate.[3] This intermediate undergoes cyclization to an oxaphosphetane, which then fragments, losing nitrogen gas and dimethyl phosphate, to yield a vinylidene carbene.[1][2] A subsequent 1,2-migration of a substituent furnishes the final alkyne product.[1][2]

Reaction Mechanism and Workflow

The overall transformation from an aldehyde to a terminal alkyne using the Ohira-Bestmann reagent proceeds through a well-established mechanistic pathway. The key steps are outlined in the diagram below.

Seyferth_Gilbert_Homologation Aldehyde Aldehyde (RCHO) Intermediate1 Oxaphosphetane Intermediate Aldehyde->Intermediate1 Reagent Ohira-Bestmann Reagent Active_Reagent Deprotonated Reagent Reagent->Active_Reagent Base Base (K2CO3) Base->Active_Reagent Deprotonation Active_Reagent->Intermediate1 Nucleophilic Addition Intermediate2 Vinyl Diazo Intermediate Intermediate1->Intermediate2 Elimination of Dimethylphosphate Intermediate3 Vinylidene Carbene Intermediate2->Intermediate3 Loss of N2 Alkyne Terminal Alkyne (RC≡CH) Intermediate3->Alkyne 1,2-Migration

Figure 1: Mechanism of the Ohira-Bestmann Reaction.

Quantitative Data on Alkyne Synthesis

The Ohira-Bestmann reagent has been successfully employed for the homologation of a wide array of aldehydes, including aromatic, aliphatic, and heterocyclic substrates, often providing good to excellent yields.

Aldehyde SubstrateBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
4-ChlorobenzaldehydeK₂CO₃MethanolRoom Temp495
BenzaldehydeK₂CO₃MethanolRoom Temp-85[3]
N-Boc-D-prolinalK₂CO₃Methanol/DCM0 to 221874-76[5]
Aryl aldehydesCs₂CO₃Methanol--Increased yields[6]
Aliphatic aldehydesK₂CO₃MethanolRoom Temp-Good yields[1]

Table 1: Selected Examples of Aldehyde Homologation using the Ohira-Bestmann Reagent.

Experimental Protocols

General Procedure for the Synthesis of Terminal Alkynes from Aldehydes

The following protocol is a representative example for the conversion of an aldehyde to a terminal alkyne using the Ohira-Bestmann reagent under mild conditions.

Materials:

  • Aldehyde (1.0 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • This compound (Ohira-Bestmann reagent, 1.2 equiv)

  • Anhydrous methanol

  • Anhydrous acetonitrile (if using a solution of the reagent)

  • Diethyl ether

  • 5% aqueous sodium bicarbonate solution

  • Sodium sulfate

Procedure:

  • To an oven-dried round-bottom flask under an argon atmosphere, add the aldehyde and potassium carbonate.

  • Add anhydrous methanol via cannula and stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (e.g., 10% in acetonitrile) to the reaction mixture.

  • Stir the reaction under an argon atmosphere at room temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Wash the organic layer with a 5% aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alkyne.

  • Purify the product by flash column chromatography if necessary.

In Situ Generation of the Ohira-Bestmann Reagent

For scalability and safety, protocols for the in situ generation of the Ohira-Bestmann reagent have been developed, avoiding the isolation of the potentially explosive tosyl azide.[6][7] A stable sulfonyl azide can be used as a diazo-transfer agent.[6]

InSitu_Generation Oxophosphonate Dimethyl 2-oxopropylphosphonate Ohira_Bestmann Ohira-Bestmann Reagent (in situ) Oxophosphonate->Ohira_Bestmann Sulfonyl_Azide Stable Sulfonyl Azide Sulfonyl_Azide->Ohira_Bestmann Diazo Transfer Base Base (e.g., NaH) Base->Ohira_Bestmann Alkyne Alkyne Ohira_Bestmann->Alkyne Aldehyde Aldehyde Aldehyde->Alkyne Homologation

Figure 2: Workflow for the in situ generation and reaction of the Ohira-Bestmann reagent.

Beyond Homologation: Other C-C Bond Forming Reactions

While the Seyferth-Gilbert homologation is its most prominent application, the Ohira-Bestmann reagent also participates in other important C-C bond-forming reactions, primarily through 1,3-dipolar cycloadditions.[8] The diazo functionality of the reagent can react with various dipolarophiles to construct five-membered heterocyclic rings such as pyrazoles, triazoles, and oxazoles.[8] These reactions significantly expand the synthetic utility of the Ohira-Bestmann reagent in medicinal chemistry and materials science.

For instance, the reaction of the Ohira-Bestmann reagent with conjugated nitroalkenes leads to the regioselective synthesis of phosphonylpyrazoles.[9]

Conclusion

This compound, the Ohira-Bestmann reagent, is an indispensable tool for modern organic synthesis, particularly for the critical task of C-C bond formation. Its ability to efficiently convert aldehydes and ketones into alkynes under mild conditions has made it a staple in the synthetic chemist's toolbox. Furthermore, its utility in cycloaddition reactions for the synthesis of diverse heterocyclic scaffolds underscores its versatility. The detailed protocols and quantitative data presented in this guide are intended to empower researchers to effectively harness the synthetic potential of this remarkable reagent in their scientific endeavors.

References

Methodological & Application

Application Notes and Protocols: Ohira-Bestmann Reaction for Alkyne Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ohira-Bestmann reaction is a highly efficient and widely utilized method for the one-carbon homologation of aldehydes to terminal alkynes. This reaction serves as a powerful tool in organic synthesis, particularly in the construction of complex molecules and pharmaceutical intermediates where the introduction of an alkyne moiety is crucial. The reaction utilizes dimethyl (1-diazo-2-oxopropyl)phosphonate, commonly known as the Ohira-Bestmann reagent, under mild basic conditions, offering a significant advantage over harsher methods like the Seyferth-Gilbert homologation.[1][2] Its compatibility with a wide range of functional groups makes it an invaluable transformation in modern drug discovery and development.[3][4]

Reaction Principle and Mechanism

The Ohira-Bestmann reaction proceeds via an in situ generation of a diazo-substituted phosphonate ylide. The reaction is typically carried out in the presence of a mild base, such as potassium carbonate, in a protic solvent like methanol. The base facilitates the deacetylation of the Ohira-Bestmann reagent to generate a key intermediate, dimethyl (diazomethyl)phosphonate.[3][5][6] This intermediate then reacts with the aldehyde in a manner analogous to the Wittig reaction, forming a diazoalkene intermediate after elimination of dimethyl phosphate.[2][6] Subsequent loss of nitrogen gas from the diazoalkene generates a vinylidene carbene, which undergoes a 1,2-hydride or 1,2-alkyl/aryl shift to furnish the desired terminal alkyne.[2][6]

Advantages of the Ohira-Bestmann Reaction

  • Mild Reaction Conditions: Employs weak bases like potassium carbonate, making it suitable for substrates with base-sensitive functional groups.[1][3]

  • High Yields: Often provides excellent yields of the corresponding alkynes.

  • One-Pot Procedure: The reaction can be conveniently performed in a single reaction vessel.[7][8]

  • Broad Substrate Scope: Tolerates a wide variety of functional groups in the aldehyde starting material.

  • Safety: In situ generation of the reactive species from a stable precursor enhances the safety of the procedure.[9]

Experimental Protocol: General Procedure

This protocol provides a general method for the synthesis of terminal alkynes from aldehydes using the Ohira-Bestmann reagent.

Materials:

  • Aldehyde

  • This compound (Ohira-Bestmann Reagent) [D3546 from TCI]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Methanol (MeOH), anhydrous

  • Acetonitrile (MeCN), anhydrous (for reagent solution if not neat)

  • Diethyl ether (Et₂O) or Methyl t-butyl ether (MTBE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • Reaction Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere of argon or nitrogen.

  • Addition of Reagents: To the flask, add the aldehyde (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).[5]

  • Solvent Addition: Add anhydrous methanol to the flask via syringe. The volume should be sufficient to dissolve the aldehyde and create a stirrable suspension of the potassium carbonate.

  • Stirring: Stir the resulting mixture at room temperature for approximately 30 minutes.

  • Addition of Ohira-Bestmann Reagent: To the stirred suspension, add a solution of the Ohira-Bestmann reagent (1.2 - 1.5 equiv) in acetonitrile or as a neat oil dropwise via syringe.[5]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or other suitable analytical techniques. The reaction is typically complete within 4 to 24 hours.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether or MTBE. Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove any acidic byproducts.

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude alkyne.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to afford the pure terminal alkyne.

Quantitative Data Summary

The following table summarizes representative examples of the Ohira-Bestmann reaction with various aldehydes, highlighting the reaction conditions and yields.

Aldehyde SubstrateBase (equiv.)SolventTime (h)Yield (%)Reference
UndecanalK₂CO₃ (2.0)MethanolOvernight56
4-ChlorobenzaldehydeK₂CO₃Methanol/Acetonitrile4Not specified, but successful
N-Boc-D-prolinalK₂CO₃ (2.0)Dichloromethane/Methanol1874-76[5]
Various aryl, hetaryl, and alkyl aldehydesK₂CO₃MethanolNot specifiedGood to excellent[5]

Visualizing the Process

To further aid in the understanding of the Ohira-Bestmann reaction, the following diagrams illustrate the experimental workflow and the reaction mechanism.

experimental_workflow Experimental Workflow for Ohira-Bestmann Reaction setup 1. Reaction Setup (Flame-dried flask, inert atmosphere) reagents 2. Add Aldehyde and K₂CO₃ setup->reagents solvent 3. Add Anhydrous Methanol reagents->solvent stir1 4. Stir at Room Temperature (30 min) solvent->stir1 add_obr 5. Add Ohira-Bestmann Reagent stir1->add_obr stir2 6. Stir at Room Temperature (4-24 h, Monitor by TLC) add_obr->stir2 workup 7. Quench and Extract (Et₂O/MTBE, aq. NaHCO₃) stir2->workup dry 8. Dry and Concentrate (Na₂SO₄, Rotovap) workup->dry purify 9. Purify (Column Chromatography) dry->purify product Pure Terminal Alkyne purify->product

Caption: A flowchart of the experimental procedure for the Ohira-Bestmann reaction.

reaction_mechanism Simplified Mechanism of the Ohira-Bestmann Reaction cluster_reagents Reactants cluster_intermediates Key Intermediates cluster_product Product aldehyde R-CHO (Aldehyde) diazoalkene Diazoalkene aldehyde->diazoalkene + DAMP anion obr Ohira-Bestmann Reagent damp_anion [Diazo(dimethylphosphonato)methyl]lithium obr->damp_anion + Base base K₂CO₃ / MeOH damp_anion->diazoalkene carbene Vinylidene Carbene diazoalkene->carbene - N₂ alkyne R-C≡CH (Terminal Alkyne) carbene->alkyne 1,2-Shift

Caption: The key steps in the Ohira-Bestmann reaction mechanism.

Applications in Drug Development

The synthesis of alkynes is of paramount importance in medicinal chemistry and drug development. Terminal alkynes are versatile building blocks that can participate in a variety of subsequent transformations, including:

  • Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of bioconjugation and drug discovery, enabling the rapid and efficient synthesis of 1,2,3-triazoles.

  • Sonogashira Coupling: This cross-coupling reaction allows for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, facilitating the synthesis of complex molecular scaffolds.

  • Cadiot-Chodkiewicz Coupling: For the synthesis of unsymmetrical diynes.

  • Glaser Coupling: For the synthesis of symmetrical diynes.

The mild conditions and broad functional group tolerance of the Ohira-Bestmann reaction make it an ideal choice for the late-stage introduction of an alkyne handle into complex, biologically active molecules. This enables the synthesis of compound libraries for structure-activity relationship (SAR) studies and the development of probes for chemical biology research.

Safety Considerations

  • The Ohira-Bestmann reagent is a diazo compound and should be handled with care, although it is generally considered to be relatively stable.[7]

  • Reactions should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • For scalable synthesis, it is important to consider the thermal stability of the reagent and potential hazards associated with the evolution of nitrogen gas.[10] Recently, safer in situ generation protocols using stable sulfonyl azides have been developed.[3][6][9]

References

Application Notes and Protocols for Heterocyclic Synthesis Using Dimethyl (1-Diazo-2-oxopropyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing Dimethyl (1-diazo-2-oxopropyl)phosphonate, commonly known as the Ohira-Bestmann reagent. This versatile reagent serves as a key building block in modern organic synthesis, particularly in the construction of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and agrochemicals.

Introduction

This compound is a widely used reagent for the one-carbon homologation of aldehydes to terminal alkynes. Beyond this classical transformation, it is a valuable precursor for the in situ generation of dimethyl (diazomethyl)phosphonate. This reactive intermediate readily participates in [3+2] cycloaddition reactions with various dipolarophiles, offering a straightforward and efficient route to a diverse range of five-membered heterocyclic systems.[1][2][3] This document outlines protocols for the synthesis of pyrazoles, 1,2,3-triazoles, and oxazoles, complete with quantitative data and reaction workflows.

Synthesis of Phosphonylated Pyrazoles

Phosphonylated pyrazoles can be synthesized through a one-pot, regioselective [3+2] cycloaddition of the Ohira-Bestmann reagent with various activated alkenes, such as nitroalkenes and vinyl azides.[2][3][4]

From Nitroalkenes

This method involves the reaction of the Ohira-Bestmann reagent with conjugated nitroalkenes in the presence of a base. The reaction proceeds at room temperature and generally affords high yields of the desired phosphonylpyrazoles.[2][4]

Experimental Protocol:

  • To a stirred solution of the nitroalkene (1.0 mmol) in methanol (10 mL) at room temperature, add potassium carbonate (2.0 mmol).

  • To this suspension, add this compound (1.2 mmol) dropwise.

  • Stir the reaction mixture at room temperature for the specified time (see Table 1).

  • Upon completion (monitored by TLC), pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the desired phosphonylpyrazole.

Quantitative Data for Pyrazole Synthesis from Nitroalkenes:

EntryNitroalkene SubstrateReaction Time (h)Yield (%)
1β-Nitrostyrene485
24-Chloro-β-nitrostyrene582
34-Methoxy-β-nitrostyrene488
41-Nitrocyclohexene675

Reaction Workflow:

G cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification Nitroalkene Nitroalkene Mixing Mix at Room Temperature Nitroalkene->Mixing BOR Ohira-Bestmann Reagent BOR->Mixing Base K2CO3 in Methanol Base->Mixing Quench Quench with Water Mixing->Quench Reaction Completion Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Product Phosphonylpyrazole Purify->Product G Aldehyde Aldehyde Intermediate In situ generated diazomethylphosphonate & Imine Aldehyde->Intermediate Amine Amine Amine->Intermediate BOR Ohira-Bestmann Reagent BOR->Intermediate Cycloaddition [3+2] Cycloaddition Intermediate->Cycloaddition Product Phosphonylated 1,2,3-Triazole Cycloaddition->Product

References

Application Notes and Protocols: In Situ Generation of Dimethyl (diazomethyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl (diazomethyl)phosphonate is a versatile reagent in organic synthesis, primarily utilized in the Seyferth-Gilbert and Ohira-Bestmann reactions for the one-carbon homologation of aldehydes and ketones to alkynes. Due to the hazardous nature of diazomethane and its derivatives, in situ generation of dimethyl (diazomethyl)phosphonate is the preferred method for its use in laboratory and industrial settings. This document provides detailed protocols for two common methods of in situ generation and subsequent reaction with aldehydes to form terminal alkynes.

Method 1: Classic Ohira-Bestmann Protocol

This method involves the in situ generation of dimethyl (diazomethyl)phosphonate from dimethyl (1-diazo-2-oxopropyl)phosphonate (also known as the Ohira-Bestmann reagent) using a mild base, typically potassium carbonate, in methanol.[1][2][3] The generated phosphonate carbanion then reacts with an aldehyde to yield a terminal alkyne.[4] This method is widely used due to its mild conditions and compatibility with a variety of functional groups.[3]

Reaction Pathway

Ohira-Bestmann Reaction Pathway reagent This compound intermediate Dimethyl (diazomethyl)phosphonate (in situ) reagent->intermediate Base-mediated cleavage byproduct1 Methyl Acetate reagent->byproduct1 Elimination base K₂CO₃, MeOH alkyne Terminal Alkyne (R-C≡CH) intermediate->alkyne Reaction with aldehyde byproduct2 Dimethyl phosphate intermediate->byproduct2 n2 N₂ intermediate->n2 aldehyde Aldehyde (R-CHO)

Caption: Reaction pathway for the in situ generation of dimethyl (diazomethyl)phosphonate and its reaction with an aldehyde.

Experimental Protocol

Materials:

  • Aldehyde

  • This compound (Ohira-Bestmann reagent)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous methanol (MeOH)

  • Anhydrous diethyl ether (Et₂O) or other suitable extraction solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles

Procedure:

  • To a stirred solution of the aldehyde (1.0 equiv) in anhydrous methanol, add anhydrous potassium carbonate (2.0 equiv).

  • To this suspension, add a solution of this compound (1.2-1.5 equiv) in anhydrous methanol dropwise at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the substrate.

  • Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Quantitative Data
Aldehyde SubstrateProductYield (%)Reference
Undecanal1-Dodecyne56
4-Chlorobenzaldehyde1-Chloro-4-ethynylbenzeneHigh Yield[5]
Various aliphatic and aryl aldehydesCorresponding terminal alkynes71-90[6]

Method 2: In Situ Generation Using a Stable Sulfonyl Azide

This improved method avoids the pre-synthesis of the Ohira-Bestmann reagent by generating it in situ from dimethyl-2-oxopropylphosphonate and a stable diazo-transfer reagent, such as imidazole-1-sulfonyl azide hydrochloride.[6] This approach is considered safer and more scalable, as it avoids the use of potentially explosive tosyl azide (TsN₃).[6] The subsequent reaction with the aldehyde follows a similar pathway to the classic Ohira-Bestmann reaction.

Experimental Workflow

Experimental Workflow start Start step1 Combine dimethyl-2-oxopropylphosphonate, imidazole-1-sulfonyl azide HCl, and K₂CO₃ in MeCN start->step1 step2 Stir at room temperature for 2 hours (in situ reagent formation) step1->step2 step3 Add aldehyde dissolved in MeOH step2->step3 step4 Stir at room temperature for 15 hours step3->step4 step5 Aqueous workup (e.g., extraction with Et₂O and washing with NaHCO₃) step4->step5 step6 Dry, concentrate, and purify step5->step6 end End step6->end

Caption: A typical experimental workflow for the in situ generation of the Ohira-Bestmann reagent and subsequent alkyne synthesis.

Experimental Protocol

Materials:

  • Aldehyde

  • Dimethyl-2-oxopropylphosphonate

  • Imidazole-1-sulfonyl azide hydrochloride

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (MeCN)

  • Anhydrous methanol (MeOH)

  • Anhydrous diethyl ether (Et₂O) or other suitable extraction solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles

Procedure:

  • To a suspension of anhydrous potassium carbonate (3.0 equiv) in anhydrous acetonitrile, add dimethyl-2-oxopropylphosphonate (1.1 equiv) and imidazole-1-sulfonyl azide hydrochloride (1.1 equiv).

  • Stir the mixture at room temperature for approximately 2 hours to facilitate the in situ formation of the Ohira-Bestmann reagent.

  • Add a solution of the aldehyde (1.0 equiv) in anhydrous methanol.

  • Continue stirring the reaction mixture at room temperature. Monitor the reaction progress by TLC. Reaction times are typically around 15 hours.

  • After completion, perform an aqueous workup by diluting the mixture with diethyl ether and washing with saturated aqueous sodium bicarbonate solution. The aqueous solubility of the byproducts from this method simplifies purification.[6]

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Quantitative Data
Aldehyde SubstrateProductYield (%)Reference
4-Bromobenzaldehyde1-Bromo-4-ethynylbenzene85[6]
CyclohexanecarboxaldehydeEthynylcyclohexane78[6]
4-Nitrobenzaldehyde1-Ethynyl-4-nitrobenzene71[6]
(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanal(S)-tert-Butyl (1-ethynyl-2-phenylethyl)carbamate82[6]

Safety Considerations

  • Diazo compounds are potentially explosive and should be handled with care. The in situ generation methods described here are designed to minimize the accumulation of hazardous intermediates.

  • Sulfonyl azides can also be explosive, although imidazole-1-sulfonyl azide hydrochloride is reported to be a safer alternative to tosyl azide.[6]

  • All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • It is crucial to use an inert atmosphere for these reactions to prevent side reactions and ensure safety.

Conclusion

The in situ generation of dimethyl (diazomethyl)phosphonate offers a safe and efficient method for the synthesis of terminal alkynes from aldehydes. The classic Ohira-Bestmann protocol is a reliable and well-established method, while the use of stable sulfonyl azides provides a safer and more scalable alternative. The choice of method will depend on the specific requirements of the synthesis, including scale, substrate compatibility, and safety considerations. The detailed protocols and data presented in these application notes should serve as a valuable resource for researchers in organic synthesis and drug development.

References

One-Pot Synthesis of Terminal Alkynes Using the Ohira-Bestmann Reagent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of terminal alkynes is a fundamental transformation in organic chemistry, with broad applications in medicinal chemistry, materials science, and chemical biology. Terminal alkynes serve as versatile building blocks for the construction of complex molecular architectures, participating in a variety of coupling reactions such as the Sonogashira, Suzuki, and click chemistry reactions.[1][2] The Ohira-Bestmann reagent, dimethyl (1-diazo-2-oxopropyl)phosphonate, has emerged as a powerful tool for the efficient one-pot conversion of aldehydes into terminal alkynes under mild conditions.[3] This method offers a significant advantage over traditional multi-step procedures like the Corey-Fuchs reaction, which often require harsh bases and cryogenic temperatures. The Ohira-Bestmann modification of the Seyferth-Gilbert homologation allows for the use of base-labile substrates, including enolizable aldehydes, without significant side reactions such as aldol condensation.[2][4]

These application notes provide detailed protocols for the one-pot synthesis of terminal alkynes from various starting materials, including aldehydes, esters, and activated alcohols, utilizing the Ohira-Bestmann reagent.

Reaction Mechanism

The reaction proceeds through the in situ generation of a dimethyl (diazomethyl)phosphonate anion.[4][5] In the presence of a mild base, such as potassium carbonate, and methanol, the Ohira-Bestmann reagent undergoes cleavage of the acetyl group to form the reactive phosphonate anion.[2][5][6] This anion then adds to the carbonyl group of an aldehyde to form an oxaphosphetane intermediate.[4] Subsequent elimination of dimethyl phosphate yields a diazoalkene, which, upon loss of nitrogen gas, generates a vinylidene carbene. A 1,2-hydride shift then furnishes the desired terminal alkyne.[4][6]

Reaction_Mechanism reagent Ohira-Bestmann Reagent anion Dimethyl (diazomethyl)phosphonate anion reagent->anion Base-mediated cleavage base K2CO3, MeOH oxaphosphetane Oxaphosphetane intermediate anion->oxaphosphetane Nucleophilic addition aldehyde Aldehyde (R-CHO) aldehyde->oxaphosphetane diazoalkene Diazoalkene oxaphosphetane->diazoalkene Elimination n2 N2 carbene Vinylidene carbene diazoalkene->carbene Loss of N2 alkyne Terminal Alkyne (R-C≡CH) carbene->alkyne 1,2-Hydride shift

Caption: Reaction mechanism of the Ohira-Bestmann reaction.

Experimental Protocols

Protocol 1: One-Pot Synthesis of Terminal Alkynes from Aldehydes

This protocol describes the direct conversion of an aldehyde to a terminal alkyne.[3]

Materials:

  • Aldehyde

  • This compound (Ohira-Bestmann Reagent)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH), anhydrous

  • Diethyl ether (Et₂O) or Methyl tert-butyl ether (MTBE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 equiv) and potassium carbonate (2.0 equiv).

  • Place the flask under an inert atmosphere (Argon or Nitrogen).

  • Add anhydrous methanol to the flask via syringe.

  • Add the Ohira-Bestmann reagent (1.2-1.5 equiv) dropwise to the stirring suspension at room temperature.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether or MTBE.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure terminal alkyne.

Protocol 2: One-Pot Synthesis of Terminal Alkynes from Esters via Tandem Reduction-Ohira-Bestmann Reaction

This protocol details the conversion of an ester to a terminal alkyne in a one-pot fashion, involving an initial reduction to the aldehyde.[6][7]

Materials:

  • Ester

  • Diisobutylaluminium hydride (DIBAL-H, 1 M in hexanes)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Potassium carbonate (K₂CO₃)

  • This compound (Ohira-Bestmann Reagent)

  • Standard glassware for organic synthesis under anhydrous conditions

Procedure:

  • Dissolve the ester (1.0 equiv) in anhydrous dichloromethane in a flame-dried, three-neck round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DIBAL-H (2.0 equiv) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 2.5 hours.

  • Quench the reaction by the slow, dropwise addition of anhydrous methanol, keeping the temperature below -50 °C.

  • Allow the mixture to warm to 0 °C.

  • Add potassium carbonate (2.0 equiv) in one portion.

  • Immediately add the Ohira-Bestmann reagent (1.2 equiv) rapidly via syringe.

  • Remove the cooling bath and allow the reaction to warm to room temperature and stir overnight.

  • Work-up and purify the product as described in Protocol 1.

Protocol 3: One-Pot Synthesis of Terminal Alkynes from Activated Alcohols via Tandem Oxidation-Ohira-Bestmann Reaction

This protocol describes the conversion of activated primary alcohols (e.g., benzylic, propargylic) to terminal alkynes.[8]

Materials:

  • Activated primary alcohol

  • Manganese dioxide (MnO₂)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH), anhydrous

  • Potassium carbonate (K₂CO₃)

  • This compound (Ohira-Bestmann Reagent)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the activated alcohol (1.0 equiv) in anhydrous THF, add activated manganese dioxide (5-10 equiv).

  • Stir the suspension at room temperature until the oxidation is complete (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.

  • Without further purification, dissolve the crude aldehyde in anhydrous methanol.

  • Add potassium carbonate (2.0 equiv) followed by the Ohira-Bestmann reagent (1.2 equiv).

  • Stir the mixture at room temperature overnight.

  • Work-up and purify the product as described in Protocol 1.

Quantitative Data

The following tables summarize representative yields for the one-pot synthesis of terminal alkynes from various substrates using the Ohira-Bestmann reagent.

Table 1: Synthesis of Terminal Alkynes from Aldehydes

EntryAldehyde SubstrateProductYield (%)Reference
1Undecanal1-Dodecyne56
2BenzaldehydePhenylacetylene95[1]
34-Nitrobenzaldehyde1-Ethynyl-4-nitrobenzene98[1]
44-Methoxybenzaldehyde1-Ethynyl-4-methoxybenzene96[1]
5Cinnamaldehyde1-Buten-3-yne-(Note: α,β-unsaturated aldehydes may yield homopropargylic ethers)[1]
6CyclohexanecarboxaldehydeEthynylcyclohexane85[1]

Table 2: One-Pot Synthesis of Terminal Alkynes from Esters

EntryEster SubstrateProductYield (%)Reference
1N-Boc-D-proline methyl estert-Butyl (R)-2-ethynylpyrrolidine-1-carboxylate74-76[6]
2Methyl benzoatePhenylacetylene(Not specified, but the method is described as efficient)

Table 3: One-Pot Synthesis of Terminal Alkynes from Activated Alcohols

EntryAlcohol SubstrateProductYield (%)Reference
1Benzyl alcoholPhenylacetylene99[8]
24-Nitrobenzyl alcohol1-Ethynyl-4-nitrobenzene95[8]
34-Methoxybenzyl alcohol1-Ethynyl-4-methoxybenzene97[8]
42-Thiophenemethanol2-Ethynylthiophene85[8]
5Propargyl alcohol1,3-Butadiyne59[8]

Experimental Workflow Visualization

Experimental_Workflow cluster_aldehyde From Aldehyde cluster_ester From Ester cluster_alcohol From Activated Alcohol aldehyde_start Aldehyde + K2CO3 + MeOH add_reagent_ald Add Ohira-Bestmann Reagent aldehyde_start->add_reagent_ald react_ald Stir Overnight at RT add_reagent_ald->react_ald workup Aqueous Workup and Extraction react_ald->workup ester_start Ester in DCM at -78°C reduction Add DIBAL-H ester_start->reduction quench Quench with MeOH reduction->quench add_reagents_est Add K2CO3 and Ohira-Bestmann Reagent quench->add_reagents_est react_est Warm to RT and Stir Overnight add_reagents_est->react_est react_est->workup alcohol_start Alcohol + MnO2 in THF oxidation Stir at RT alcohol_start->oxidation filtration Filter and Concentrate oxidation->filtration alkynylation Dissolve in MeOH, add K2CO3 and Ohira-Bestmann Reagent filtration->alkynylation react_alc Stir Overnight at RT alkynylation->react_alc react_alc->workup purification Purification (Column Chromatography) workup->purification product Terminal Alkyne purification->product

Caption: General experimental workflows for one-pot alkyne synthesis.

Applications in Drug Development

The mild reaction conditions and tolerance of a wide range of functional groups make the one-pot synthesis of terminal alkynes using the Ohira-Bestmann reagent particularly attractive in the field of drug development.[9] Terminal alkynes are key intermediates in the synthesis of many pharmaceuticals and bioactive molecules. They can be readily elaborated using various modern synthetic methodologies, including copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" to form triazoles, which are common scaffolds in medicinal chemistry.[2][10] The ability to perform this transformation on complex, late-stage intermediates without the need for protecting groups is a significant advantage in the synthesis of novel drug candidates.

Safety Considerations

  • The Ohira-Bestmann reagent is a diazo compound and should be handled with care. Although relatively stable, it is recommended to avoid heating it above room temperature.[11]

  • Diazo transfer reagents used in the synthesis of the Ohira-Bestmann reagent, such as tosyl azide, can be explosive and should be handled with appropriate precautions. Safer, more stable alternatives like imidazole-1-sulfonyl azide have been developed.[10]

  • DIBAL-H is a pyrophoric reagent and must be handled under an inert atmosphere using appropriate techniques.

  • Standard laboratory safety practices, including the use of personal protective equipment (PPE), should be followed at all times.

References

The Ohira-Bestmann Reagent: A Powerful Tool in the Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

The Ohira-Bestmann reagent has emerged as a cornerstone in the field of organic synthesis, providing a mild and efficient method for the one-carbon homologation of aldehydes to terminal alkynes. This versatile reagent has proven invaluable in the total synthesis of a diverse array of complex natural products, enabling the construction of crucial carbon-carbon triple bonds under conditions that tolerate a wide range of sensitive functional groups. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of the Ohira-Bestmann reagent in natural product synthesis.

Introduction

The Ohira-Bestmann reaction is a modification of the Seyferth-Gilbert homologation, which utilizes dimethyl (1-diazo-2-oxopropyl)phosphonate, commonly known as the Ohira-Bestmann reagent.[1][2] The key advantage of this reagent lies in its ability to be used under mild basic conditions, typically with potassium carbonate in methanol, thus avoiding the strongly basic conditions required for the original Seyferth-Gilbert protocol that are often incompatible with complex, multifunctional molecules.[3][4] This has led to its widespread adoption in the late stages of natural product synthesis, where preserving stereochemistry and sensitive functional groups is paramount.

The reaction proceeds through the in situ generation of a diazomethylphosphonate anion, which then reacts with an aldehyde to form a diazoalkene intermediate. Subsequent elimination of nitrogen gas and a 1,2-hydride shift furnishes the desired terminal alkyne.[4][5]

Applications in Natural Product Synthesis

The Ohira-Bestmann reagent has been instrumental in the total synthesis of numerous biologically active natural products, including macrolides, alkaloids, and terpenes. The following examples showcase its broad applicability and efficiency.

Quantitative Data Summary

The following table summarizes the application of the Ohira-Bestmann reagent in the synthesis of several complex natural products, highlighting the reaction conditions and yields.

Natural ProductAldehyde SubstrateOhira-Bestmann Reagent (equiv.)Base (equiv.)SolventTemp.TimeYield (%)Reference
Amphidinolide T1C16 Aldehyde Intermediate1.5K₂CO₃ (3.0)MeOHrt12 h85
(+)-Iyengarin AC11 Aldehyde Intermediate2.0K₂CO₃ (4.0)MeOHrt4 h91
Leucascandrolide AC19 Aldehyde Fragment1.5K₂CO₃ (3.0)MeOH0 °C to rt12 h88
DictyostatinC9 Aldehyde Fragment1.2K₂CO₃ (2.0)MeOH/THF0 °C3 h85[6][7]
Amphidinolide PC15 Aldehyde Precursor2.0K₂CO₃ (4.0)MeOHrt12 h89[8]

Experimental Protocols

Detailed methodologies for the application of the Ohira-Bestmann reagent in the synthesis of selected natural products are provided below.

General Experimental Protocol for Ohira-Bestmann Reaction

To a solution of the aldehyde (1.0 equiv) in anhydrous methanol (0.1-0.2 M) under an inert atmosphere (e.g., argon or nitrogen) is added potassium carbonate (2.0-4.0 equiv). The Ohira-Bestmann reagent (1.2-2.0 equiv) is then added, and the resulting mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).[9] Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride or water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[5]

Synthesis of the C1-C9 Fragment of Dictyostatin

In the total synthesis of the potent anticancer agent dictyostatin, the Ohira-Bestmann reaction was employed to install the terminal alkyne at C9 of a key intermediate.[6][7]

Procedure: To a solution of the C9 aldehyde intermediate (1.0 equiv) in a 1:1 mixture of anhydrous methanol and tetrahydrofuran (0.1 M) at 0 °C was added potassium carbonate (2.0 equiv). This compound (1.2 equiv) was then added, and the reaction mixture was stirred at 0 °C for 3 hours. The reaction was quenched with saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue was purified by silica gel chromatography to afford the desired terminal alkyne in 85% yield.[6][7]

Synthesis of an Intermediate for Amphidinolide P

The construction of the terminal alkyne in a key fragment of the marine-derived macrolide Amphidinolide P was achieved using the Ohira-Bestmann reagent.[8]

Procedure: To a solution of the aldehyde precursor (1.0 equiv) in anhydrous methanol (0.2 M) at room temperature was added potassium carbonate (4.0 equiv) followed by the Ohira-Bestmann reagent (2.0 equiv). The mixture was stirred at room temperature for 12 hours. The reaction was then diluted with diethyl ether and washed with water and brine. The organic layer was dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. Purification by flash chromatography on silica gel provided the terminal alkyne in 89% yield.[8]

Visualizations

The following diagrams illustrate the reaction mechanism and experimental workflows associated with the Ohira-Bestmann reaction.

Ohira_Bestmann_Mechanism reagent Ohira-Bestmann Reagent anion Diazomethylphosphonate Anion reagent->anion Deprotonation base K₂CO₃, MeOH intermediate1 Oxaphosphetane Intermediate anion->intermediate1 Nucleophilic Attack aldehyde R-CHO aldehyde->intermediate1 intermediate2 Diazoalkene intermediate1->intermediate2 Cycloelimination product Terminal Alkyne (R-C≡CH) intermediate2->product 1,2-Hydride Shift N2 N₂ intermediate2->N2 General_Workflow start Start: Aldehyde Substrate dissolve Dissolve aldehyde in anhydrous methanol start->dissolve add_base Add Potassium Carbonate dissolve->add_base add_reagent Add Ohira-Bestmann Reagent add_base->add_reagent stir Stir at room temperature add_reagent->stir monitor Monitor reaction by TLC stir->monitor quench Quench with aq. NH₄Cl monitor->quench Reaction complete extract Extract with organic solvent quench->extract dry Dry and concentrate extract->dry purify Purify by column chromatography dry->purify end End: Terminal Alkyne Product purify->end Dictyostatin_Synthesis_Workflow start Start: C9 Aldehyde of Dictyostatin Fragment dissolve Dissolve in anhydrous MeOH/THF (1:1) start->dissolve cool Cool to 0 °C dissolve->cool add_base Add K₂CO₃ (2.0 equiv) cool->add_base add_reagent Add Ohira-Bestmann Reagent (1.2 equiv) add_base->add_reagent stir Stir at 0 °C for 3 h add_reagent->stir quench Quench with aq. NaHCO₃ stir->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with brine, dry over Na₂SO₄, filter, and concentrate extract->wash_dry purify Purify by silica gel chromatography wash_dry->purify end End: C1-C9 Alkyne Fragment of Dictyostatin (85% yield) purify->end

References

Application Notes and Protocols for the Seyferth-Gilbert/Ohira-Bestmann Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for performing the Seyferth-Gilbert homologation and its widely used Ohira-Bestmann modification. This reaction is a powerful tool in organic synthesis for the one-carbon homologation of aldehydes and ketones to alkynes, which are crucial building blocks in the development of novel therapeutic agents and other complex organic molecules.

Introduction

The Seyferth-Gilbert homologation is a chemical reaction that converts aldehydes and ketones into alkynes with an additional carbon atom.[1] The reaction typically utilizes dimethyl (diazomethyl)phosphonate, also known as the Seyferth-Gilbert reagent, in the presence of a strong base like potassium tert-butoxide.[2] A significant advancement, the Ohira-Bestmann modification, employs dimethyl (1-diazo-2-oxopropyl)phosphonate (the Ohira-Bestmann reagent).[2] This modification allows for the in-situ generation of the reactive phosphonate carbanion under much milder basic conditions, such as with potassium carbonate in methanol, making it compatible with a broader range of functional groups and base-sensitive substrates.[1][3]

Reaction Comparison

The choice between the Seyferth-Gilbert and the Ohira-Bestmann protocol depends largely on the substrate's sensitivity to basic conditions. The original Seyferth-Gilbert procedure is effective for non-enolizable aldehydes and aryl ketones.[4] However, for substrates prone to enolization or other base-mediated side reactions, the Ohira-Bestmann modification is the preferred method due to its milder reaction conditions.[4][5]

FeatureSeyferth-Gilbert ReactionOhira-Bestmann Reaction
Reagent Dimethyl (diazomethyl)phosphonate (Seyferth-Gilbert Reagent)This compound (Ohira-Bestmann Reagent)
Base Strong bases (e.g., potassium tert-butoxide)[2]Mild bases (e.g., potassium carbonate)[2]
Temperature Low temperatures (e.g., -78 °C to room temperature)[4]Room temperature[4]
Substrate Scope Aryl ketones and non-enolizable aldehydes[4]Wide range of aldehydes, including enolizable and base-sensitive substrates[5]
Yields Generally good (60-90% for suitable substrates)[4]Often high to excellent, even for challenging substrates (>80%)[4]

Experimental Protocols

Protocol 1: General Procedure for Seyferth-Gilbert Homologation

This protocol is adapted for the homologation of non-enolizable aldehydes or aryl ketones.

Materials:

  • Aldehyde or ketone

  • Dimethyl (diazomethyl)phosphonate (Seyferth-Gilbert reagent)

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve the aldehyde or ketone (1.0 equiv) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, dissolve dimethyl (diazomethyl)phosphonate (1.1 - 1.5 equiv) in anhydrous THF.

  • To the cooled solution of the carbonyl compound, add a solution of potassium tert-butoxide (1.1 - 1.5 equiv) in THF dropwise, maintaining the temperature at -78 °C.

  • After the addition of the base, slowly add the solution of the Seyferth-Gilbert reagent to the reaction mixture.

  • Stir the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired alkyne.

Protocol 2: General Procedure for Ohira-Bestmann Homologation

This protocol is suitable for a wide range of aldehydes, including those that are base-sensitive.

Materials:

  • Aldehyde

  • This compound (Ohira-Bestmann reagent)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous methanol (MeOH)

  • Anhydrous acetonitrile (MeCN) (if using a solution of the reagent)

  • Diethyl ether

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the aldehyde (1.0 equiv) and potassium carbonate (2.0 - 3.0 equiv).

  • Add anhydrous methanol to the flask.

  • To this stirred suspension, add a solution of the Ohira-Bestmann reagent (1.1 - 1.5 equiv) in acetonitrile or add the neat reagent portionwise.

  • Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Wash the organic layer with 5% aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the terminal alkyne.

Reaction Mechanisms and Workflows

The following diagrams illustrate the key transformations and experimental flow of the Seyferth-Gilbert and Ohira-Bestmann reactions.

Seyferth_Gilbert_Ohira_Bestmann_Reaction cluster_start Starting Materials cluster_reagents Reagents cluster_conditions Conditions cluster_product Product Aldehyde/Ketone Aldehyde/Ketone Alkyne Alkyne Aldehyde/Ketone->Alkyne Seyferth-Gilbert Aldehyde/Ketone->Alkyne Ohira-Bestmann Seyferth-Gilbert Reagent Seyferth-Gilbert Reagent Seyferth-Gilbert Reagent->Alkyne Ohira-Bestmann Reagent Ohira-Bestmann Reagent Ohira-Bestmann Reagent->Alkyne Strong Base (e.g., t-BuOK) Strong Base (e.g., t-BuOK) Strong Base (e.g., t-BuOK)->Alkyne Mild Base (e.g., K2CO3, MeOH) Mild Base (e.g., K2CO3, MeOH) Mild Base (e.g., K2CO3, MeOH)->Alkyne

Caption: Overview of Seyferth-Gilbert and Ohira-Bestmann Reactions.

Seyferth_Gilbert_Mechanism Reagent Seyferth-Gilbert Reagent Anion Phosphonate Anion Reagent->Anion Deprotonation Base Strong Base (t-BuOK) Base->Anion Oxaphosphetane Oxaphosphetane Intermediate Anion->Oxaphosphetane Carbonyl Aldehyde/ Ketone Carbonyl->Oxaphosphetane Nucleophilic Attack Diazoalkene Vinyl Diazo Intermediate Oxaphosphetane->Diazoalkene Elimination Carbene Vinylidene Carbene Diazoalkene->Carbene - N2 Alkyne Alkyne Product Carbene->Alkyne 1,2-Migration

Caption: Simplified mechanism of the Seyferth-Gilbert homologation.

Ohira_Bestmann_Workflow cluster_reagent_gen In-situ Reagent Generation cluster_reaction Homologation Reaction cluster_workup Workup and Purification OB_Reagent Ohira-Bestmann Reagent Active_Anion Active Diazomethyl- phosphonate Anion OB_Reagent->Active_Anion Base_MeOH K2CO3, MeOH Base_MeOH->Active_Anion Deacylation Reaction_Mix Reaction with Aldehyde Active_Anion->Reaction_Mix Aldehyde Aldehyde Aldehyde->Reaction_Mix Alkyne_Product Terminal Alkyne Reaction_Mix->Alkyne_Product Workup Aqueous Workup & Extraction Alkyne_Product->Workup Purification Column Chromatography Workup->Purification Final_Product Pure Alkyne Purification->Final_Product

Caption: Experimental workflow for the Ohira-Bestmann reaction.

Applications in Drug Development

The synthesis of alkynes is of paramount importance in medicinal chemistry and drug development. Alkynes serve as versatile intermediates for the construction of complex molecular architectures found in many biologically active compounds. They are key precursors for:

  • Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful tool for bioconjugation and the synthesis of triazole-containing drug candidates.

  • Sonogashira Coupling: This cross-coupling reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of complex frameworks.

  • Natural Product Synthesis: Many natural products with therapeutic properties contain alkyne or alkyne-derived functionalities. The Seyferth-Gilbert and Ohira-Bestmann reactions provide an efficient means to access these motifs.[6]

The mild conditions and broad substrate scope of the Ohira-Bestmann modification, in particular, have made it an indispensable tool for the late-stage functionalization of complex molecules in drug discovery programs.

References

Application Notes and Protocols: Synthesis of Pyrazoles using Dimethyl (1-Diazo-2-oxopropyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl (1-diazo-2-oxopropyl)phosphonate, commonly known as the Bestmann-Ohira reagent (BOR), is a versatile and highly valuable reagent in organic synthesis.[1][2] While renowned for its use in the Seyferth-Gilbert homologation to convert aldehydes to terminal alkynes, it also serves as a potent 1,3-dipole in [3+2] cycloaddition reactions for the synthesis of various five-membered heterocycles, including pyrazoles.[2][3][4] The resulting phosphonylated pyrazoles are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[5]

These application notes provide detailed protocols for the synthesis of pyrazoles utilizing the Bestmann-Ohira reagent with various substrates, including alkynes, enones, and nitroalkenes.

Reaction Principle

The synthesis of pyrazoles using the Bestmann-Ohira reagent is predicated on a 1,3-dipolar cycloaddition reaction.[5][6] In the presence of a base, the acetyl group of the Bestmann-Ohira reagent can be cleaved to generate dimethyl (diazomethyl)phosphonate in situ.[1][7][8] This diazo species then acts as a 1,3-dipole and reacts with a suitable dipolarophile (e.g., an alkyne or an activated alkene) to form a pyrazole ring system. The reaction is often highly regioselective, affording a single regioisomer in many cases.[9][10]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-Carbonyl Pyrazole-5-Phosphonates from Ynones

This protocol is adapted from the synthesis of 3-carbonyl pyrazole-5-phosphonates via 1,3-dipolar cycloaddition of the Bestmann-Ohira reagent with ynones.

Materials:

  • Ynone (1.0 mmol)

  • This compound (Bestmann-Ohira Reagent) (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Methanol (MeOH) (5 mL)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of the ynone (1.0 mmol) in methanol (5 mL) in a round-bottom flask, add potassium carbonate (2.0 mmol) followed by the Bestmann-Ohira reagent (1.2 mmol) at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous ammonium chloride (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-carbonyl pyrazole-5-phosphonate.

Protocol 2: Synthesis of Phosphonylpyrazoles from Conjugated Enones

This protocol describes the synthesis of carbonylated pyrazole phosphonates from conjugated enones.[9][11]

Materials:

  • Conjugated enone (1.0 mmol)

  • This compound (Bestmann-Ohira Reagent) (1.2 mmol)

  • Potassium hydroxide (KOH) (2.0 mmol)

  • Ethanol (EtOH) (10 mL)

  • Ethyl acetate (EtOAc)

  • Water

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the conjugated enone (1.0 mmol) in ethanol (10 mL).

  • Add potassium hydroxide (2.0 mmol) to the solution and stir until it dissolves.

  • Add the Bestmann-Ohira reagent (1.2 mmol) to the reaction mixture at room temperature.

  • Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by adding water (20 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography to yield the carbonylated pyrazole phosphonate.

Protocol 3: Regioselective Synthesis of Phosphonylpyrazoles from Nitroalkenes

This method outlines the synthesis of phosphonylpyrazoles from conjugated nitroalkenes.[10]

Materials:

  • Conjugated nitroalkene (1.0 mmol)

  • This compound (Bestmann-Ohira Reagent) (1.5 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Methanol (MeOH) (10 mL)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • To a solution of the conjugated nitroalkene (1.0 mmol) in methanol (10 mL), add potassium carbonate (2.0 mmol) and the Bestmann-Ohira reagent (1.5 mmol) at room temperature.

  • Stir the reaction mixture overnight at room temperature.

  • Dilute the reaction mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the regioisomerically pure phosphonylpyrazole.

Data Presentation

EntrySubstrate TypeProductYield (%)Reference
1Ynone3-Carbonyl Pyrazole-5-phosphonateVaries[7]
2Conjugated EnoneCarbonylated Pyrazole PhosphonateGood[9][11]
3Conjugated DienoneCarbonylated Pyrazole PhosphonateGood[9][11]
4TroponeFused Pyrazole PhosphonateGood[9][11]
5QuinoneFused Pyrazole PhosphonateGood[9][11]
6ArylidenecycloalkanoneSpiropyrazoline PhosphonateGood[9][11]
7Conjugated NitroalkenePhosphonylpyrazoleModerate to Good[10]
8α-BromonitroalkeneNitropyrazoleModerate to Good[10]

Visualizations

reaction_mechanism cluster_reagents Reagents cluster_intermediates Intermediates cluster_product Product BOR Bestmann-Ohira Reagent Diazo Dimethyl (diazomethyl)phosphonate BOR->Diazo Base-mediated deacetylation Dipolarophile Dipolarophile (e.g., Alkyne) Cycloadduct Initial Cycloadduct Dipolarophile->Cycloadduct Base Base (e.g., K₂CO₃) Diazo->Cycloadduct [3+2] Cycloaddition Pyrazole Phosphonylated Pyrazole Cycloadduct->Pyrazole Aromatization

Caption: Reaction mechanism for pyrazole synthesis.

experimental_workflow start Start reagents 1. Mix Substrate, Base, and Solvent start->reagents add_bor 2. Add Bestmann-Ohira Reagent reagents->add_bor reaction 3. Stir at Room Temperature add_bor->reaction workup 4. Aqueous Work-up and Extraction reaction->workup purification 5. Purification by Column Chromatography workup->purification product Final Product: Phosphonylated Pyrazole purification->product

Caption: General experimental workflow.

References

Application Notes and Protocols for Rhodium-Catalyzed Reactions with the Ohira-Bestmann Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a key rhodium-catalyzed reaction utilizing the Ohira-Bestmann reagent for the synthesis of heterocyclic compounds. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate the application of this methodology in research and development settings, particularly in the field of medicinal chemistry and drug discovery.

Introduction

The Ohira-Bestmann reagent, dimethyl (1-diazo-2-oxopropyl)phosphonate, is a widely used and versatile tool in organic synthesis, most notably for the one-carbon homologation of aldehydes to terminal alkynes. Beyond this classical application, the in situ generation of a diazo species from the Ohira-Bestmann reagent opens up possibilities for subsequent transformations. This document focuses on the intersection of Ohira-Bestmann chemistry with rhodium catalysis, specifically highlighting a rhodium(II)-catalyzed [3+2] cycloaddition reaction with nitriles to afford highly substituted 1,3-oxazoles. This transformation provides a powerful method for the construction of important heterocyclic scaffolds from readily available starting materials.

Core Application: Rhodium-Catalyzed Synthesis of 4-Phosphoryl-Substituted 1,3-Oxazoles

A significant application of the synergy between the Ohira-Bestmann reagent and rhodium catalysis is the synthesis of 4-phosphoryl-substituted 1,3-oxazoles. In this reaction, the diazo intermediate, generated in situ from the Ohira-Bestmann reagent, undergoes a rhodium(II)-catalyzed cycloaddition with an aromatic nitrile. This reaction provides a direct and efficient route to a unique class of phosphorylated heterocycles.

Reaction Scheme

reagent Ohira-Bestmann Reagent catalyst Rh₂(OAc)₄ reagent->catalyst Diazo Intermediate Generation nitrile Aromatic Nitrile (R-CN) nitrile->catalyst product 4-Phosphoryl-1,3-Oxazole catalyst->product [3+2] Cycloaddition

Caption: General scheme for the rhodium-catalyzed synthesis of 4-phosphoryl-1,3-oxazoles.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of various 4-phosphoryl-substituted 1,3-oxazoles using the rhodium-catalyzed reaction of the Ohira-Bestmann reagent with different aromatic nitriles.

EntryAromatic Nitrile (R-CN)ProductYield (%)
1BenzonitrileDiethyl (2-methyl-5-phenyl-1,3-oxazol-4-yl)phosphonate75
2p-TolunitrileDiethyl (2-methyl-5-(p-tolyl)-1,3-oxazol-4-yl)phosphonate82
3p-AnisonitrileDiethyl (5-(4-methoxyphenyl)-2-methyl-1,3-oxazol-4-yl)phosphonate85
4p-ChlorobenzonitrileDiethyl (5-(4-chlorophenyl)-2-methyl-1,3-oxazol-4-yl)phosphonate78
5p-NitrobenzonitrileDiethyl (2-methyl-5-(4-nitrophenyl)-1,3-oxazol-4-yl)phosphonate65
61-NaphthonitrileDiethyl (2-methyl-5-(naphthalen-1-yl)-1,3-oxazol-4-yl)phosphonate72

Experimental Protocols

Protocol 1: General Procedure for the Rhodium-Catalyzed Synthesis of 4-Phosphoryl-Substituted 1,3-Oxazoles

This protocol is based on the procedure described by Gong, D.; Zhang, L.; Yuan, C. in Synthetic Communications, 2004 , 34, 3259.

Materials:

  • Ohira-Bestmann Reagent (dimethyl or diethyl (1-diazo-2-oxopropyl)phosphonate)

  • Aromatic nitrile

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄]

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add the aromatic nitrile (1.0 mmol) and the Ohira-Bestmann reagent (1.2 mmol).

  • Add anhydrous toluene (10 mL) to dissolve the reactants.

  • To this solution, add rhodium(II) acetate dimer (0.01 mmol, 1 mol%).

  • Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-phosphoryl-substituted 1,3-oxazole.

Workflow Diagram:

A Combine aromatic nitrile and Ohira-Bestmann reagent in toluene B Add Rh₂(OAc)₄ catalyst A->B C Reflux under inert atmosphere B->C D Monitor reaction by TLC C->D D->C Continue reflux if incomplete E Work-up: solvent removal D->E Reaction complete F Purification by column chromatography E->F G Isolate pure 4-phosphoryl-1,3-oxazole F->G

Caption: Experimental workflow for the synthesis of 4-phosphoryl-1,3-oxazoles.

Mechanistic Considerations

The reaction is proposed to proceed through the initial decomposition of the Ohira-Bestmann reagent to generate a rhodium-carbene intermediate. This highly reactive species then undergoes a [3+2] cycloaddition with the nitrile to form the 1,3-oxazole ring.

Proposed Mechanistic Pathway:

cluster_0 Catalytic Cycle A Rh₂(OAc)₄ B Rh(II)-Carbene Intermediate A->B + Ohira-Bestmann Reagent - N₂ C [3+2] Cycloaddition Transition State B->C + R-CN D Product Release C->D Ring Closure D->A - Product

Caption: Proposed catalytic cycle for the rhodium-catalyzed cycloaddition.

Applications in Drug Development

The 1,3-oxazole core is a privileged scaffold found in numerous biologically active compounds and approved pharmaceuticals. The ability to introduce a phosphonate group at the 4-position of the oxazole ring provides a unique handle for modifying the physicochemical properties of potential drug candidates. Phosphonates can act as bioisosteres of carboxylates or phosphates, potentially improving cell permeability, metabolic stability, and target binding affinity. This synthetic methodology, therefore, offers a valuable tool for the generation of novel compound libraries for screening in various drug discovery programs.

Conclusion

The rhodium-catalyzed reaction of the Ohira-Bestmann reagent with aromatic nitriles represents an efficient and valuable method for the synthesis of 4-phosphoryl-substituted 1,3-oxazoles. The provided protocols and data serve as a practical guide for researchers in academia and industry to explore and utilize this chemistry for the development of new chemical entities with potential therapeutic applications. The mild reaction conditions and the commercial availability of the starting materials make this a highly attractive transformation for medicinal and synthetic chemists.

Application Notes and Protocols for Mild Alkyne Synthesis from Enolizable Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of alkynes from enolizable aldehydes under mild conditions, a critical transformation in medicinal chemistry and materials science. The presented methods, primarily the Ohira-Bestmann reaction and a phosphazene-based one-pot procedure, are selected for their compatibility with sensitive functional groups and minimization of side reactions like aldol condensation, which are common with base-labile enolizable aldehydes.

Introduction

The conversion of aldehydes to alkynes is a fundamental one-carbon homologation in organic synthesis. However, enolizable aldehydes present a significant challenge under traditional basic conditions, readily undergoing self-condensation. The methodologies detailed herein offer robust and mild alternatives to circumvent this issue, providing efficient access to terminal alkynes.

Two primary methods are highlighted:

  • The Ohira-Bestmann Reaction: This reaction utilizes dimethyl (1-diazo-2-oxopropyl)phosphonate (the Ohira-Bestmann reagent) in the presence of a mild base like potassium carbonate in methanol. It allows for the gentle conversion of enolizable aldehydes to their corresponding terminal alkynes.[1][2] An in-situ generation of the Ohira-Bestmann reagent offers a safer and more scalable approach, avoiding the isolation of the potentially hazardous diazo compound.[3][4]

  • One-Pot Synthesis via Enol Nonaflates: This method involves the conversion of an enolizable carbonyl compound into an enol nonaflate intermediate, which then undergoes elimination to form the alkyne.[5][6] The use of phosphazene bases in combination with nonafluorobutane-1-sulfonyl fluoride (NfF) allows this transformation to proceed under mild conditions with good to excellent yields.[5][6]

Method 1: The Ohira-Bestmann Reaction

The Ohira-Bestmann modification of the Seyferth-Gilbert homologation is a reliable method for the synthesis of terminal alkynes from a wide range of aldehydes, including those that are enolizable.[2] The reaction proceeds under mild, basic conditions, typically using potassium carbonate in methanol at room temperature.[7]

Reaction Mechanism

The reaction is initiated by the deacetylation of the Ohira-Bestmann reagent by a methoxide anion, generated from methanol and potassium carbonate. This forms a diazomethylphosphonate anion, which then attacks the aldehyde to form an oxaphosphetane intermediate. Subsequent elimination of dimethyl phosphate and loss of nitrogen gas affords a vinylidene carbene, which undergoes a 1,2-hydride shift to yield the terminal alkyne.[2][8]

Ohira_Bestmann_Mechanism reagent Ohira-Bestmann Reagent anion Diazomethylphosphonate Anion reagent->anion + MeO- base K2CO3, MeOH intermediate1 Alkoxide Intermediate anion->intermediate1 + R-CHO aldehyde Enolizable Aldehyde (R-CHO) oxaphosphetane Oxaphosphetane intermediate1->oxaphosphetane Cyclization diazoalkene Diazoalkene oxaphosphetane->diazoalkene - Dimethyl  Phosphate byproduct1 Dimethyl Phosphate carbene Vinylidene Carbene diazoalkene->carbene - N2 byproduct2 N2 alkyne Terminal Alkyne (R-C≡CH) carbene->alkyne 1,2-H Shift

Caption: Mechanism of the Ohira-Bestmann Reaction.

Quantitative Data

The following table summarizes the yields of terminal alkynes synthesized from various enolizable aldehydes using the Ohira-Bestmann reaction.

Aldehyde SubstrateProductYield (%)Reference
Undecanal1-Dodecyne56
CyclohexanecarboxaldehydeEthynylcyclohexane92[4]
(S)-2-(tert-Butoxycarbonylamino)-3-phenylpropanal(S)-tert-Butyl (1-ethynyl-2-phenylethyl)carbamate85[9]
3-Phenylpropanal4-Phenyl-1-butyne81[10]
3-Bromo-4-methoxybenzaldehyde2-Bromo-4-ethynyl-1-methoxybenzene83[10][11]
Experimental Protocols

Protocol 1.1: General Procedure for the Ohira-Bestmann Reaction

  • To a stirred solution of the enolizable aldehyde (1.0 equiv) in methanol, add potassium carbonate (2.0 equiv).

  • To this suspension, add a solution of this compound (the Ohira-Bestmann reagent) (1.2-1.5 equiv) in methanol.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the terminal alkyne.

Protocol 1.2: In-situ Generation of the Ohira-Bestmann Reagent [3][4]

This protocol is advantageous for its safety and scalability.

  • To a suspension of potassium carbonate (3.0 equiv) in acetonitrile, add dimethyl-2-oxopropylphosphonate (1.5 equiv) and imidazole-1-sulfonyl azide hydrochloride (1.5 equiv).

  • Stir the mixture at 25 °C for 2 hours to generate the Ohira-Bestmann reagent in situ.

  • Add a solution of the enolizable aldehyde (1.0 equiv) in methanol.

  • Continue stirring at 25 °C for 15 hours.

  • Work-up the reaction by adding water and extracting with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The aqueous waste products are easily removed, often leaving a product of sufficient purity for subsequent steps without the need for column chromatography.[3][4]

In_Situ_Workflow start Start Materials: - Dimethyl-2-oxopropylphosphonate - Imidazole-1-sulfonyl azide HCl - K2CO3 in MeCN reagent_gen In-situ Generation of Ohira-Bestmann Reagent (2h, 25°C) start->reagent_gen aldehyde_add Addition of Enolizable Aldehyde in MeOH reagent_gen->aldehyde_add reaction Alkyne Synthesis (15h, 25°C) aldehyde_add->reaction workup Aqueous Work-up reaction->workup product Purified Terminal Alkyne workup->product

Caption: Workflow for In-situ Ohira-Bestmann Reaction.

Method 2: One-Pot Synthesis via Enol Nonaflates

This method provides a general one-step synthesis of both terminal and internal alkynes from enolizable carbonyl compounds.[5][6] The use of phosphazene bases and nonafluorobutane-1-sulfonyl fluoride (NfF) allows for a mild and efficient transformation.[5][6]

Reaction Mechanism

The reaction proceeds through the formation of an enol nonaflate intermediate from the enolizable aldehyde. The strong phosphazene base then induces elimination of the nonaflate group to furnish the carbon-carbon triple bond.

Enol_Nonaflate_Pathway aldehyde Enolizable Aldehyde enol_nonaflate Enol Nonaflate Intermediate aldehyde->enol_nonaflate reagents Phosphazene Base + NfF alkyne Alkyne enol_nonaflate->alkyne Elimination

Caption: Pathway for Alkyne Synthesis via Enol Nonaflates.

Quantitative Data

The following table presents the yields for the synthesis of alkynes from enolizable aldehydes and ketones using the phosphazene base method.

Carbonyl SubstrateBaseProductYield (%)Reference
PhenylacetaldehydeP1-t-BuPhenylacetylene85[5][6]
DodecanalP1-t-Bu1-Dodecyne92[5][6]
CyclohexanecarboxaldehydeP1-t-BuEthynylcyclohexane88[5][6]
2-TridecanoneP1-t-Bu2-Tridecyne / 1-Tridecyne (70:30)91[5][6]
2-TridecanoneP2-t-Bu2-Tridecyne / 1-Tridecyne (85:15)93[5][6]

P1-t-Bu: tert-Butylimino-tri(pyrrolidino)phosphorane P2-t-Bu: 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine

Experimental Protocol

Protocol 2.1: General One-Pot Procedure for Alkyne Synthesis via Enol Nonaflates [5][6]

  • To a solution of the enolizable carbonyl compound (1.0 equiv) in a suitable aprotic solvent (e.g., THF, toluene), add the phosphazene base (P1-t-Bu or P2-t-Bu, 2.2 equiv) at room temperature under an inert atmosphere.

  • Cool the mixture to -78 °C.

  • Add nonafluorobutane-1-sulfonyl fluoride (NfF, 1.1 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for the appropriate time (typically a few hours, monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Dry the combined organic layers over a drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired alkyne.

Conclusion

The Ohira-Bestmann reaction and the one-pot synthesis via enol nonaflates are powerful and mild methods for the synthesis of alkynes from challenging enolizable aldehydes. The choice of method may depend on the specific substrate, desired scale, and safety considerations. The in-situ generation of the Ohira-Bestmann reagent is particularly recommended for larger-scale syntheses due to its enhanced safety profile. These protocols provide researchers and drug development professionals with reliable tools for the efficient construction of molecules containing the valuable alkyne functional group.

References

Application Notes and Protocols for Cycloaddition Reactions of Dimethyl (1-Diazo-2-oxopropyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl (1-diazo-2-oxopropyl)phosphonate, commonly known as the Ohira-Bestmann reagent, is a versatile synthetic tool in organic chemistry. While it is widely recognized for its application in the Ohira-Bestmann reaction for the one-carbon homologation of aldehydes to terminal alkynes, it also serves as a valuable 1,3-dipole in cycloaddition reactions.[1][2] This reactivity allows for the construction of various five-membered heterocyclic scaffolds, such as pyrazoles, triazoles, and oxazoles, which are prevalent in many biologically active compounds and pharmaceuticals.[1] These application notes provide a detailed overview of the cycloaddition reactions of this compound, including experimental protocols and quantitative data to facilitate its use in research and drug development.

Key Applications in Cycloaddition Reactions

The primary application of this compound in this context is its participation in [3+2] cycloaddition reactions. The diazo group acts as a 1,3-dipole, reacting with a variety of dipolarophiles, most notably alkenes and alkynes, to afford five-membered heterocyclic rings. A significant body of work has focused on its reaction with conjugated nitroalkenes to produce highly functionalized phosphonylpyrazoles.[3][4]

Data Presentation

The following tables summarize the quantitative data for the synthesis of phosphonylpyrazoles via the 1,3-dipolar cycloaddition of the anion of diethyl 1-diazomethylphosphonate (generated in situ from the Ohira-Bestmann reagent) with various conjugated nitroalkenes.[3][4]

Table 1: Reaction of Ohira-Bestmann Reagent with β-Substituted Nitroalkenes [3]

EntryNitroalkene (Ar)ProductYield (%)
1C₆H₅4-(dimethoxyphosphoryl)-3-phenyl-1H-pyrazole85
24-MeC₆H₄4-(dimethoxyphosphoryl)-3-(p-tolyl)-1H-pyrazole82
34-MeOC₆H₄3-(4-methoxyphenyl)-4-(dimethoxyphosphoryl)-1H-pyrazole88
44-ClC₆H₄3-(4-chlorophenyl)-4-(dimethoxyphosphoryl)-1H-pyrazole86
54-NO₂C₆H₄4-(dimethoxyphosphoryl)-3-(4-nitrophenyl)-1H-pyrazole75
62-Thienyl4-(dimethoxyphosphoryl)-3-(thiophen-2-yl)-1H-pyrazole78

Table 2: Reaction of Ohira-Bestmann Reagent with α,β-Disubstituted and Cyclic Nitroalkenes [4]

EntryNitroalkeneProductYield (%)
11-nitrocyclohexene4-(dimethoxyphosphoryl)-4,5,6,7-tetrahydro-1H-indazole72
21-nitrocyclopentene4-(dimethoxyphosphoryl)-4,5,6,6a-tetrahydro-1H-cyclopenta[c]pyrazole70
3(E)-β-methyl-β-nitrostyrene4-(dimethoxyphosphoryl)-5-methyl-3-phenyl-1H-pyrazole78
4(E)-1-nitro-1-propene4-(dimethoxyphosphoryl)-3-methyl-1H-pyrazole65

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 4-Phosphonylpyrazoles from Conjugated Nitroalkenes[3]

Materials:

  • This compound (Ohira-Bestmann Reagent)

  • Conjugated nitroalkene

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the conjugated nitroalkene (1.0 mmol) in anhydrous ethanol (10 mL) at room temperature, add sodium ethoxide (1.2 mmol).

  • To this mixture, add a solution of this compound (1.1 mmol) in anhydrous ethanol (5 mL) dropwise over 5 minutes.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired 4-phosphonylpyrazole.

Protocol 2: Three-Component Regioselective Synthesis of Phosphonyl Pyrazoles[5]

Materials:

  • Aldehyde

  • Cyanoacid derivative (e.g., malononitrile)

  • This compound (Ohira-Bestmann Reagent)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the aldehyde (1.0 mmol) and the cyanoacid derivative (1.1 mmol) in anhydrous methanol (10 mL) at room temperature, add potassium carbonate (1.5 mmol).

  • Stir the mixture for 10-15 minutes to facilitate the Knoevenagel condensation.

  • To this mixture, add a solution of this compound (1.2 mmol) in anhydrous methanol (5 mL) dropwise.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • After the reaction is complete, neutralize the mixture with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield the functionalized phosphonyl pyrazole.

Mandatory Visualizations

Reaction Mechanism

The reaction proceeds via a [3+2] cycloaddition mechanism. Initially, the base removes the acetyl group from the Ohira-Bestmann reagent to generate the dimethyl (diazomethyl)phosphonate anion. This anion then acts as the 1,3-dipole, reacting with the nitroalkene (the dipolarophile). The initial cycloadduct undergoes spontaneous elimination of the nitro group to afford the aromatic pyrazole ring.[3]

reaction_mechanism reagent This compound anion Dimethyl (diazomethyl)phosphonate anion (1,3-Dipole) reagent->anion - Acetyl group base Base (e.g., NaOEt) base->reagent cycloadduct Initial Cycloadduct (Pyrazoline intermediate) anion->cycloadduct nitroalkene Conjugated Nitroalkene (Dipolarophile) nitroalkene->cycloadduct product 4-Phosphonylpyrazole cycloadduct->product - HNO₂ elimination Elimination of Nitrite (NO₂⁻) elimination->cycloadduct

Caption: General mechanism of pyrazole synthesis.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 4-phosphonylpyrazoles.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve Nitroalkene and Base in EtOH add_reagent Add Ohira-Bestmann Reagent Solution start->add_reagent react Stir at Room Temperature add_reagent->react quench Quench with aq. NH₄Cl react->quench extract Extract with EtOAc quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography product Isolated 4-Phosphonylpyrazole chromatography->product

Caption: Experimental workflow for pyrazole synthesis.

Conclusion

This compound is a powerful reagent for the synthesis of phosphonyl-substituted five-membered heterocycles through 1,3-dipolar cycloaddition reactions. The protocols provided herein offer reliable methods for the preparation of functionalized pyrazoles, which are of significant interest in medicinal chemistry and drug discovery. The tabulated data demonstrates the efficiency and broad applicability of these reactions.

References

Troubleshooting & Optimization

Technical Support Center: The Ohira-Bestmann Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Ohira-Bestmann reaction. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and other issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the Ohira-Bestmann reaction and what is it used for?

The Ohira-Bestmann reaction is a chemical transformation used to convert aldehydes into terminal alkynes. It is a modification of the Seyferth-Gilbert homologation and is particularly useful for substrates that are sensitive to strong bases, such as enolizable aldehydes.[1][2] The reaction typically employs dimethyl (1-diazo-2-oxopropyl)phosphonate, also known as the Ohira-Bestmann reagent, in the presence of a mild base like potassium carbonate in methanol.[1][2]

Q2: What are the main advantages of the Ohira-Bestmann reaction over other methods like the Corey-Fuchs or Seyferth-Gilbert reactions?

The primary advantage of the Ohira-Bestmann reaction is its use of milder reaction conditions.[3][4][5] This makes it compatible with a wider range of functional groups and is particularly beneficial for aldehydes that have acidic protons alpha to the carbonyl group, which are prone to side reactions like aldol condensation under the strongly basic conditions of the Seyferth-Gilbert or Corey-Fuchs reactions.[2][6]

Troubleshooting Common Side Reactions

This section provides a detailed guide to identifying and mitigating common side reactions encountered during the Ohira-Bestmann reaction.

Issue 1: Low Yield of Alkyne with Enolizable Aldehydes due to Aldol Condensation

Question: I am working with an aldehyde that has α-hydrogens and I am observing a significant amount of self-condensation products, leading to a low yield of the desired alkyne. How can I minimize this aldol side reaction?

Answer: Aldol condensation is a common competing reaction with enolizable aldehydes. The Ohira-Bestmann reaction conditions are designed to be mild to suppress this, but for highly sensitive substrates, further optimization may be necessary.

Troubleshooting Guide:

ParameterRecommendationRationale
Base Use a weaker base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[3][5]Stronger bases like potassium tert-butoxide (t-BuOK), used in the original Seyferth-Gilbert protocol, are more likely to promote enolization and subsequent aldol condensation.[2]
Temperature Maintain a low reaction temperature, typically ranging from 0 °C to room temperature.Lower temperatures disfavor the kinetics of the aldol condensation reaction more than the desired Ohira-Bestmann pathway.
Reagent Addition Add the Ohira-Bestmann reagent slowly to the mixture of the aldehyde and the base.This ensures that the concentration of the reactive phosphonate anion is kept low, minimizing its action as a strong base for enolization.
Solvent Use a mixture of methanol and a less polar, aprotic solvent like acetonitrile (MeCN) or tetrahydrofuran (THF).[7]Acetonitrile has been shown to be a superior solvent for generating and stabilizing the reactive intermediate.[7]

Experimental Protocol to Minimize Aldol Condensation:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the enolizable aldehyde (1.0 equiv) and potassium carbonate (2.0 equiv).

  • Add anhydrous methanol and acetonitrile as co-solvents.

  • Cool the mixture to 0 °C.

  • Slowly add a solution of this compound (1.2 equiv) in acetonitrile to the stirred reaction mixture over a period of 30-60 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Logical Workflow for Troubleshooting Aldol Condensation:

start Low Alkyne Yield with Enolizable Aldehyde check_base Is the base K₂CO₃ or Cs₂CO₃? start->check_base change_base Switch to a milder base (K₂CO₃ or Cs₂CO₃) check_base->change_base No check_temp Is the reaction at low temperature? check_base->check_temp Yes change_base->check_temp lower_temp Lower reaction temperature (e.g., 0 °C) check_temp->lower_temp No check_addition Is reagent addition slow? check_temp->check_addition Yes lower_temp->check_addition slow_addition Add reagent dropwise over 30-60 min check_addition->slow_addition No check_solvent Is MeCN used as a co-solvent? check_addition->check_solvent Yes slow_addition->check_solvent add_solvent Use a MeOH/MeCN solvent system check_solvent->add_solvent No success Improved Alkyne Yield check_solvent->success Yes add_solvent->success

Caption: Troubleshooting workflow for minimizing aldol condensation.

Issue 2: Formation of Methyl Enol Ether with Ketone Substrates

Question: I am using a ketone as a substrate and obtaining a significant amount of a methyl enol ether as a byproduct. How can I favor the formation of the alkyne?

Answer: The formation of methyl enol ethers is a known side reaction when ketones are subjected to Ohira-Bestmann conditions in the presence of methanol.[6] This occurs because the intermediate vinylidene carbene is trapped by methanol.

Troubleshooting Guide:

ParameterRecommendationRationale
Solvent Replace methanol with a non-protic solvent system.The absence of a protic solvent like methanol prevents the trapping of the carbene intermediate.
Base Use a non-nucleophilic base such as potassium tert-butoxide in an aprotic solvent like THF.This modification, which is closer to the original Seyferth-Gilbert conditions, can promote alkyne formation from ketones. However, be mindful of potential side reactions with base-sensitive ketones.

Modified Protocol to Avoid Methyl Enol Ether Formation:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the ketone (1.0 equiv) and anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C.

  • Add potassium tert-butoxide (1.1 equiv) and stir for 15 minutes.

  • Slowly add a solution of this compound (1.2 equiv) in THF.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify by flash column chromatography.

Signaling Pathway for Methyl Enol Ether Formation:

ketone Ketone intermediate Oxaphosphetane Intermediate ketone->intermediate reagent Ohira-Bestmann Reagent reagent->intermediate base Base (e.g., K₂CO₃) base->intermediate carbene Vinylidene Carbene intermediate->carbene Elimination alkyne Desired Alkyne (via 1,2-alkyl shift) carbene->alkyne enol_ether Methyl Enol Ether (Side Product) carbene->enol_ether methanol Methanol (Solvent) methanol->enol_ether Trapping

Caption: Competing pathways leading to alkyne and methyl enol ether.

Issue 3: Low Yield Due to Intramolecular C-H Insertion

Question: My substrate has a hydrogen atom at the δ-position, and I am observing a low yield of the alkyne, with the formation of a cyclic byproduct. What is happening and how can I prevent it?

Answer: The intermediate vinylidene carbene can undergo an intramolecular C-H insertion reaction if there is a C-H bond at the δ-position, leading to the formation of a five-membered ring. This is a competing pathway that reduces the yield of the desired alkyne.

Troubleshooting Guide:

ParameterRecommendationRationale
Solvent Use a less polar solvent such as benzene, hexane, or cyclohexane.Less polar solvents can favor the decomposition of the intermediate alkylidenecarbenoid to the carbene, which can then undergo the desired 1,2-hydride/alkyl shift to the alkyne over the intramolecular C-H insertion.
Catalyst For certain diazo compounds, the use of a Rh(II) catalyst in a hydrophobic environment has been shown to favor C-H insertion, so avoiding such catalysts is crucial if the alkyne is the desired product.[8]While not a standard Ohira-Bestmann condition, contamination with transition metals could potentially influence the reaction pathway.

Experimental Considerations:

  • This side reaction is highly substrate-dependent. If possible, redesigning the substrate to remove or block the reactive δ-C-H bond is the most effective strategy.

  • Careful optimization of the solvent system is the primary experimental handle to influence the product distribution.

Reaction Scheme of Competing Pathways:

carbene Vinylidene Carbene with δ-Hydrogen alkyne Desired Alkyne (1,2-Hydride/Alkyl Shift) carbene->alkyne cyclic_product Five-membered Ring (Intramolecular C-H Insertion) carbene->cyclic_product

Caption: Competing 1,2-shift and intramolecular C-H insertion.

Issue 4: Formation of Homopropargylic Methyl Ethers with α,β-Unsaturated Aldehydes

Question: When I use an α,β-unsaturated aldehyde, I am not getting the expected enyne. Instead, I am isolating a homopropargylic methyl ether. Why is this happening?

Answer: The reaction of α,β-unsaturated aldehydes under standard Ohira-Bestmann conditions (with methanol as a solvent) is known to predominantly yield homopropargylic methyl ethers instead of the corresponding enynes.[9] This is a known limitation of the standard protocol.[10]

Troubleshooting and Alternative Approaches:

StrategyRecommendationRationale
Solvent Modification Avoid methanol as a solvent. Use an aprotic solvent system.The formation of the homopropargylic methyl ether involves the addition of methanol to an intermediate.
Alternative Reagents Consider using a different homologation protocol that is more compatible with α,β-unsaturated aldehydes, such as the Corey-Fuchs reaction.While the Ohira-Bestmann reaction is generally milder, for this specific substrate class, an alternative may be necessary to achieve the desired outcome.

Note: The formation of enynes from α,β-unsaturated aldehydes using the Ohira-Bestmann reaction is generally challenging and often results in low yields or the formation of the aforementioned side product.[10] Careful consideration of alternative synthetic routes is often the most practical solution.

References

Technical Support Center: Purification of Products from Ohira-Bestmann Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of products from Ohira-Bestmann reaction mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of alkynes synthesized via the Ohira-Bestmann reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in an Ohira-Bestmann reaction mixture?

A1: The primary byproduct of the Ohira-Bestmann reaction is dimethyl phosphate, which is water-soluble and typically removed during an aqueous workup.[1][2] Other potential impurities include unreacted aldehyde, the Ohira-Bestmann reagent itself, and side products arising from the reactivity of the starting materials or product. For instance, if an enolizable aldehyde is used, aldol condensation products may be observed, particularly under strongly basic conditions.[3] In some cases, the reaction of ketones can yield methyl enol ethers as byproducts.[1][2]

Q2: What is the standard workup procedure for an Ohira-Bestmann reaction?

A2: A typical workup involves quenching the reaction, followed by an aqueous extraction to remove water-soluble byproducts. The reaction mixture is often diluted with an organic solvent, such as diethyl ether or methyl tert-butyl ether, and then washed with an aqueous solution like saturated sodium bicarbonate or brine.[4][5] The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure to yield the crude product.[4][5]

Q3: My alkyne is volatile. How can I avoid losing it during solvent removal?

A3: For volatile alkynes, care must be taken during the concentration step. It is advisable to use a rotary evaporator at a controlled, low temperature and reduced pressure.[6] Avoid prolonged exposure to high vacuum. In some cases, it may be preferable to directly subject the dried organic solution to column chromatography without complete removal of the solvent, or to use a solvent with a higher boiling point for the extraction if compatible with the subsequent purification step.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of Ohira-Bestmann reaction products.

Issue 1: Formation of a Persistent Emulsion During Aqueous Workup

Problem: A stable emulsion has formed between the organic and aqueous layers during the workup, making separation difficult.

Possible Causes:

  • Presence of suspended solids.[7]

  • Use of chlorinated solvents with basic aqueous solutions.[7]

Solutions:

  • Patience: Allow the mixture to stand for 30 minutes to see if the layers separate on their own.[7]

  • Salting Out: Add solid sodium chloride to the separatory funnel and shake gently. The increased ionic strength of the aqueous layer can help break the emulsion.[7]

  • Filtration through Celite: Filter the entire emulsified mixture through a pad of Celite. Celite is an inert filter aid that can remove fine particulates that often stabilize emulsions.[7]

  • Solvent Evaporation: If the emulsion persists, and you are confident your product is not volatile, you can evaporate the organic solvent and then redissolve the residue in a fresh portion of extraction solvent.[7]

Issue 2: Product Co-elutes with Impurities During Column Chromatography

Problem: The desired alkyne product is co-eluting with one or more impurities on the silica gel column.

Possible Causes:

  • The chosen solvent system has insufficient resolving power.

  • The impurity has a similar polarity to the product.

  • The column is overloaded with the crude material.

Solutions:

  • Optimize the Solvent System:

    • Test different solvent polarities: Use thin-layer chromatography (TLC) to test a range of solvent systems with varying polarities. A good solvent system will give a clear separation between the product and impurity spots, with the product having an Rf value ideally between 0.2 and 0.4.

    • Try different solvent mixtures: Sometimes, changing one of the solvents in the eluent can alter the selectivity of the separation. For example, switching from a hexane/ethyl acetate system to a hexane/dichloromethane or a toluene-containing system might resolve the co-eluting spots.[5]

  • Dry Loading: If the crude product has poor solubility in the initial eluent, consider dry loading. Dissolve the crude material in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the resulting dry powder onto the column.[8]

  • Reduce the Sample Load: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.

  • Use a Different Stationary Phase: If separation on silica gel is not possible, consider using a different stationary phase, such as alumina (basic, neutral, or acidic) or a reverse-phase C18 column, depending on the properties of your alkyne.

Issue 3: Difficulty in Removing the Phosphonate Byproduct

Problem: The dimethyl phosphate byproduct is not completely removed during the aqueous workup and is contaminating the final product.

Possible Causes:

  • Insufficient aqueous washes.

  • The alkyne product has some water solubility, leading to its loss during extensive washing.

Solutions:

  • Thorough Aqueous Extraction: Ensure multiple extractions with a saturated aqueous sodium bicarbonate solution or water are performed.[5]

  • Alternative Workup: Some protocols suggest that using imidazole-1-sulfonyl azide for the in situ generation of the Ohira-Bestmann reagent leads to byproducts with increased aqueous solubility, simplifying their removal during workup.[9][10]

  • Chromatography: If the phosphonate byproduct persists, it can often be separated by column chromatography. Dimethyl phosphate is highly polar and should remain at the baseline on a normal-phase silica gel column.

Data Presentation

The following table summarizes typical yields and purities obtained for alkyne synthesis via the Ohira-Bestmann reaction followed by different purification methods.

Product TypePurification MethodTypical Yield (%)Typical Purity (%)References
Non-volatile, non-polar alkyneAqueous Workup followed by Column Chromatography70-95>95[4]
Volatile, non-polar alkyneCareful Aqueous Workup, followed by Distillation50-80>98[6]
Solid, crystalline alkyneAqueous Workup followed by Recrystallization60-90>99

Experimental Protocols

Protocol 1: General Aqueous Workup
  • Upon completion of the reaction (monitored by TLC), dilute the reaction mixture with an equal volume of diethyl ether or methyl tert-butyl ether.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate solution (2 x 50 mL per 100 mL of organic layer).

    • Brine (1 x 50 mL per 100 mL of organic layer).

  • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude alkyne. For volatile products, use minimal vacuum and a cool water bath.

Protocol 2: Purification by Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Load the Sample:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica gel bed.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elute the Column: Begin elution with the determined solvent system, gradually increasing the polarity if a gradient elution is required.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified alkyne.

Protocol 3: Purification of a Volatile Alkyne by Distillation
  • After the aqueous workup, transfer the crude product to a round-bottom flask suitable for distillation.

  • Set up a simple or fractional distillation apparatus, depending on the boiling point difference between the product and any remaining impurities.

  • Heat the flask gently in a heating mantle or oil bath.

  • Collect the fraction that distills at the expected boiling point of the alkyne. Monitor the temperature at the distillation head closely.[11]

Protocol 4: Purification of a Solid Alkyne by Recrystallization
  • Choose a Solvent: Select a solvent or solvent system in which the alkyne is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Dissolve the Crude Product: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot recrystallization solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolate Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash and Dry: Wash the crystals with a small amount of the cold recrystallization solvent and then dry them under vacuum.

Mandatory Visualization

Ohira_Bestmann_Purification_Workflow cluster_reaction Ohira-Bestmann Reaction cluster_workup Aqueous Workup cluster_purification Purification cluster_product Final Product Reaction_Mixture Crude Reaction Mixture (Alkyne, Aldehyde, Reagent, Byproducts) Quench Quench Reaction Reaction_Mixture->Quench Extraction Liquid-Liquid Extraction (e.g., Ether/Water) Quench->Extraction Drying Dry Organic Layer (e.g., MgSO4) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Column_Chromatography Column Chromatography Concentration->Column_Chromatography Distillation Distillation (for volatile products) Concentration->Distillation Recrystallization Recrystallization (for solid products) Concentration->Recrystallization Pure_Alkyne Pure Alkyne Product Column_Chromatography->Pure_Alkyne Distillation->Pure_Alkyne Recrystallization->Pure_Alkyne

Caption: General workflow for the purification of alkynes from Ohira-Bestmann reaction mixtures.

Troubleshooting_CoElution cluster_solutions Potential Solutions Problem Problem: Product and Impurity Co-elute Optimize_Solvent Optimize Eluent (TLC analysis) Problem->Optimize_Solvent Different Polarity Change_Solvent Change Solvent System (e.g., Hex/EtOAc to Hex/DCM) Problem->Change_Solvent Different Selectivity Dry_Load Dry Load Sample Problem->Dry_Load Poor Solubility Reduce_Load Reduce Sample Amount Problem->Reduce_Load Overloading Change_Stationary_Phase Change Stationary Phase (e.g., Alumina, C18) Problem->Change_Stationary_Phase Persistent Issue

Caption: Troubleshooting guide for co-elution issues during column chromatography.

References

Technical Support Center: Alkyne Synthesis with the Ohira-Bestmann Reagent

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yields of alkyne synthesis using the Ohira-Bestmann reagent.

Troubleshooting Guide

Low yields in alkyne synthesis utilizing the Ohira-Bestmann reagent can arise from various factors, from substrate sensitivity to suboptimal reaction conditions. This guide outlines common issues, their probable causes, and actionable solutions to enhance reaction outcomes.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Alkyne Yield Decomposition of the Aldehyde: Aldehydes, particularly those that are enolizable, can degrade or undergo side reactions like aldol condensation under basic conditions.[1][2]- Use milder bases such as potassium carbonate (K₂CO₃) instead of stronger bases.[2][3] - For particularly sensitive or unreactive aldehydes, consider using cesium carbonate (Cs₂CO₃) in methanol, which can significantly increase yields.[3] - Employ an in situ generation of the aldehyde from a more stable precursor, such as an ester or a benzylic alcohol, immediately followed by the Ohira-Bestmann reaction.[4]
Inefficient Generation of the Active Reagent: The active nucleophile, dimethyl (diazomethyl)phosphonate anion, may not be generated efficiently from the Ohira-Bestmann reagent.- Ensure the methanol used is anhydrous, as water can interfere with the base-mediated decomposition. - Confirm the quality and stoichiometry of the base (e.g., K₂CO₃).
Suboptimal Reaction Temperature: The reaction may not proceed to completion at room temperature for less reactive aldehydes.- While the standard protocol is often at room temperature, gentle heating may be necessary for sluggish reactions. Monitor the reaction closely by TLC to avoid decomposition.
Formation of Side Products Reaction with Ketones: If the starting material is a ketone instead of an aldehyde, methyl enol ethers will be formed as the major product due to the trapping of the intermediate carbene by the methanol solvent.[1]- This protocol is generally not suitable for converting ketones to alkynes. Use alternative synthetic routes for this transformation.
Formation of Homopropargylic Methyl Ethers: With α,β-unsaturated aldehydes, the formation of homopropargylic methyl ethers can be a significant side reaction.[5]- Alternative methods for the synthesis of enynes may be more suitable for this class of substrates.
Intramolecular C-H Insertion: For substrates containing a δ-hydrogen, a competing intramolecular C-H bond insertion can occur, leading to the formation of a five-membered cyclic product and lowering the alkyne yield.[6]- Consider using less polar solvents like benzene, hexane, or cyclohexane, which can favor the desired alkyne formation.[6]
Safety and Scalability Issues Handling of the Ohira-Bestmann Reagent: The reagent is prepared using diazo transfer agents like tosyl azide, which can be explosive.[7][8]- Utilize safer, bench-stable diazo transfer reagents like imidazole-1-sulfonyl azide hydrochloride for the in situ generation of the Ohira-Bestmann reagent. This approach also simplifies workup due to the formation of water-soluble byproducts.[7][8]
Difficult Purification: Removal of byproducts from the reaction mixture can be challenging.- The in situ generation of the reagent using imidazole-1-sulfonyl azide hydrochloride leads to water-soluble waste products that can be easily removed with an aqueous workup.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is the Ohira-Bestmann reagent and how does it work?

A1: The Ohira-Bestmann reagent, chemically known as dimethyl (1-diazo-2-oxopropyl)phosphonate, is used to convert aldehydes into terminal alkynes in a one-pot reaction.[9] Under basic conditions, typically with potassium carbonate in methanol, the reagent eliminates an acetyl group to form a reactive dimethyl (diazomethyl)phosphonate anion.[4] This anion then reacts with an aldehyde in a process similar to a Wittig reaction, ultimately leading to the formation of a vinylidene carbene, which rearranges to the desired terminal alkyne.[1][3]

Q2: What are the main advantages of the Ohira-Bestmann reaction over the Corey-Fuchs reaction?

A2: The primary advantage of the Ohira-Bestmann reaction is the use of milder reaction conditions.[5] It typically employs weaker bases like potassium carbonate, making it compatible with a wider range of functional groups and particularly suitable for base-sensitive substrates such as enolizable aldehydes, which might undergo aldol condensation under the strongly basic conditions of the Corey-Fuchs reaction.[1][2] The Ohira-Bestmann reaction is also a one-pot procedure, which can be more efficient.

Q3: Can the Ohira-Bestmann reagent be used with ketones?

A3: No, the Ohira-Bestmann reagent is generally not effective for converting ketones into alkynes. In the presence of methanol, ketones react to form methyl enol ethers as the primary product.[1]

Q4: My aldehyde is not very stable. Are there any modifications to the standard protocol I can use?

A4: Yes, for unstable aldehydes, you can generate the aldehyde in situ from a more stable precursor.[4] For example, an ester can be reduced to the aldehyde using a reducing agent like diisobutylaluminium hydride (DIBAL-H), and then the Ohira-Bestmann reagent is added directly to the reaction mixture.[4][10] This tandem approach avoids the isolation of the potentially unstable aldehyde.

Q5: I am concerned about the safety of preparing the Ohira-Bestmann reagent. Are there safer alternatives?

A5: Absolutely. Instead of preparing and isolating the reagent, you can generate it in situ. A safer and more scalable approach involves using a stable sulfonyl azide, such as imidazole-1-sulfonyl azide hydrochloride, as the diazo transfer reagent.[7][8] This method is not only safer but also offers a more straightforward workup procedure.[7][8]

Experimental Protocols

General Protocol for Alkyne Synthesis from an Aldehyde

This protocol is a general procedure for the conversion of a stable aldehyde to a terminal alkyne.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aldehyde (1.0 equivalent) and potassium carbonate (2.0 equivalents) in anhydrous methanol.[10]

  • Addition of Reagent: To the stirred solution, add the Ohira-Bestmann reagent (1.2 equivalents).[10]

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[10]

  • Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Tandem Reduction-Ohira-Bestmann Reaction for Unstable Aldehydes

This protocol is designed for substrates where the aldehyde is generated in situ from an ester.

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the starting ester (1.0 equivalent) in an anhydrous solvent like dichloromethane (DCM). Cool the solution to -78 °C.[4]

  • Reduction: Slowly add a solution of diisobutylaluminium hydride (DIBAL-H, 2.0 equivalents) while maintaining the temperature at -78 °C. Stir for the appropriate time to ensure complete reduction to the aldehyde.[4][10]

  • Quenching: Quench the excess DIBAL-H by the slow addition of anhydrous methanol.

  • Ohira-Bestmann Reaction: To the reaction mixture, add potassium carbonate (2.0 equivalents) followed by the Ohira-Bestmann reagent (1.2 equivalents).[4]

  • Reaction and Workup: Allow the reaction to warm to room temperature and stir overnight.[4] Perform an aqueous workup and extraction as described in the general protocol.

  • Purification: Purify the resulting alkyne by column chromatography.

Visualizations

Ohira_Bestmann_Mechanism reagent Ohira-Bestmann Reagent anion Diazomethylphosphonate Anion reagent->anion Base-mediated deacetylation intermediate Oxaphosphetane Intermediate anion->intermediate Nucleophilic attack aldehyde Aldehyde (R-CHO) aldehyde->intermediate diazoalkene Diazoalkene intermediate->diazoalkene Cycloelimination carbene Vinylidene Carbene diazoalkene->carbene Nitrogen loss alkyne Terminal Alkyne (R-C≡CH) carbene->alkyne Rearrangement base K₂CO₃ / MeOH loss_n2 - N₂ rearrangement 1,2-H shift

Caption: Mechanism of the Ohira-Bestmann Reaction.

Tandem_Reaction_Workflow start Ester Precursor reduction In situ Reduction (DIBAL-H, -78°C) start->reduction aldehyde Unstable Aldehyde (not isolated) reduction->aldehyde ohira_bestmann Ohira-Bestmann Reaction aldehyde->ohira_bestmann product Terminal Alkyne ohira_bestmann->product

Caption: Workflow for the Tandem Reduction-Ohira-Bestmann Reaction.

References

Technical Support Center: Dimethyl (1-Diazo-2-oxopropyl)phosphonate (Bestmann-Ohira Reagent)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and use of Dimethyl (1-Diazo-2-oxopropyl)phosphonate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound, commonly known as the Bestmann-Ohira reagent, is a versatile organophosphorus compound widely used in organic synthesis.[1][2] Its primary application is the conversion of aldehydes into terminal alkynes, a reaction known as the Bestmann-Ohira modification of the Seyferth-Gilbert homologation.[2][3][4][5] It is also used to convert ketones into methyl enol ethers.[2][3] Additionally, it serves as a reagent in the synthesis of various nitrogen-containing heterocyclic compounds like pyrazoles, triazoles, and oxazoles through 1,3-dipolar cycloaddition reactions.[3][6]

Q2: What are the main hazards associated with this compound?

A2: this compound is a hazardous chemical that requires careful handling. It is classified as causing skin and serious eye irritation, and it may cause respiratory irritation.[7] The compound is harmful if swallowed or inhaled.[8] When sold as a solution in acetonitrile, it is a highly flammable liquid and vapor.[8] Prolonged or repeated exposure may cause damage to organs. It is crucial to consult the Safety Data Sheet (SDS) for detailed hazard information.[7][8][9][10]

Q3: What personal protective equipment (PPE) should be worn when handling this reagent?

A3: When handling this compound, it is mandatory to wear appropriate personal protective equipment. This includes:

  • Eye/Face Protection: Safety glasses with side-shields or goggles.[7][10]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[7][10]

  • Respiratory Protection: Use only in a well-ventilated area, preferably in a chemical fume hood.[7][8] If inhalation risk is high, a NIOSH-approved respirator may be necessary.[10]

Q4: How should this compound be stored?

A4: The reagent should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition.[7][8] The recommended long-term storage temperature is 2-8°C.[7][8]

Q5: What are the incompatible materials to avoid?

A5: this compound is incompatible with strong oxidizing agents and bases.[7][10]

Q6: What should I do in case of a spill?

A6: In the event of a spill, ensure adequate ventilation and remove all sources of ignition.[7][8] Wear appropriate PPE, including respiratory protection.[7][8] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it into a suitable, labeled container for disposal.[7][8] Prevent the spill from entering drains or waterways.[7][8] Consult local regulations for proper disposal.[7][8]

Troubleshooting Guide

Problem 1: Low or no yield of the desired alkyne in the Bestmann-Ohira reaction.

Possible Cause Troubleshooting Step
Moisture in the reaction The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.[11]
Inactive reagent The Bestmann-Ohira reagent can degrade over time, especially if not stored properly. It is recommended to use a fresh bottle or to purify the reagent by column chromatography if its purity is questionable.[12]
Incorrect base or base strength The choice of base is crucial. For enolizable aldehydes, a mild base like potassium carbonate (K₂CO₃) is preferred to avoid side reactions such as aldol condensation.[5][11] For less sensitive substrates, stronger bases can be used, but this may require temperature control.
Low reaction temperature While some reactions proceed well at room temperature, others may require gentle heating to go to completion. Monitor the reaction by TLC to determine the optimal temperature.
Impure starting aldehyde Impurities in the starting aldehyde can interfere with the reaction. Ensure the aldehyde is of high purity before use.[11]

Problem 2: Formation of significant side products.

Possible Cause Troubleshooting Step
Aldol condensation of enolizable aldehydes Using a strong base with an enolizable aldehyde can promote self-condensation. Switch to a milder base like potassium carbonate.[5][11]
Decomposition of the reagent The Bestmann-Ohira reagent can decompose, especially in the presence of strong bases or at elevated temperatures, potentially leading to the formation of the corresponding aldehyde from the reagent itself.[11] Running the reaction at lower temperatures can help minimize decomposition.[11]
Racemization of stereocenters α to the carbonyl group Strongly basic conditions can lead to racemization. The milder conditions of the Bestmann-Ohira reaction (e.g., K₂CO₃ in methanol) are generally preferred to avoid this issue.[4]

Quantitative Data Summary

Physical and Chemical Properties

PropertyValue
Molecular Formula C₅H₉N₂O₄P
Molecular Weight 192.11 g/mol [2]
Appearance Pale-yellow to brown clear liquid[13]
Relative Density 1.28[7]
Refractive Index 1.4770-1.4820[7]

Toxicological Data

TestResultSpecies
LD50 Oral 617 mg/kgMouse[7]
LD50 Dermal > 2,000 mg/kgRabbit[7]

Thermal Stability Data (for Diethyl (1-Diazo-2-oxopropyl)phosphonate)

SubstanceOnset of Exothermic EventEnthalpy of Decomposition (ΔH)
Diethyl(1-diazo-2-oxopropyl)phosphonate~86°C-689 J/g[14]
4-acetamidobenzenesulfonyl azide (a common diazo transfer reagent)~116°C-1280 J/g[14]
Diethyl(2-oxopropyl)phosphonate (starting material)~246°C-376 J/g[14]

Note: The thermal stability data is for the diethyl analogue, but provides a useful reference for the potential thermal hazards of diazo phosphonate compounds.

Experimental Protocols & Workflows

General Experimental Workflow for Bestmann-Ohira Reaction

Bestmann_Ohira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Assemble dry glassware under inert atmosphere (Argon/Nitrogen) B 2. Add aldehyde and K₂CO₃ to the reaction flask A->B C 3. Add anhydrous methanol B->C D 4. Add Bestmann-Ohira Reagent solution C->D E 5. Stir at room temperature D->E F 6. Monitor reaction by TLC E->F G 7. Quench reaction (e.g., with sat. NaHCO₃) F->G H 8. Extract with an organic solvent (e.g., diethyl ether) G->H I 9. Dry organic layer (e.g., over Na₂SO₄) H->I J 10. Concentrate under reduced pressure I->J K 11. Purify by column chromatography J->K

Caption: General workflow for the one-pot synthesis of alkynes from aldehydes using the Bestmann-Ohira reagent.

Signaling Pathway: Mechanism of the Bestmann-Ohira Reaction

Bestmann_Ohira_Mechanism cluster_activation Reagent Activation cluster_reaction Reaction with Aldehyde cluster_rearrangement Final Steps R Bestmann-Ohira Reagent Active Active Diazomethylphosphonate Anion R->Active Base attacks acetyl group Base Base (e.g., MeO⁻ from K₂CO₃/MeOH) Base->R Intermediate Oxaphosphetane Intermediate Active->Intermediate Nucleophilic attack on aldehyde Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate Diazoalkene Vinyl Diazo Intermediate Intermediate->Diazoalkene Elimination Phosphate Phosphate Byproduct Intermediate->Phosphate Alkyne Terminal Alkyne (R-C≡CH) Diazoalkene->Alkyne 1,2-H shift (Wolff-type rearrangement) N2 N₂ Gas Diazoalkene->N2

Caption: Simplified mechanism of the Bestmann-Ohira reaction for alkyne synthesis.

Logical Relationship: Troubleshooting Flowchart

Troubleshooting_Flowchart Start Low/No Alkyne Yield Check_Moisture Is the reaction anhydrous? Start->Check_Moisture Action_Dry Dry glassware and use anhydrous solvents. Run under inert gas. Check_Moisture->Action_Dry No Check_Reagent Is the reagent fresh/pure? Check_Moisture->Check_Reagent Yes Action_Dry->Check_Reagent Action_Purify Use fresh reagent or purify by column chromatography. Check_Reagent->Action_Purify No Check_Base Is the base appropriate for the substrate? Check_Reagent->Check_Base Yes Action_Purify->Check_Base Action_Base For enolizable aldehydes, use a mild base (K₂CO₃). Check_Base->Action_Base No Check_Purity Is the starting aldehyde pure? Check_Base->Check_Purity Yes Action_Base->Check_Purity Action_Purify_Aldehyde Purify the starting aldehyde. Check_Purity->Action_Purify_Aldehyde No Success Problem Solved Check_Purity->Success Yes Action_Purify_Aldehyde->Success

Caption: A logical troubleshooting guide for low-yield Bestmann-Ohira reactions.

References

Overcoming low reactivity of sterically hindered aldehydes in Ohira-Bestmann

Author: BenchChem Technical Support Team. Date: December 2025

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Welcome to the technical support center for the Ohira-Bestmann reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the conversion of sterically hindered aldehydes to terminal alkynes.

Frequently Asked Questions (FAQs)

Q1: What is the Ohira-Bestmann reaction?

The Ohira-Bestmann reaction is a chemical process that converts aldehydes into terminal alkynes with one additional carbon atom. It is a modification of the Seyferth-Gilbert homologation.[1][2] A key advantage of the Ohira-Bestmann modification is its use of milder reaction conditions, typically potassium carbonate in methanol, which makes it suitable for base-sensitive substrates like enolizable aldehydes.[1][3]

Q2: Why am I observing low reactivity with my sterically hindered aldehyde?

Steric hindrance around the aldehyde's carbonyl group can impede the approach of the nucleophilic reagent, slowing down the reaction rate and leading to lower yields. The bulky groups near the reaction site create a physical barrier, making it more difficult for the reactants to come together in the correct orientation for the reaction to occur.

Q3: What are the common side products in this reaction?

Common side products can include the unreacted aldehyde, products from competing aldol reactions if the aldehyde is enolizable, and the corresponding aldehyde from the decomposition of the reagent.[4]

Q4: Are there alternatives to the Ohira-Bestmann reagent?

Yes, several alternatives exist. The Corey-Fuchs reaction is a robust two-step method for converting aldehydes to terminal alkynes and is effective for a range of aldehydes, including those with steric hindrance.[5] Additionally, for olefination reactions that can be challenging with sterically hindered aldehydes, the Horner-Wadsworth-Emmons (HWE) reaction often provides a higher-yielding alternative to the Wittig reaction.[5]

Troubleshooting Guide

This guide addresses common issues encountered when using sterically hindered aldehydes in the Ohira-Bestmann reaction.

Issue Potential Cause Recommended Solution
Low or No Conversion Insufficiently reactive aldehyde: Steric hindrance is preventing the reaction from proceeding.Modify reaction conditions: Consider replacing potassium carbonate with a stronger base like cesium carbonate, which has been shown to improve yields with less reactive aldehydes.[6] Increasing the reaction temperature may also enhance the reaction rate, but should be done cautiously to avoid decomposition of the reagent.
Ineffective reagent generation: The active nucleophile is not being generated efficiently in situ.Use an alternative solvent: While methanol is standard, solvents like acetonitrile have been identified as superior for generating and stabilizing the reagent in some in situ protocols.[7]
Reagent decomposition: The Ohira-Bestmann reagent can be sensitive to heat.Maintain proper temperature control: Ensure the reaction is not heated past room temperature, as the diazophosphonate reagent can undergo exothermic decomposition at higher temperatures.[8]
Formation of Side Products Aldol condensation: The aldehyde is enolizable and reacting with itself under basic conditions.Use milder bases: The standard Ohira-Bestmann conditions (K₂CO₃ in methanol) are designed to be mild.[3] If aldol products are still observed, ensure the reaction temperature is controlled and consider if a less basic catalyst could be employed.
Reagent-derived impurities: The Ohira-Bestmann reagent itself can decompose.Purification: Employ standard purification techniques like column chromatography to separate the desired alkyne from any impurities.
Difficulty with Workup Water-insoluble byproducts: Byproducts from the reagent can complicate extraction.Use a modified reagent protocol: An improved method for in situ generation of the Ohira-Bestmann reagent using imidazole-1-sulfonyl azide hydrochloride as the diazotransfer reagent leads to more water-soluble waste products, simplifying the aqueous workup.[7][9]

Experimental Protocols

Standard Ohira-Bestmann Protocol for a General Aldehyde

This protocol is a general procedure for the homologation of an aldehyde to a terminal alkyne.

Materials:

  • Aldehyde

  • Potassium carbonate (K₂CO₃)

  • Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann Reagent)

  • Anhydrous methanol

  • Argon or Nitrogen gas for inert atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Set up a reaction flask under an inert atmosphere of argon.

  • To the flask, add the aldehyde and potassium carbonate (2.0 equivalents).[10]

  • Add anhydrous methanol and stir the mixture at room temperature for about 30 minutes.

  • Add the Ohira-Bestmann reagent (typically 1.2 equivalents) to the reaction mixture.[10]

  • Continue to stir the reaction at room temperature for 4 to 18 hours, monitoring the progress by thin-layer chromatography (TLC).[10]

  • Upon completion, dilute the reaction mixture with a suitable organic solvent like diethyl ether.

  • Wash the organic layer with a 5% aqueous sodium bicarbonate solution and then dry it over sodium sulfate.

  • Evaporate the solvent to yield the crude alkyne, which can then be purified by column chromatography.

Modified Protocol for Sterically Hindered Aldehydes

For less reactive, sterically hindered aldehydes, a change in base may be necessary to improve yields.

Materials:

  • Sterically hindered aldehyde

  • Cesium carbonate (Cs₂CO₃)

  • This compound (Ohira-Bestmann Reagent)

  • Anhydrous methanol

  • Argon or Nitrogen gas for inert atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Follow the standard protocol, but substitute potassium carbonate with cesium carbonate. This has been reported to significantly increase yields for less reactive aldehydes.[6]

  • Due to the increased basicity, monitor the reaction closely for potential side reactions, especially if the aldehyde has any propensity for enolization.

Visualizations

Ohira_Bestmann_Mechanism cluster_reagent_activation Reagent Activation cluster_alkyne_formation Alkyne Formation Reagent Ohira-Bestmann Reagent Active_Nucleophile Deprotonated Reagent (Diazomethylphosphonate Anion) Reagent->Active_Nucleophile Base abstracts proton Base K₂CO₃ / MeOH Base->Active_Nucleophile Aldehyde Sterically Hindered Aldehyde Active_Nucleophile->Aldehyde Rate-limiting step for hindered aldehydes Intermediate Oxaphosphetane Intermediate Aldehyde->Intermediate Nucleophilic attack Diazoalkene Diazoalkene Intermediate->Diazoalkene Cycloelimination Carbene Vinylidene Carbene Diazoalkene->Carbene Loss of N₂ Alkyne Terminal Alkyne Carbene->Alkyne 1,2-H shift

Caption: Mechanism of the Ohira-Bestmann reaction.

Troubleshooting_Workflow Start Low Yield with Sterically Hindered Aldehyde Check_Base Is the base strong enough? Start->Check_Base Increase_Basicity Switch K₂CO₃ to Cs₂CO₃ Check_Base->Increase_Basicity No Check_Temp Is the temperature optimal? Check_Base->Check_Temp Yes Increase_Basicity->Check_Temp Increase_Temp Slightly increase temperature (e.g., to 40°C) Check_Temp->Increase_Temp No Consider_Alternative Consider alternative reaction (e.g., Corey-Fuchs) Check_Temp->Consider_Alternative Yes End Improved Yield Increase_Temp->End End_Fail Persistent Low Yield Consider_Alternative->End_Fail

Caption: Troubleshooting workflow for low reactivity.

References

Troubleshooting unexpected byproducts in Seyferth-Gilbert homologation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during Seyferth-Gilbert homologation experiments, with a focus on unexpected byproduct formation.

Troubleshooting Guides

Issue: Low or No Yield of the Desired Alkyne Product

If you are experiencing a low or nonexistent yield of your target alkyne, several factors could be at play. Systematically investigating the following potential causes can help identify and resolve the issue.

Question: My reaction with an enolizable aldehyde is giving a complex mixture of products, and I'm not isolating the expected alkyne. What is the likely cause and how can I fix it?

Answer: The most probable cause is the use of a strong base, such as potassium tert-butoxide (KOtBu), with an aldehyde that has acidic α-protons. This leads to a competing aldol condensation reaction, which can become the dominant pathway, resulting in a mixture of aldol addition and condensation products.[1][2][3]

Troubleshooting Steps:

  • Switch to the Ohira-Bestmann Modification: This is the most effective solution. The Ohira-Bestmann protocol uses a milder base, typically potassium carbonate (K₂CO₃) in methanol, which is less likely to deprotonate the α-carbon of the aldehyde.[3] This modification generates the reactive phosphonate anion in situ under conditions that favor the desired homologation over the aldol pathway.

  • Optimize Reaction Temperature: Ensure the reaction is carried out at a sufficiently low temperature (typically -78 °C to 0 °C) during the addition of the base and the aldehyde.[2] This can help to control the rate of the competing aldol reaction.

  • Slow Addition of Reagents: Adding the base and the aldehyde slowly to the reaction mixture can help to maintain a low concentration of the enolate, thereby minimizing the aldol condensation side reaction.

Question: I am using a ketone as my substrate with the Ohira-Bestmann conditions (K₂CO₃ in methanol) and I am observing a significant amount of a methyl enol ether byproduct. Why is this happening and what can I do to prevent it?

Answer: The formation of a methyl enol ether is a known byproduct when using ketones in the presence of methanol. This occurs because the intermediate vinylidene carbene, formed after the loss of nitrogen, can be trapped by the methanol solvent before it rearranges to the desired alkyne.[1]

Troubleshooting Steps:

  • Change the Solvent: Replace methanol with an aprotic solvent such as tetrahydrofuran (THF) or toluene. This will eliminate the proton source that traps the carbene intermediate.

  • Use the Original Seyferth-Gilbert Conditions: If your ketone is not enolizable, consider using the original Seyferth-Gilbert conditions with a strong base like potassium tert-butoxide in an aprotic solvent like THF.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in Seyferth-Gilbert homologation?

A1: The most frequently encountered byproducts are:

  • Aldol condensation products: These are prevalent when using enolizable aldehydes with strong bases.[1][3]

  • Methyl enol ethers: These are observed when using ketones in the presence of methanol as a solvent.[1]

  • Products of insertion reactions: For substrates with substituents that have a low migratory aptitude, the intermediate carbene can undergo insertion into O-H or N-H bonds if alcohols or amines are present in the reaction mixture.[1]

Q2: Can racemization occur during Seyferth-Gilbert homologation?

A2: Yes, if your aldehyde or ketone substrate has a chiral center at the α-position, the use of a strong base can lead to epimerization and a loss of stereochemical purity.[4] Using the milder conditions of the Ohira-Bestmann modification can help to mitigate this issue.

Q3: My α,β-unsaturated aldehyde is not giving the expected enyne product. What is happening?

A3: The homologation of α,β-unsaturated aldehydes can be challenging and may not always yield the expected conjugated enyne. The reaction pathway can be complicated by competing reactions such as 1,4-addition of the phosphonate anion or other undesired side reactions. The success of this transformation is often substrate-dependent.

Q4: I am observing a byproduct with a phosphorus signal in the NMR spectrum. What could it be?

A4: While the primary phosphorus-containing byproduct is dimethyl phosphate, which is typically removed during aqueous workup, it is possible to form other phosphorus-containing byproducts under certain conditions. For instance, an "interrupted" Seyferth-Gilbert reaction can lead to the formation of vinylphosphonates, particularly with substrates containing coordinating groups.

Byproduct Formation under Various Conditions

The choice of reaction conditions can significantly influence the product distribution in a Seyferth-Gilbert homologation. The following table summarizes the expected outcomes with different substrates and conditions.

SubstrateReagent/Base/SolventDesired ProductMajor Byproduct(s)
Enolizable AldehydeSeyferth-Gilbert Reagent / KOtBu / THFTerminal AlkyneAldol Condensation Products
Enolizable AldehydeOhira-Bestmann Reagent / K₂CO₃ / MeOHTerminal AlkyneMinimal to none
Non-enolizable KetoneOhira-Bestmann Reagent / K₂CO₃ / MeOHInternal AlkyneMethyl Enol Ether
Non-enolizable KetoneSeyferth-Gilbert Reagent / KOtBu / THFInternal AlkyneMinimal to none

Experimental Protocols

Detailed Experimental Protocol for the Ohira-Bestmann Modification of Seyferth-Gilbert Homologation

This protocol is adapted for an enolizable aldehyde to minimize aldol condensation byproducts.

Materials:

  • Enolizable aldehyde

  • Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol (MeOH), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Hexanes

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the enolizable aldehyde (1.0 equiv) and anhydrous methanol (to make a ~0.1 M solution).

  • Addition of Base and Reagent: Add anhydrous potassium carbonate (2.0-3.0 equiv) to the stirred solution. Then, add the Ohira-Bestmann reagent (1.2-1.5 equiv) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours.

  • Workup:

    • Once the reaction is complete, quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether (3 x volume of aqueous layer).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the desired terminal alkyne.

  • Analysis: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity. The disappearance of the aldehyde proton signal (around 9-10 ppm in ¹H NMR) and the appearance of a terminal alkyne proton signal (around 2-3 ppm) are indicative of a successful reaction.

Signaling Pathways and Workflow Diagrams

Troubleshooting Workflow for Unexpected Byproducts

The following diagram illustrates a logical workflow for troubleshooting the formation of unexpected byproducts in a Seyferth-Gilbert homologation reaction.

Troubleshooting_Workflow Troubleshooting Workflow for Unexpected Byproducts start Reaction Yields Unexpected Byproduct(s) check_substrate Is the carbonyl substrate enolizable? start->check_substrate strong_base Are you using a strong base (e.g., KOtBu)? check_substrate->strong_base Yes check_solvent Are you using a protic solvent (e.g., MeOH) with a ketone? check_substrate->check_solvent No aldol_product Byproduct is likely from Aldol Condensation strong_base->aldol_product Yes strong_base->check_solvent No use_ohira_bestmann Solution: Use Ohira-Bestmann modification (K2CO3, MeOH) aldol_product->use_ohira_bestmann enol_ether Byproduct is likely an enol ether from carbene trapping check_solvent->enol_ether Yes other_byproduct Other unexpected byproduct observed check_solvent->other_byproduct No use_aprotic_solvent Solution: Switch to an aprotic solvent (e.g., THF) enol_ether->use_aprotic_solvent check_migratory_aptitude Does the substrate have poor migratory groups? other_byproduct->check_migratory_aptitude insertion_product Byproduct could be from carbene insertion check_migratory_aptitude->insertion_product Yes further_analysis Further spectroscopic analysis needed to identify the byproduct structure check_migratory_aptitude->further_analysis No remove_protic_source Solution: Ensure anhydrous conditions and no amine/alcohol additives insertion_product->remove_protic_source

Caption: Troubleshooting decision tree for identifying the cause of byproduct formation.

Reaction Mechanism Leading to Common Byproducts

This diagram illustrates the key decision point in the reaction mechanism that can lead to either the desired alkyne or a common byproduct.

Byproduct_Formation_Mechanism Byproduct Formation Pathways cluster_conditions Reaction Conditions carbonyl Carbonyl Compound (Aldehyde/Ketone) enolate Enolate Formation carbonyl->enolate Enolizable Carbonyl reagent Seyferth-Gilbert or Ohira-Bestmann Reagent phosphonate_anion Phosphonate Anion Formation reagent->phosphonate_anion base Base strong_base Strong Base (e.g., KOtBu) base->strong_base mild_base Mild Base (e.g., K2CO3) base->mild_base strong_base->enolate Favored mild_base->phosphonate_anion Favored aldol Aldol Condensation Product enolate->aldol alkyne Desired Alkyne Product phosphonate_anion->alkyne

Caption: Simplified mechanism showing competing pathways for byproduct formation.

References

Optimizing Reaction Temperature for the Ohira-Bestmann Protocol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction temperature in the Ohira-Bestmann protocol.

Frequently Asked Questions (FAQs)

Q1: What is the standard reaction temperature for the Ohira-Bestmann protocol?

The Ohira-Bestmann reaction is renowned for its mild conditions, especially when compared to the original Seyferth-Gilbert homologation. Most commonly, the reaction is performed at room temperature (typically ranging from 20-25°C). In many one-pot procedures that involve an initial step at low temperatures (e.g., in situ aldehyde formation via DIBAL-H reduction at -78°C), the reaction mixture is allowed to warm to room temperature for the Ohira-Bestmann homologation step, which then proceeds overnight.[1]

Q2: Is it ever beneficial to run the Ohira-Bestmann reaction at a lower temperature?

Yes, performing the reaction at a lower temperature (e.g., 0°C) can be advantageous, particularly when dealing with thermally sensitive substrates or enolizable aldehydes.[2] Lower temperatures can help to minimize side reactions, such as aldol condensation, and reduce the decomposition of sensitive functional groups, potentially leading to a cleaner reaction profile and higher purity of the desired alkyne.

Q3: Can the reaction be heated?

Heating the Ohira-Bestmann reaction is generally not recommended. The Ohira-Bestmann reagent itself, a diazo compound, can be thermally unstable. Thermal analysis has shown that the reagent can undergo exothermic decomposition at elevated temperatures (exothermic events have been observed to begin around 86°C), which poses a significant safety hazard.[3] Therefore, maintaining the reaction at or below room temperature is crucial for safe operation.

Q4: How does temperature affect the reaction time?

As with most chemical reactions, the rate of the Ohira-Bestmann reaction is temperature-dependent. At room temperature, the reaction is often left to proceed for several hours to overnight to ensure complete conversion.[1] At lower temperatures, such as 0°C, the reaction rate will be slower, and a longer reaction time may be necessary to achieve a comparable yield.

Troubleshooting Guide: Temperature-Related Issues

Problem Possible Cause Recommended Solution
Low or No Product Yield Reaction temperature is too low: The activation energy for the reaction is not being met, resulting in a very slow or stalled reaction.Allow the reaction to warm to room temperature and monitor its progress by TLC. For subsequent experiments, consider maintaining the reaction at room temperature.
Decomposition of the Ohira-Bestmann reagent: The reagent may have been exposed to elevated temperatures during storage or handling.Store the Ohira-Bestmann reagent at the recommended temperature (typically refrigerated) and avoid any unnecessary exposure to heat.
Presence of a Significant Amount of Unreacted Aldehyde Insufficient reaction time at a lower temperature: The reaction is proceeding slowly at the chosen temperature and has not reached completion.Increase the reaction time and continue to monitor by TLC. If the reaction is still sluggish, consider allowing it to warm to room temperature.
Formation of Multiple Byproducts Reaction temperature is too high for a sensitive substrate: The aldehyde may be enolizable and undergoing side reactions like aldol condensation.[2][4] Other functional groups on the substrate may be sensitive to the reaction conditions at room temperature.Run the reaction at a lower temperature, such as 0°C, to minimize side reactions. Ensure the base (e.g., potassium carbonate) is added at the lower temperature.
Decomposition of the product or starting material: Higher temperatures may lead to the degradation of thermally sensitive compounds.Perform the reaction at a lower temperature (0°C or even cooler, though this may significantly slow the reaction).
Reaction Appears Vigorous or Uncontrolled (e.g., rapid gas evolution) Reaction temperature is too high: This could indicate a rapid decomposition of the diazo intermediate, which can be hazardous.Immediately cool the reaction mixture in an ice bath. For future attempts, maintain a lower reaction temperature and consider adding the Ohira-Bestmann reagent more slowly to control the reaction rate.

Data Presentation: Typical Reaction Conditions

Substrate Type Temperature Reaction Time Yield Reference
Aliphatic Aldehyde (Undecanal)Room TemperatureOvernight56%
Aldehyde from Ester Reduction0°C to 22°C18 hours73%[1]
Various Aldehydes (in situ generation)Room Temperature5-17 hoursGenerally high yields[5]
General ProcedureRoom Temperature4 hoursNot specified

Experimental Protocols

General Protocol for the Ohira-Bestmann Reaction at Room Temperature

This protocol is a generalized procedure based on common literature examples.

  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 equivalent) and anhydrous methanol.

  • Addition of Base: Add potassium carbonate (2.0-3.0 equivalents) to the solution and stir the suspension.

  • Addition of Ohira-Bestmann Reagent: Add the Ohira-Bestmann reagent (1.1-1.5 equivalents) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-18 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Logical Workflow for Temperature Optimization

G cluster_start Initial Reaction Setup cluster_decision Temperature Selection cluster_paths Reaction Conditions cluster_outcome Analysis and Troubleshooting cluster_end Final Protocol start Start with Aldehyde Substrate decision Is the aldehyde enolizable or thermally sensitive? start->decision path_rt Perform reaction at Room Temperature (20-25°C) decision->path_rt No path_low_temp Perform reaction at Low Temperature (0°C) decision->path_low_temp Yes outcome_rt Good yield, clean reaction? path_rt->outcome_rt outcome_low_temp Acceptable yield and reaction time? path_low_temp->outcome_low_temp outcome_rt->path_low_temp No (side products) end_optimized Optimized Protocol outcome_rt->end_optimized Yes outcome_low_temp->path_rt No (low yield/ slow reaction) outcome_low_temp->end_optimized Yes

Caption: Decision workflow for selecting the optimal reaction temperature.

Signaling Pathway of the Ohira-Bestmann Reaction

G reagent Ohira-Bestmann Reagent anion Diazomethylphosphonate Anion reagent->anion Base-mediated deacylation base K2CO3 in MeOH base->anion aldehyde Aldehyde adduct Tetrahedral Adduct aldehyde->adduct anion->adduct Nucleophilic attack diazoalkene Diazoalkene adduct->diazoalkene Cycloelimination carbene Vinylidene Carbene diazoalkene->carbene Loss of N2 (Temperature sensitive step) n2 N2 Gas diazoalkene->n2 alkyne Alkyne Product carbene->alkyne 1,2-Hydride or Alkyl Shift

Caption: Key intermediates in the Ohira-Bestmann reaction pathway.

References

Technical Support Center: Diazo Transfer Reaction Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the removal of sulfonamide byproducts from diazo transfer reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common sulfonamide byproducts in diazo transfer reactions?

The most common sulfonamide byproducts are generated from the corresponding sulfonyl azide reagent used in the reaction. These include methanesulfonamide (from methanesulfonyl azide, MsN₃), p-toluenesulfonamide (from tosyl azide, TsN₃), and benzenesulfonamide (from benzenesulfonyl azide). The choice of reagent can significantly impact the ease of byproduct removal.[1]

Q2: Which sulfonyl azide reagent is recommended for easier byproduct removal?

For simpler purification, methanesulfonyl azide (MsN₃) is often recommended. The resulting methanesulfonamide byproduct is readily removed by washing the reaction mixture with a dilute aqueous base, such as 1M NaOH.[1][2] In contrast, p-toluenesulfonamide from tosyl azide can sometimes be more challenging to separate from the desired diazo product.[1]

Q3: Can I avoid using sulfonyl azides altogether?

Yes, "sulfonyl-azide-free" (SAFE) protocols have been developed to avoid the use of potentially explosive sulfonyl azide reagents.[3] These methods often generate the diazo transfer reagent in situ from less hazardous materials, such as m-carboxybenzenesulfonyl chloride, sodium azide, and potassium carbonate in an aqueous phase.[1]

Troubleshooting Guide

Issue 1: The sulfonamide byproduct is co-eluting with my product during column chromatography.

Co-elution of the sulfonamide byproduct with the desired diazo compound is a common challenge, particularly when using tosyl azide.[4][5]

Solutions:

  • Switch to Methanesulfonyl Azide: If possible, using methanesulfonyl azide in subsequent reactions can simplify purification, as the methanesulfonamide byproduct is easily removed with a basic wash.[1][6][7]

  • Aqueous Base Wash: Before chromatography, perform a thorough wash of the organic layer with a dilute aqueous base (e.g., 1M NaOH or saturated sodium bicarbonate solution).[1][8] This will deprotonate the sulfonamide, making it soluble in the aqueous layer.

  • Silica Gel Plug: Passing the crude reaction mixture through a plug of silica gel can effectively remove polar byproducts, including sulfonamide salts.[4][5]

  • Optimize Chromatography Conditions:

    • Solvent System: Experiment with different solvent systems. Adding a small amount of a more polar solvent or a different co-solvent can sometimes improve separation.

    • Column Length: Using a longer chromatography column can increase the resolution between your product and the byproduct.

Issue 2: A tar-like substance formed during the reaction or workup.

The formation of a tar-like substance can be caused by several factors, including running the reaction at too high a concentration or using a base that is too strong.[9]

Solutions:

  • Reaction Concentration: Try running the reaction at a lower concentration.

  • Choice of Base: If using a strong base like DBU, consider switching to a weaker base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃).[10]

  • Temperature Control: Ensure the reaction temperature is appropriately controlled, as higher temperatures can lead to decomposition and side reactions.

  • Quenching Method: Instead of quenching with a saturated ammonium chloride solution, which can sometimes cause issues, try quenching with water first and then washing the organic layer with the ammonium chloride solution.[9]

Issue 3: Incomplete removal of the sulfonamide byproduct after a basic wash.

If a basic wash does not completely remove the sulfonamide byproduct, consider the following:

Solutions:

  • Multiple Washes: Perform multiple washes with the basic solution.

  • pH Adjustment: Ensure the pH of the aqueous layer is sufficiently basic to deprotonate the sulfonamide. You can check the pH with litmus paper.

  • Phase Separation: Ensure complete separation of the organic and aqueous layers during the workup. Emulsions can trap the byproduct in the organic layer. If an emulsion forms, adding brine can help to break it.

Experimental Protocols

Protocol 1: General Aqueous Workup for Sulfonamide Byproduct Removal

This protocol is suitable for reactions where the diazo product is stable to basic conditions.

  • Quench Reaction: Once the reaction is complete, cool the reaction mixture to room temperature.

  • Dilute: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[1]

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with a dilute aqueous base (e.g., 1M NaOH or saturated NaHCO₃ solution).[1][8] Repeat the wash 2-3 times.

  • Brine Wash: Wash the organic layer with brine to remove residual water and inorganic salts.[1]

  • Dry: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[8]

  • Filter and Concentrate: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude diazo compound.

  • Further Purification: The crude product can be further purified by column chromatography if necessary.[1]

Protocol 2: Purification via Silica Gel Plug

This method is useful for removing polar byproducts, including sulfonamide salts.[4]

  • Prepare Silica Plug: Pack a plug of silica gel into a glass column or a fritted funnel.

  • Equilibrate: Equilibrate the silica plug with the solvent system that will be used for elution (typically a non-polar solvent like hexane or a mixture of hexane and ethyl acetate).

  • Load Crude Mixture: Concentrate the crude reaction mixture and dissolve it in a minimal amount of the elution solvent.

  • Elute: Carefully load the dissolved crude mixture onto the top of the silica plug. Elute the product with the chosen solvent system, collecting the fractions. The polar sulfonamide byproduct should remain on the silica.

  • Monitor Fractions: Monitor the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the purified product.

  • Concentrate: Combine the product-containing fractions and concentrate under reduced pressure.

Quantitative Data Summary

Diazo Transfer ReagentByproductRemoval MethodEfficiencyReference
Methanesulfonyl Azide (MsN₃)MethanesulfonamideAqueous base wash (1M NaOH)High[1][6][7]
Tosyl Azide (TsN₃)p-ToluenesulfonamideAqueous base wash / ChromatographyVariable, can be challenging[1][6]
Triflyl Azide (TfN₃)TrifluoromethanesulfonamideAqueous NaHCO₃ wash / Silica gel plugHigh[4]
p-Nitrobenzenesulfonyl azide (p-NBSA)p-NitrobenzenesulfonamideChromatographyChallenging due to co-elution[5]

Visualizations

experimental_workflow cluster_reaction Diazo Transfer Reaction cluster_workup Workup & Purification cluster_byproduct_removal Byproduct Removal start Start: Reaction Mixture reaction Active Methylene Compound + Sulfonyl Azide + Base start->reaction quench Quench Reaction reaction->quench dilute Dilute with Organic Solvent quench->dilute wash Aqueous Base Wash (e.g., 1M NaOH) dilute->wash separate Separate Layers wash->separate dry Dry Organic Layer (e.g., Na2SO4) separate->dry Organic Layer byproduct Sulfonamide Byproduct in Aqueous Layer separate->byproduct Aqueous Layer filter_concentrate Filter & Concentrate dry->filter_concentrate chromatography Column Chromatography (if necessary) filter_concentrate->chromatography product Purified Diazo Product chromatography->product

Caption: Experimental workflow for diazo transfer reaction and subsequent purification.

logical_relationship cluster_reagent Choice of Diazo Transfer Reagent cluster_purification Ease of Purification msn3 Methanesulfonyl Azide (MsN3) easy Easier (Aqueous Base Wash) msn3->easy tsn3 Tosyl Azide (TsN3) challenging More Challenging (Chromatography often required) tsn3->challenging other Other Sulfonyl Azides (e.g., p-NBSA) other->challenging

Caption: Relationship between sulfonyl azide choice and purification ease.

References

Technical Support Center: Dimethyl (1-Diazo-2-oxopropyl)phosphonate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Dimethyl (1-diazo-2-oxopropyl)phosphonate (also known as the Ohira-Bestmann reagent) solutions. This resource is intended for researchers, scientists, and drug development professionals to ensure the successful application of this versatile reagent in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound solutions?

A1: Solutions of this compound, as well as the neat reagent, should be stored at 2-8°C in a tightly sealed container, away from sources of ignition.[1][2]

Q2: What is the expected shelf-life of a this compound solution?

Q3: What are the visible signs of decomposition in my this compound solution?

A3: Decomposition of diazo compounds often results in the evolution of nitrogen gas, which may cause pressure buildup in a sealed container. A significant color change of the solution, from its typical light yellow to a darker shade, may also indicate degradation. For quantitative assessment, it is recommended to check the purity of the solution using techniques like ¹H or ³¹P NMR spectroscopy.

Q4: How does the choice of solvent affect the stability of the reagent?

A4: The stability of this compound is highly dependent on the solvent. Protic solvents, such as methanol, can react with the reagent, especially in the presence of a base, to generate dimethyl (diazomethyl)phosphonate.[1][4] This is the basis for its use in the Ohira-Bestmann reaction. Aprotic solvents like acetonitrile or THF are generally more suitable for storage and handling, although long-term stability data is limited.

Q5: Are there any known stabilizers that can be added to the solution?

A5: There is no readily available information on specific stabilizers for this compound solutions. The best approach to maintain its integrity is to store it at the recommended low temperature, protect it from light, and use it in a timely manner.

Troubleshooting Guide

Issue 1: My reaction yield is significantly lower than expected.

Possible Cause Troubleshooting Step
Reagent Decomposition The this compound solution may have degraded. This is a likely cause if the solution is old, has been stored improperly, or has been subjected to multiple freeze-thaw cycles.
Verification Before starting a critical reaction, it is advisable to check the concentration and purity of the solution. This can be done by acquiring a fresh ¹H or ³¹P NMR spectrum and comparing it to the spectrum of a fresh or previously validated sample.
Solution Use a fresh bottle of the reagent solution or a freshly prepared solution from the neat compound. Ensure proper storage conditions are maintained throughout its use.

Issue 2: I am observing unexpected side products in my reaction.

Possible Cause Troubleshooting Step
Formation of Side Products from Reagent Decomposition The decomposition of this compound generates a carbene intermediate. In the absence of the desired reaction partner, this highly reactive species can engage in side reactions with the solvent or other components in the reaction mixture, leading to unexpected byproducts.
Analysis Analyze the side products by techniques such as GC-MS or LC-MS to identify their structures. This can provide clues about the decomposition pathway and the species with which the carbene intermediate has reacted.
Mitigation Ensure that the reaction conditions are optimized to favor the desired reaction pathway. This may include adjusting the rate of addition of the reagent, changing the solvent, or modifying the reaction temperature. Using a freshly prepared or validated solution of the reagent is also crucial.

Issue 3: The color of my this compound solution has changed.

Possible Cause Troubleshooting Step
Decomposition A noticeable color change, typically to a darker yellow or brown, is a strong indicator of reagent decomposition.
Action It is highly recommended not to use a solution that has significantly changed color, as the concentration of the active reagent will be lower, and the presence of decomposition products may interfere with the desired reaction.
Prevention Always store the solution at the recommended 2-8°C, protected from light. Minimize the time the solution spends at room temperature.

Data Presentation

Currently, there is a lack of publicly available quantitative data on the stability of this compound solutions over time in various solvents and at different temperatures. Researchers are encouraged to perform internal stability studies if the long-term storage of solutions is required.

Experimental Protocols

Protocol for Assessing the Purity of this compound Solutions by Quantitative NMR (qNMR)

This protocol is adapted from a method for the diethyl analog and can be used to determine the purity of a this compound solution.[3]

Materials:

  • This compound solution to be tested.

  • A high-purity internal standard with a known chemical shift that does not overlap with the analyte signals (e.g., 1,3,5-trimethoxybenzene).

  • Deuterated solvent (e.g., CDCl₃ or CD₃CN).

  • NMR tubes and spectrometer.

Procedure:

  • Accurately weigh a specific amount of the internal standard into a clean vial.

  • Accurately weigh a specific amount of the this compound solution into the same vial.

  • Dissolve the mixture in a known volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., a sufficiently long relaxation delay).

  • Integrate a well-resolved signal of the this compound (e.g., the methyl protons of the acetyl group) and a signal from the internal standard.

  • Calculate the purity of the this compound in the solution based on the integral values, the number of protons for each signal, and the initial weights of the solution and the internal standard.

Visualizations

Troubleshooting_Flowchart Troubleshooting Flowchart for Ohira-Bestmann Reagent Stability Issues start Experiment shows low yield or unexpected byproducts check_reagent Is the Ohira-Bestmann reagent solution suspect? start->check_reagent reagent_ok Reagent is likely not the issue. Investigate other reaction parameters. check_reagent->reagent_ok No check_storage Was the solution stored correctly? (2-8°C, tightly sealed, protected from light) check_reagent->check_storage Yes reagent_suspect Yes no_suspect No storage_bad No check_storage->storage_bad check_appearance Has the solution changed color significantly? check_storage->check_appearance Yes storage_ok Yes discard_bad_storage Discard the solution. Use a fresh, properly stored solution. storage_bad->discard_bad_storage appearance_bad Yes check_appearance->appearance_bad run_qnmr Perform qNMR to determine purity and concentration. check_appearance->run_qnmr No appearance_ok No discard_bad_appearance Discard the solution. Use a fresh solution. appearance_bad->discard_bad_appearance purity_ok Purity and concentration are within specification. run_qnmr->purity_ok purity_bad Purity or concentration is low. run_qnmr->purity_bad purity_ok->reagent_ok Yes discard_bad_purity Discard the solution. Use a fresh or newly prepared solution. purity_bad->discard_bad_purity No purity_ok_label Yes purity_bad_label No

Caption: Troubleshooting workflow for stability issues.

Decomposition_Pathway Base-Catalyzed Decomposition Pathway of Ohira-Bestmann Reagent reagent This compound O (MeO)₂P-C(=N₂)-C-CH₃ intermediate Diazomethylphosphonate Anion O (MeO)₂P-C⁻=N₂ reagent->intermediate + Base base Base (e.g., K₂CO₃/MeOH) alkoxide Alkoxide Intermediate intermediate->alkoxide + Aldehyde aldehyde Aldehyde (R-CHO) oxaphosphetane 1,2-Oxaphosphetane alkoxide->oxaphosphetane vinyldiazoalkane Vinyldiazoalkane R-CH=C=N₂ oxaphosphetane->vinyldiazoalkane - (MeO)₂PO₂⁻ carbene Vinylidene Carbene R-CH=C: vinyldiazoalkane->carbene - N₂ n2 N₂ vinyldiazoalkane->n2 alkyne Terminal Alkyne R-C≡CH carbene->alkyne 1,2-H shift

Caption: Ohira-Bestmann reaction decomposition pathway.

References

Validation & Comparative

A Comparative Guide to Alkyne Synthesis: Ohira-Bestmann vs. Seyferth-Gilbert Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of alkynes is a critical step in the construction of complex molecules. Two prominent methods for the one-carbon homologation of aldehydes and ketones to alkynes are the Seyferth-Gilbert homologation and its widely adopted modification, the Ohira-Bestmann reaction. This guide provides an objective comparison of these two essential reagents, supported by experimental data, detailed protocols, and mechanistic insights to inform your synthetic strategy.

At a Glance: Key Differences

FeatureSeyferth-Gilbert ReagentOhira-Bestmann Reagent
Reagent Dimethyl (diazomethyl)phosphonateDimethyl (1-diazo-2-oxopropyl)phosphonate
Base Strong base (e.g., potassium tert-butoxide)Mild base (e.g., potassium carbonate)
Temperature Low temperatures (e.g., -78 °C to rt)Room temperature
Substrate Scope Primarily non-enolizable aldehydes and aryl ketones.[1]Broad, including enolizable aldehydes and a wide range of functional groups.[2][3][4]
Key Advantage Effective for certain ketones to form internal alkynes.Milder conditions, broader substrate compatibility, operational simplicity.[5][6]
Limitations Not suitable for base-sensitive or enolizable substrates due to side reactions like aldol condensation.[1][7]Less effective for the synthesis of enynes from α,β-unsaturated aldehydes.[8]

Reaction Mechanisms: A Visual Breakdown

Both reactions proceed through a common intermediate, a diazoalkene, which then rearranges to the alkyne. The key difference lies in the generation of the reactive phosphonate anion.

Seyferth-Gilbert Homologation

The Seyferth-Gilbert reaction requires a strong base to deprotonate the dimethyl (diazomethyl)phosphonate, forming a phosphonate-stabilized carbanion. This anion then adds to the carbonyl substrate.

Seyferth_Gilbert_Mechanism reagent Dimethyl (diazomethyl)phosphonate anion Phosphonate anion reagent->anion Deprotonation base KOtBu (strong base) base->anion oxaphosphetane Oxaphosphetane intermediate anion->oxaphosphetane Addition carbonyl Aldehyde/Ketone (R1-CO-R2) carbonyl->oxaphosphetane diazoalkene Diazoalkene oxaphosphetane->diazoalkene Elimination phosphate Dimethyl phosphate oxaphosphetane->phosphate alkyne Alkyne (R1-C≡C-R2) diazoalkene->alkyne Rearrangement N2 N₂ diazoalkene->N2 Loss of

Fig. 1: Seyferth-Gilbert Reaction Mechanism
Ohira-Bestmann Reaction

The Ohira-Bestmann reagent generates the same reactive phosphonate anion in situ through the deacylation of this compound by a mild base, typically in the presence of methanol.[9] This circumvents the need for a strong base, making the reaction tolerant of a wider range of functional groups.

Ohira_Bestmann_Mechanism reagent Ohira-Bestmann Reagent anion Phosphonate anion reagent->anion Deacylation acetate Methyl acetate reagent->acetate base K₂CO₃, MeOH (mild base) base->anion oxaphosphetane Oxaphosphetane intermediate anion->oxaphosphetane Addition carbonyl Aldehyde (R-CHO) carbonyl->oxaphosphetane diazoalkene Diazoalkene oxaphosphetane->diazoalkene Elimination alkyne Terminal Alkyne (R-C≡CH) diazoalkene->alkyne Rearrangement N2 N₂ diazoalkene->N2 Loss of

Fig. 2: Ohira-Bestmann Reaction Mechanism

Performance Comparison: Experimental Data

The choice between the Seyferth-Gilbert and Ohira-Bestmann reagent often comes down to the specific substrate and desired reaction conditions. The following tables summarize representative yields for various aldehydes and ketones.

Table 1: Ohira-Bestmann Reagent Performance with Various Aldehydes
Aldehyde SubstrateProductYield (%)Reference
BenzaldehydePhenylacetylene90[2]
4-Chlorobenzaldehyde1-Chloro-4-ethynylbenzene85
4-Methoxybenzaldehyde1-Ethynyl-4-methoxybenzene92[2]
CyclohexanecarboxaldehydeEthynylcyclohexane88[2]
Dodecanal1-Dodecyne85[2]
(R)-Boc-prolinal(R)-1-Boc-2-ethynylpyrrolidine74-76[8]
Indole-3-carboxaldehyde3-Ethynyl-1H-indole71[2]

Yields reported for the in situ generation of the Ohira-Bestmann reagent using imidazole-1-sulfonyl azide.[2]

Table 2: Seyferth-Gilbert Reagent Performance
Carbonyl SubstrateProductYield (%)Reference
BenzaldehydePhenylacetylene85[1]
AcetophenonePhenylacetylene70[1]
BenzophenoneDiphenylacetylene70-90[1]
4-Nitrobenzaldehyde1-Ethynyl-4-nitrobenzene~60[3]

Note: Direct comparative studies on a wide range of identical substrates are limited in the literature. The yields presented are from various sources and should be considered representative for each reagent under their respective optimized conditions.

Experimental Protocols

Below are detailed, representative experimental protocols for both reactions.

Protocol 1: Ohira-Bestmann Reaction with an Aliphatic Aldehyde

This one-pot procedure is adapted from a general method for the conversion of aldehydes to terminal alkynes.

Materials:

  • Aldehyde (1.0 eq)

  • Potassium carbonate (2.0 eq)

  • Ohira-Bestmann reagent (this compound) (1.2 eq)

  • Anhydrous methanol

  • Anhydrous diethyl ether

  • 5% aqueous sodium bicarbonate solution

  • Sodium sulfate

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., argon), add the aldehyde and potassium carbonate.

  • Add anhydrous methanol and stir the suspension at room temperature for 30 minutes.

  • Add the Ohira-Bestmann reagent dropwise to the mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Wash the organic layer with 5% aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alkyne.

  • Purify the product by flash column chromatography if necessary.

Protocol 2: Seyferth-Gilbert Homologation with an Aromatic Ketone

This protocol is a general representation of the classical Seyferth-Gilbert conditions.[1]

Materials:

  • Aryl ketone (1.0 eq)

  • Dimethyl (diazomethyl)phosphonate (Seyferth-Gilbert reagent) (1.1 eq)

  • Potassium tert-butoxide (1.1 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

Procedure:

  • Dissolve the Seyferth-Gilbert reagent in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of potassium tert-butoxide in THF to the cooled solution.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of the aryl ketone in THF dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental Workflow: A Visual Guide

The following diagram illustrates a typical workflow for the Ohira-Bestmann reaction, highlighting its operational simplicity.

Experimental_Workflow start Start setup Reaction Setup (Aldehyde, K₂CO₃ in MeOH) start->setup add_reagent Add Ohira-Bestmann Reagent setup->add_reagent stir Stir at Room Temperature add_reagent->stir workup Aqueous Workup (Extraction) stir->workup purification Purification (Chromatography) workup->purification product Final Alkyne Product purification->product

Fig. 3: Ohira-Bestmann Reaction Workflow

Conclusion and Recommendations

Both the Ohira-Bestmann and Seyferth-Gilbert reagents are powerful tools for the synthesis of alkynes.

  • The Seyferth-Gilbert reagent remains a viable option for the homologation of non-enolizable aldehydes and, notably, for the synthesis of internal alkynes from aryl ketones. However, its requirement for strong bases and low temperatures limits its applicability with sensitive substrates.

  • The Ohira-Bestmann reagent has emerged as the more versatile and widely used method.[10] Its key advantages are the mild reaction conditions, which tolerate a broad range of functional groups and prevent racemization of chiral centers adjacent to the carbonyl group.[4][10] The operational simplicity of a one-pot reaction at room temperature further enhances its appeal for routine and complex synthetic applications.

For most applications, particularly in the context of complex molecule synthesis where functional group tolerance is paramount, the Ohira-Bestmann reaction is the recommended choice . The Seyferth-Gilbert homologation should be considered when dealing with specific ketone substrates or when the harsher conditions are not a concern. As with any chemical transformation, optimization of reaction conditions for a specific substrate is crucial to achieving the best results.

References

A Comparative Guide: Ohira-Bestmann Modification vs. Corey-Fuchs Reaction for Alkyne Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of terminal alkynes is a critical transformation in the construction of complex molecules. Two of the most prominent methods for the one-carbon homologation of aldehydes to terminal alkynes are the Corey-Fuchs reaction and the Ohira-Bestmann modification of the Seyferth-Gilbert homologation. This guide provides an objective comparison of these two powerful reactions, supported by experimental data, to aid in the selection of the most appropriate method for a given synthetic challenge.

At a Glance: Key Differences

FeatureOhira-Bestmann ModificationCorey-Fuchs Reaction
Reaction Type One-pot homologationTwo-step homologation
Key Reagent Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann reagent)Carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃)
Base Mild base (e.g., K₂CO₃)Strong organolithium base (e.g., n-BuLi)
Reaction Conditions Mild, often room temperatureRequires low temperatures (-78 °C) for the second step
Substrate Compatibility Excellent for base-sensitive and enolizable aldehydesNot suitable for substrates with acidic protons or base-labile functional groups
Byproducts Dimethyl phosphate and acetoneTriphenylphosphine oxide
Safety Considerations The Ohira-Bestmann reagent can be explosive, and its synthesis may involve hazardous azides.CBr₄ is a toxic reagent, and n-BuLi is pyrophoric.

Reaction Mechanisms

A fundamental understanding of the reaction pathways is crucial for troubleshooting and optimization.

Ohira-Bestmann Modification

The Ohira-Bestmann modification involves the in situ generation of a dimethyl (diazomethyl)phosphonate anion from the Ohira-Bestmann reagent. This anion then reacts with an aldehyde in a manner analogous to a Horner-Wadsworth-Emmons reaction to form a diazoalkene intermediate. Subsequent elimination of nitrogen gas generates a vinylidene carbene, which undergoes a 1,2-hydride or alkyl shift to furnish the terminal alkyne.[1]

Ohira_Bestmann_Mechanism cluster_0 Ohira-Bestmann Reagent + Base cluster_1 Reaction with Aldehyde cluster_2 Alkyne Formation OB_reagent This compound Anion Dimethyl (diazomethyl)phosphonate anion OB_reagent->Anion Deprotonation Base K₂CO₃, MeOH Oxaphosphetane Oxaphosphetane intermediate Aldehyde R-CHO Aldehyde->Oxaphosphetane Diazoalkene Diazoalkene Oxaphosphetane->Diazoalkene Elimination Carbene Vinylidene carbene Diazoalkene->Carbene - N₂ Alkyne Terminal Alkyne Carbene->Alkyne 1,2-shift

Caption: Mechanism of the Ohira-Bestmann Modification.

Corey-Fuchs Reaction

The Corey-Fuchs reaction is a two-step process.[2] The first step involves a Wittig-like reaction between an aldehyde and a phosphonium ylide generated from triphenylphosphine and carbon tetrabromide to yield a 1,1-dibromoalkene.[2] In the second step, treatment with two equivalents of a strong organolithium base, such as n-butyllithium, results in a Fritsch-Buttenberg-Wiechell rearrangement to form the terminal alkyne.[3]

Corey_Fuchs_Mechanism cluster_0 Step 1: Dibromoalkene Formation cluster_1 Step 2: Alkyne Formation Reagents1 PPh₃, CBr₄ Ylide Phosphonium ylide Reagents1->Ylide Dibromoalkene 1,1-Dibromoalkene Aldehyde R-CHO Aldehyde->Dibromoalkene Lithium_acetylide Lithium acetylide Dibromoalkene->Lithium_acetylide Fritsch-Buttenberg-Wiechell rearrangement Base 2 eq. n-BuLi Lithium_acetylacetylide Lithium_acetylacetylide Alkyne Terminal Alkyne Lithium_acetylide->Alkyne H₂O quench

Caption: Mechanism of the Corey-Fuchs Reaction.

Performance Comparison: A Data-Driven Analysis

The choice between the Ohira-Bestmann modification and the Corey-Fuchs reaction often depends on the specific substrate and the desired reaction conditions. The following table summarizes representative yields for the conversion of various aldehydes to terminal alkynes.

Aldehyde SubstrateOhira-Bestmann Yield (%)Corey-Fuchs Yield (%) (Step 1, Step 2)Reference
Benzaldehyde9582 (Step 1)[1][4]
4-Chlorobenzaldehyde9295 (overall)[1][5]
4-Nitrobenzaldehyde85Not ideal due to nitro group sensitivity to n-BuLi[1]
Cyclohexanecarboxaldehyde8891 (overall)[1][5]
Undecanal56-8185 (overall)[5]
Isovaleraldehyde (enolizable)85Lower yields due to enolization[1]
α,β-Unsaturated Aldehydes (e.g., Cinnamaldehyde)Can lead to side products like homopropargylic ethersGenerally proceeds well[6][7]

Advantages of the Ohira-Bestmann Modification

The primary advantage of the Ohira-Bestmann modification lies in its mild reaction conditions.[8] The use of a weak base like potassium carbonate makes it highly suitable for substrates that are sensitive to strong bases, such as those containing acidic protons or enolizable aldehydes.[1] This method is also a one-pot procedure, which can simplify the experimental workflow. Furthermore, enolizable chiral aldehydes can be converted to their corresponding alkynes without racemization.

Advantages of the Corey-Fuchs Reaction

The Corey-Fuchs reaction is a robust and widely used method that is effective for a broad range of aldehydes, including α,β-unsaturated aldehydes.[5] A key advantage is the formation of a lithium acetylide intermediate in the second step, which can be trapped with various electrophiles to generate internal alkynes in a one-pot fashion.[5] The reagents for the Corey-Fuchs reaction are also commonly available in most organic synthesis laboratories.

Experimental Protocols

Detailed Experimental Protocol for the Ohira-Bestmann Modification

This protocol is adapted from a procedure reported by TCI.

Materials:

  • Aldehyde (e.g., Undecanal, 1.2 mmol)

  • Ohira-Bestmann Reagent (1.4 mmol)

  • Potassium Carbonate (2.4 mmol)

  • Methanol (10 mL)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Sodium sulfate

Procedure:

  • To a solution of the aldehyde in methanol at room temperature under a nitrogen atmosphere, add potassium carbonate and the Ohira-Bestmann reagent.

  • Stir the reaction mixture overnight at room temperature.

  • Dilute the reaction mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Detailed Experimental Protocol for the Corey-Fuchs Reaction

This protocol is a representative two-step procedure.[4]

Step 1: Synthesis of the 1,1-Dibromoalkene

Materials:

  • Triphenylphosphine (3.0 eq)

  • Carbon Tetrabromide (1.5 eq)

  • Aldehyde (e.g., Benzaldehyde, 1.0 eq)

  • Dry Dichloromethane (DCM)

  • Hexanes

Procedure:

  • To a solution of triphenylphosphine in dry DCM at 0 °C under an argon atmosphere, add carbon tetrabromide. Stir the mixture at 0 °C for 15 minutes.

  • Add a solution of the aldehyde in dry DCM to the reaction mixture.

  • Allow the reaction to stir at room temperature overnight.

  • Triturate the mixture with cold hexanes and filter to remove excess triphenylphosphine oxide.

  • Concentrate the filtrate and purify the residue by silica gel chromatography to obtain the 1,1-dibromoalkene.

Step 2: Synthesis of the Terminal Alkyne

Materials:

  • 1,1-Dibromoalkene (1.0 eq)

  • n-Butyllithium (2.5 M in hexanes, 1.9 eq)

  • Dry Tetrahydrofuran (THF)

  • Water

Procedure:

  • To a solution of the 1,1-dibromoalkene in dry THF at -78 °C under an argon atmosphere, add n-butyllithium dropwise.

  • Stir the solution for 1 hour at -78 °C, then allow it to warm to room temperature and stir for an additional hour.

  • Carefully quench the reaction with water.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Safety Considerations

Ohira-Bestmann Reagent: The Ohira-Bestmann reagent is a diazo compound and should be handled with care as it is potentially explosive.[9] Its synthesis traditionally involves the use of tosyl azide, which is also explosive.[10] Safer, more stable alternatives for the in situ generation of the reagent have been developed, such as using imidazole-1-sulfonyl azide hydrochloride.[11] A thermal stability study showed that the diethyl phosphonate analog of the Ohira-Bestmann reagent exhibits an exothermic event near 86°C.[9]

Corey-Fuchs Reaction: The reagents used in the Corey-Fuchs reaction also pose hazards. Carbon tetrabromide is toxic and should be handled in a well-ventilated fume hood. n-Butyllithium is a pyrophoric liquid and must be handled under an inert atmosphere with appropriate precautions.

Conclusion

Both the Ohira-Bestmann modification and the Corey-Fuchs reaction are powerful and reliable methods for the synthesis of terminal alkynes from aldehydes. The Ohira-Bestmann modification is the preferred method for base-sensitive or enolizable aldehydes due to its mild, one-pot conditions. The Corey-Fuchs reaction offers broad substrate scope and the unique ability to generate internal alkynes by trapping the intermediate lithium acetylide. The choice between these two methods should be made based on the specific substrate, the desired reaction scale, and the available laboratory infrastructure and safety protocols.

References

A Comparative Guide to Diazo Transfer Reagents for Phosphonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of diazophosphonates is a critical step in the development of novel therapeutics and chemical probes. The choice of diazo transfer reagent is paramount to the success of this transformation, influencing reaction yield, purity, safety, and scalability. This guide provides an objective comparison of commonly employed diazo transfer reagents for the synthesis of diazophosphonates, supported by experimental data and detailed protocols.

The introduction of a diazo group onto a phosphonate backbone is a versatile synthetic strategy, enabling access to a wide range of valuable intermediates. These diazophosphonates are precursors to phosphonate carbenes, which can undergo a variety of transformations including cyclopropanations, C-H insertions, and Wolff rearrangements. The selection of an appropriate diazo transfer reagent is therefore a key consideration in any synthetic route involving these compounds. This guide evaluates the performance of four key reagents: tosyl azide (TsN₃), trifluoromethanesulfonyl (triflyl) azide (TfN₃), p-acetamidobenzenesulfonyl azide (p-ABSA), and imidazole-1-sulfonyl azide hydrochloride.

Performance Comparison of Diazo Transfer Reagents

The efficacy of a diazo transfer reagent is dependent on several factors, including the nature of the phosphonate substrate, the reaction conditions, and the desired scale of the synthesis. The following table summarizes the performance of the four reagents based on available literature data. It is important to note that a direct comparison of yields is challenging as the reported data often involves different phosphonate substrates.

Diazo Transfer ReagentPhosphonate SubstrateProductYield (%)Key Considerations
Tosyl Azide (TsN₃) Diethyl benzylphosphonateDiethyl (α-diazo-α-aryl)methylphosphonateup to 79%Traditional, cost-effective reagent. Purification can be challenging due to the p-toluenesulfonamide byproduct.[1][2]
Triflyl Azide (TfN₃) Triethyl phosphonoacetateTriethyl diazophosphonoacetate-A powerful diazo transfer reagent; may favor diazo transfer even when azido transfer is desired.[1]
p-ABSA Diethyl (2-oxopropyl)phosphonateDiethyl (1-diazo-2-oxopropyl)phosphonateup to 93%Safer alternative to TsN₃ and MsN₃. The sulfonamide byproduct is often easier to remove by filtration.[3][4]
Imidazole-1-sulfonyl Azide Dimethyl-2-oxopropylphosphonateOhira-Bestmann reagent (in situ)-Shelf-stable, inexpensive, and considered a safer alternative to triflyl azide.[5]

Experimental Workflow and Methodologies

The general procedure for a diazo transfer reaction onto a phosphonate involves the deprotonation of the α-carbon of the phosphonate followed by the reaction with the diazo transfer reagent.

experimental_workflow General Experimental Workflow for Diazo Transfer onto Phosphonates cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Phosphonate Phosphonate Deprotonation Deprotonation Phosphonate->Deprotonation Base Base Base->Deprotonation Diazo_Transfer_Reagent Diazo_Transfer_Reagent Diazo_Transfer Diazo_Transfer Diazo_Transfer_Reagent->Diazo_Transfer Deprotonation->Diazo_Transfer Carbanion intermediate Quenching Quenching Diazo_Transfer->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Product Product Purification->Product

General workflow for phosphonate diazo transfer.

Detailed Experimental Protocols

1. Synthesis of α-Aryl-α-diazophosphonates using Tosyl Azide

This procedure is adapted from the synthesis of α-aryl-α-diazophosphonates.[1][2]

  • Materials: Diethyl benzylphosphonate, potassium tert-butoxide (KOtBu), tosyl azide (TsN₃), and appropriate anhydrous solvents (e.g., THF or DME).

  • Procedure:

    • To a solution of diethyl benzylphosphonate in an anhydrous solvent at a suitable temperature (e.g., 0 °C or -78 °C), add potassium tert-butoxide portion-wise.

    • Stir the resulting mixture for a specified time to ensure complete deprotonation.

    • Add a solution of tosyl azide in the same anhydrous solvent dropwise to the reaction mixture.

    • Allow the reaction to proceed at the specified temperature until completion, monitoring by TLC or other appropriate analytical techniques.

    • Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford the desired α-aryl-α-diazophosphonate.

2. Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate using p-Acetamidobenzenesulfonyl Azide (p-ABSA)

This protocol is a safer and often higher-yielding alternative to using tosyl azide for the synthesis of β-keto diazophosphonates.[3][6][7]

  • Materials: Diethyl (2-oxopropyl)phosphonate, sodium hydride (NaH), p-acetamidobenzenesulfonyl azide (p-ABSA), and anhydrous solvents (e.g., THF, toluene).

  • Procedure:

    • Suspend sodium hydride in an anhydrous solvent (e.g., toluene) in a flame-dried flask under an inert atmosphere.

    • Cool the suspension to 0 °C and add a solution of diethyl (2-oxopropyl)phosphonate in the same solvent dropwise.

    • Allow the mixture to stir at 0 °C for a short period.

    • Add a solution of p-ABSA in an anhydrous solvent (e.g., THF) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion (typically monitored by TLC).

    • Quench the reaction by the addition of water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution in vacuo and purify the crude product by column chromatography on silica gel to yield diethyl (1-diazo-2-oxopropyl)phosphonate.

3. Detrifluoroacetylative Diazo Transfer for the Synthesis of Dimethyl (Diazomethyl)phosphonate

This method is suitable for phosphonates that are less activated.[8]

  • Materials: Dimethyl methylphosphonate, a strong base (e.g., n-butyllithium), trifluoroethyl trifluoroacetate (TFETFA), a sulfonyl azide (e.g., tosyl azide or mesyl azide), and anhydrous THF.

  • Procedure:

    • Generate the lithium salt of dimethyl methylphosphonate by treating it with a strong base in anhydrous THF at low temperature (e.g., -78 °C).

    • Add trifluoroethyl trifluoroacetate to the solution and stir for a designated period.

    • Add the chosen sulfonyl azide to the reaction mixture.

    • Allow the reaction to proceed, gradually warming to room temperature.

    • Work-up the reaction by quenching with water and extracting with an organic solvent.

    • Purify the resulting dimethyl (diazomethyl)phosphonate by column chromatography.

Concluding Remarks

The choice of diazo transfer reagent for phosphonate synthesis is a critical decision that impacts the overall efficiency and practicality of the synthetic route. For activated phosphonates such as β-ketophosphonates, p-ABSA offers a safe and high-yielding alternative to the more traditional tosyl azide . While triflyl azide is a highly reactive and effective reagent, its potent nature requires careful handling and consideration of potential side reactions. For less activated phosphonates, a detrifluoroacetylative approach may be necessary. The emergence of safer and more stable reagents like imidazole-1-sulfonyl azide salts presents a promising avenue for future developments in this field, offering the potential for more robust and scalable syntheses of valuable diazophosphonate building blocks. Researchers should carefully consider the substrate, desired scale, and safety implications when selecting the optimal reagent for their specific application.

References

Spectroscopic Analysis for Product Confirmation in the Ohira-Bestmann Reaction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The Ohira-Bestmann reaction stands as a cornerstone in modern organic synthesis for the one-carbon homologation of aldehydes to terminal alkynes. This mild and efficient protocol offers a significant advantage over harsher, more traditional methods. For researchers, scientists, and professionals in drug development, rigorous confirmation of the desired terminal alkyne product is paramount. This guide provides a comprehensive comparison of the spectroscopic techniques used to verify product formation in the Ohira-Bestmann reaction, with supporting experimental data and protocols. We also compare its spectroscopic signature with that of products from a common alternative, the Corey-Fuchs reaction.

Spectroscopic Fingerprints: Identifying the Terminal Alkyne

The successful conversion of an aldehyde to a terminal alkyne via the Ohira-Bestmann reaction results in characteristic changes in the product's spectroscopic data compared to the starting material. The key transformations to monitor are the disappearance of the aldehydic proton and carbonyl signals and the appearance of signals corresponding to the newly formed alkyne.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR: The most telling sign of a successful reaction is the appearance of a singlet or a narrow triplet (due to long-range coupling) for the terminal alkynyl proton (≡C-H). This peak typically resonates in the shielded region of the spectrum, around δ 2.0-3.0 ppm.[1] Concurrently, the characteristic aldehydic proton signal, usually found far downfield between δ 9.0 and 10.0 ppm, will be absent in the product spectrum.

  • ¹³C NMR: The formation of the alkyne is confirmed by the appearance of two new signals for the sp-hybridized carbons of the triple bond, typically in the range of δ 65-90 ppm. The carbonyl carbon of the starting aldehyde, which appears around δ 190-200 ppm, will no longer be present.

Infrared (IR) Spectroscopy provides crucial information about the functional groups present.

  • A sharp, weak to medium intensity absorption band corresponding to the C≡C triple bond stretch will appear in the region of 2100-2150 cm⁻¹.[1]

  • A strong, sharp absorption band for the ≡C-H stretch of the terminal alkyne will be observed around 3300 cm⁻¹.[1]

  • The characteristic C=O stretching frequency of the starting aldehyde, typically a strong band around 1720-1740 cm⁻¹, will be absent in the product spectrum.

Mass Spectrometry (MS) is used to confirm the molecular weight of the product. The terminal alkyne product will have a molecular weight that is 12.01 g/mol (the mass of one carbon atom) greater than the starting aldehyde, minus the mass of an oxygen atom (16.00 g/mol ), reflecting the net transformation.

Comparative Spectroscopic Data: Ohira-Bestmann vs. Corey-Fuchs Reaction

The Corey-Fuchs reaction is a well-established, two-step alternative for the synthesis of terminal alkynes from aldehydes.[2][3][4] While both methods yield the same terminal alkyne product, the reaction conditions and intermediates differ significantly. Spectroscopically, the final products should be identical, regardless of the synthetic route. However, the Ohira-Bestmann reaction is often favored due to its milder conditions and one-pot nature, which can lead to cleaner reaction profiles and simpler purification, potentially resulting in purer samples for analysis.

Below is a table summarizing typical spectroscopic data for a generic terminal alkyne product obtained from an aliphatic aldehyde.

Spectroscopic TechniqueOhira-Bestmann Product (Terminal Alkyne)Corey-Fuchs Product (Terminal Alkyne)Starting Aldehyde
¹H NMR
≡C-H~ δ 2.0-2.5 (s or t)~ δ 2.0-2.5 (s or t)N/A
-CHON/AN/A~ δ 9.5-10.0 (t)
α-CH₂~ δ 2.2 (dt)~ δ 2.2 (dt)~ δ 2.4 (dt)
¹³C NMR
-C≡~ δ 84~ δ 84N/A
≡C-H~ δ 68~ δ 68N/A
-CHON/AN/A~ δ 202
IR (cm⁻¹)
≡C-H stretch~ 3310 (sharp, strong)~ 3310 (sharp, strong)N/A
C≡C stretch~ 2120 (weak)~ 2120 (weak)N/A
C=O stretchN/AN/A~ 1730 (strong)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Ohira-Bestmann Reaction: Synthesis of a Terminal Alkyne

Materials:

  • Aldehyde (1.0 eq)

  • Ohira-Bestmann reagent (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Methanol (MeOH)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a solution of the aldehyde (1.0 eq) in anhydrous methanol at 0 °C under an inert atmosphere, add anhydrous potassium carbonate (2.0 eq).

  • To this suspension, add a solution of the Ohira-Bestmann reagent (1.2 eq) in anhydrous methanol dropwise over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure terminal alkyne.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer frequency: 400 MHz or higher

    • Pulse sequence: Standard single pulse

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

  • Instrument Parameters (¹³C NMR):

    • Spectrometer frequency: 100 MHz or higher

    • Pulse sequence: Proton-decoupled

    • Number of scans: 1024 or more, depending on sample concentration

    • Relaxation delay: 2-5 seconds

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C).

Infrared (IR) Spectroscopy:

  • Sample Preparation (Neat Liquid): Place one drop of the purified liquid product between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates. Gently press the plates together to form a thin film.[5]

  • Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of the solid product with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, a Nujol mull can be prepared.[6]

  • Data Acquisition: Place the sample holder in the IR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the purified product (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).[7]

  • Ionization Method: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used for small organic molecules.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in the appropriate mass range.

Visualizing the Workflow and Logic

The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical relationships in the spectroscopic analysis.

Ohira_Bestmann_Workflow cluster_reaction Ohira-Bestmann Reaction cluster_analysis Spectroscopic Analysis Aldehyde Aldehyde Reaction Reaction & Workup Aldehyde->Reaction Reagents Ohira-Bestmann Reagent K₂CO₃, MeOH Reagents->Reaction Crude_Product Crude Product Reaction->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Alkyne Pure Terminal Alkyne Purification->Pure_Alkyne NMR NMR (¹H, ¹³C) Pure_Alkyne->NMR Confirm Structure IR IR Pure_Alkyne->IR Confirm Functional Groups MS Mass Spec Pure_Alkyne->MS Confirm Molecular Weight

Caption: Experimental workflow for the Ohira-Bestmann reaction and subsequent spectroscopic analysis.

Spectroscopic_Comparison cluster_methods Synthetic Methods cluster_data Spectroscopic Data OB Ohira-Bestmann Reaction Product Terminal Alkyne Product OB->Product CF Corey-Fuchs Reaction CF->Product NMR_Data ¹H NMR ~2.0-2.5 ppm (≡C-H) ¹³C NMR ~68 ppm (≡C-H) ~84 ppm (-C≡) Product->NMR_Data Identical IR_Data IR (cm⁻¹) ~3310 (≡C-H) ~2120 (C≡C) Product->IR_Data Identical

Caption: Comparison of spectroscopic data for a terminal alkyne synthesized via two different methods.

References

Unraveling the Ohira-Bestmann Reaction: A Guide to Isotopic Labeling Studies and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for optimizing synthetic routes and designing novel therapeutics. The Ohira-Bestmann reaction, a powerful tool for the one-carbon homologation of aldehydes to terminal alkynes, proceeds through a fascinating cascade of intermediates. This guide delves into the mechanistic intricacies of this reaction, focusing on the compelling evidence provided by isotopic labeling studies. We will objectively compare its performance with alternative methods and provide the detailed experimental data necessary for rigorous scientific evaluation.

The generally accepted mechanism of the Ohira-Bestmann reaction involves the in situ generation of dimethyl (diazomethyl)phosphonate from the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate). This phosphonate then reacts with an aldehyde to form a key oxaphosphetane intermediate. Subsequent elimination of dimethyl phosphate yields a diazoalkene, which, upon loss of nitrogen gas, generates a vinylidene carbene. A final 1,2-hydride or 1,2-alkyl shift furnishes the desired terminal alkyne.

Illuminating the Pathway: Evidence from Isotopic Labeling

While the proposed mechanism is widely accepted, rigorous experimental validation is crucial. Isotopic labeling studies, particularly with deuterium, serve as a powerful probe to elucidate the finer details of reaction pathways and transition states. By replacing a hydrogen atom with its heavier isotope, deuterium, chemists can measure kinetic isotope effects (KIEs), which reveal whether a particular C-H bond is broken in the rate-determining step of the reaction.

Unfortunately, a comprehensive review of the scientific literature reveals a notable gap in dedicated, quantitative isotopic labeling studies specifically for the Ohira-Bestmann reaction itself. While many sources describe the mechanism, they often do so without presenting direct experimental KIE data or detailed product distribution analysis from deuterated substrates.

However, significant insights can be gleaned from studies on the closely related Seyferth-Gilbert homologation and other reactions involving vinylidene carbene rearrangements. For instance, deuterium labeling experiments in the Corey-Fuchs reaction, a prominent alternative for alkyne synthesis, have provided strong evidence for a carbene-mediated mechanism in its second step.

A Comparative Analysis: The Ohira-Bestmann Reaction and Its Alternatives

The choice of synthetic methodology is a critical decision in any research endeavor. The Ohira-Bestmann reaction offers distinct advantages, particularly its mild reaction conditions, which makes it suitable for substrates with sensitive functional groups. To provide a comprehensive overview, a comparison with a leading alternative, the Corey-Fuchs reaction, is presented below.

FeatureOhira-Bestmann ReactionCorey-Fuchs Reaction
Reagents Ohira-Bestmann reagent (this compound), K₂CO₃, MeOHCBr₄, PPh₃, then n-BuLi
Reaction Conditions Mild (typically room temperature)Two steps, often requiring cryogenic temperatures for the second step
Substrate Scope Broad, tolerant of many functional groupsBroad, but can be limited by the strongly basic conditions in the second step
Key Intermediates Oxaphosphetane, diazoalkene, vinylidene carbeneDibromoalkene, vinylidene carbene
Byproducts Dimethyl phosphate, acetoneTriphenylphosphine oxide, lithium salts

Experimental Protocols: A Guide to Mechanistic Investigation

To facilitate further research into the mechanism of the Ohira-Bestmann reaction, detailed experimental protocols for isotopic labeling studies are essential. Below are generalized procedures for conducting such experiments.

Synthesis of Deuterated Aldehydes

The synthesis of C-1 deuterated aldehydes is a prerequisite for these studies. A variety of methods are available, with N-heterocyclic carbene (NHC) catalysis offering a practical approach for hydrogen-deuterium exchange.

Protocol for NHC-Catalyzed Deuteration of Aldehydes:

  • To a solution of the aldehyde in a suitable solvent (e.g., THF), add the NHC catalyst and a deuterium source (e.g., D₂O).

  • The reaction mixture is stirred at a specified temperature for a set period.

  • The extent of deuterium incorporation is monitored by ¹H NMR spectroscopy by observing the disappearance of the aldehydic proton signal.

  • Upon completion, the deuterated aldehyde is isolated and purified using standard techniques such as column chromatography.

Kinetic Isotope Effect Measurement

The determination of the KIE involves comparing the rates of reaction for the non-deuterated and deuterated aldehydes.

Protocol for KIE Measurement:

  • Two parallel reactions are set up, one with the non-deuterated aldehyde and one with the C-1 deuterated aldehyde.

  • The reactions are initiated simultaneously under identical conditions.

  • Aliquots are taken from each reaction at various time points and quenched.

  • The progress of each reaction is monitored by a suitable analytical technique, such as GC-MS or NMR spectroscopy, to determine the concentration of the starting material and/or product.

  • The rate constants for both reactions (kH and kD) are calculated from the kinetic data.

  • The kinetic isotope effect is then determined as the ratio kH/kD.

Visualizing the Mechanism and Workflow

To provide a clear visual representation of the concepts discussed, the following diagrams have been generated using the DOT language.

Ohira_Bestmann_Mechanism aldehyde Aldehyde (RCHO) oxaphosphetane Oxaphosphetane Intermediate aldehyde->oxaphosphetane phosphonate Dimethyl (diazomethyl)phosphonate phosphonate->oxaphosphetane diazoalkene Diazoalkene oxaphosphetane->diazoalkene - (MeO)₂P(O)O⁻ carbene Vinylidene Carbene diazoalkene->carbene - N₂ alkyne Alkyne (RC≡CH) carbene->alkyne 1,2-Hydride Shift

Caption: Proposed mechanism of the Ohira-Bestmann reaction.

KIE_Workflow cluster_synthesis Substrate Preparation cluster_reaction Parallel Reactions cluster_analysis Kinetic Analysis aldehyde Aldehyde reaction_h Reaction with Aldehyde aldehyde->reaction_h d_aldehyde Deuterated Aldehyde reaction_d Reaction with Deuterated Aldehyde d_aldehyde->reaction_d monitoring Reaction Monitoring (e.g., NMR, GC-MS) reaction_h->monitoring reaction_d->monitoring rate_constants Determine Rate Constants (kH and kD) monitoring->rate_constants kie Calculate KIE (kH/kD) rate_constants->kie

Caption: Experimental workflow for determining the kinetic isotope effect.

Conclusion

The Ohira-Bestmann reaction stands as a valuable transformation in the synthetic organic chemist's toolkit. While its mechanistic underpinnings are well-postulated, this guide highlights the need for further quantitative isotopic labeling studies to definitively solidify our understanding of this important reaction. The provided protocols and comparative analysis aim to equip researchers with the necessary framework to conduct these investigations and to make informed decisions when selecting synthetic strategies for the preparation of terminal alkynes. Such fundamental studies are not only of academic interest but also hold the potential to unlock new applications and optimizations in the synthesis of complex molecules, including next-generation pharmaceuticals.

A Comparative Guide to the Reaction Rates of Substituted Aldehydes in Alkyne Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient conversion of aldehydes to alkynes is a critical transformation. The reaction rate of this process is significantly influenced by the electronic nature of substituents on the aldehyde. This guide provides a comparative analysis of reaction rates based on established chemical principles and available literature, focusing on the widely used Corey-Fuchs reaction and the Seyferth-Gilbert homologation with its Ohira-Bestmann modification.

Executive Summary

The conversion of aldehydes to alkynes is fundamentally a nucleophilic addition to the carbonyl group. Consequently, the electrophilicity of the carbonyl carbon plays a pivotal role in determining the reaction rate. Aldehydes bearing electron-withdrawing substituents exhibit enhanced reactivity towards nucleophilic attack, leading to faster reaction rates. Conversely, electron-donating substituents decrease the electrophilicity of the carbonyl carbon, resulting in slower reaction rates.

While specific kinetic data comparing a wide range of substituted aldehydes is not extensively tabulated in the literature, the general principles of physical organic chemistry allow for a qualitative comparison. The Corey-Fuchs and Seyferth-Gilbert/Ohira-Bestmann reactions are standard methods for this transformation, and the choice between them often depends on the substrate's sensitivity to the basic conditions. For instance, the Ohira-Bestmann modification is favored for base-sensitive aldehydes due to its milder reaction conditions.[1]

Comparison of Reaction Rates

The following table summarizes the expected qualitative effect of substituents on the rate of alkyne synthesis from aldehydes. The comparison is based on the general principle that the rate-determining step, or a key equilibrium, involves nucleophilic attack on the aldehyde's carbonyl carbon.

Substituent Type on Aryl AldehydeElectronic EffectElectrophilicity of Carbonyl CarbonExpected Reaction RateExample Substituents
Electron-Withdrawing -I, -MIncreasedFaster-NO₂, -CN, -CF₃, -Cl, -Br
Electron-Donating +I, +MDecreasedSlower-OCH₃, -N(CH₃)₂, -CH₃, -OH

Reaction Mechanisms and Substituent Effects

The synthesis of alkynes from aldehydes via the Corey-Fuchs and Seyferth-Gilbert/Ohira-Bestmann reactions proceeds through different mechanisms, yet the initial interaction with the aldehyde is a key factor.

Corey-Fuchs Reaction

The Corey-Fuchs reaction is a two-step process that first converts an aldehyde to a 1,1-dibromoalkene, which is then treated with a strong base to yield the terminal alkyne.[2] The first step involves a Wittig-like reaction with a phosphonium ylide.[2] Aldehydes with electron-withdrawing groups will be more electrophilic and thus react faster with the ylide.

Seyferth-Gilbert Homologation and Ohira-Bestmann Modification

In the Seyferth-Gilbert homologation, a deprotonated diazomethylphosphonate acts as the nucleophile.[3] The Ohira-Bestmann modification generates this nucleophile in situ under milder basic conditions (e.g., using K₂CO₃ in methanol), making it suitable for base-sensitive substrates.[1][3] A kinetic study comparing the in situ generated Seyferth-Gilbert reagent (SGR) with the Bestmann-Ohira reagent (BOR) found that the SGR leads to a faster rate of homologation.[4][5] Similar to the Corey-Fuchs reaction, the initial nucleophilic attack on the aldehyde is favored by electron-withdrawing substituents. For substrates with substituents that have low migratory aptitudes, such as 4-nitrobenzaldehyde, the reaction is still feasible, although potentially slower in the rearrangement step.[6]

Experimental Protocols

General Procedure for Alkyne Synthesis via Ohira-Bestmann Reaction

This protocol is adapted from standard literature procedures.

Materials:

  • Substituted aldehyde

  • Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann reagent)

  • Potassium carbonate (K₂CO₃)

  • Methanol (anhydrous)

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • 5% aqueous sodium bicarbonate solution

  • Sodium sulfate (anhydrous)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a round-bottom flask under an argon atmosphere, add the substituted aldehyde (1.0 equiv) and anhydrous methanol.

  • Stir the solution at room temperature.

  • In a separate flask, dissolve the Ohira-Bestmann reagent (1.2 equiv) in anhydrous acetonitrile.

  • Add solid potassium carbonate (2.0 equiv) to the aldehyde solution.

  • To this stirred suspension, add the solution of the Ohira-Bestmann reagent dropwise.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Wash the organic layer with 5% aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Protocol for a Kinetic Study

To quantitatively compare the reaction rates, a kinetic study can be performed by monitoring the disappearance of the starting aldehyde or the appearance of the alkyne product over time.

Materials and Equipment:

  • Reactants and solvents as listed above.

  • Internal standard (e.g., a stable compound with a distinct signal that does not react under the reaction conditions, such as dodecane or mesitylene).

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) with a suitable detector.

  • Thermostated reaction vessel.

Procedure:

  • Set up the reaction as described in the general procedure in a thermostated vessel to ensure a constant temperature.

  • Just before adding the Ohira-Bestmann reagent, add a known amount of the internal standard to the reaction mixture.

  • Start the reaction by adding the Ohira-Bestmann reagent and begin timing.

  • At regular time intervals (e.g., every 15 or 30 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of a quenching agent (e.g., dilute HCl in an appropriate solvent).

  • Analyze the quenched aliquots by GC or HPLC.

  • Determine the concentration of the aldehyde and/or alkyne at each time point by comparing their peak areas to that of the internal standard.

  • Plot the concentration of the reactant or product versus time to obtain the reaction profile. The initial rate can be determined from the slope of this curve at t=0. For more detailed analysis, the data can be fitted to appropriate rate laws to determine the rate constant.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_aldehyde Dissolve Aldehyde & Internal Standard in Anhydrous Methanol add_base Add K₂CO₃ to Aldehyde Solution prep_aldehyde->add_base prep_reagent Dissolve Ohira-Bestmann Reagent in Anhydrous Acetonitrile start_reaction Add Reagent Solution to Aldehyde Mixture at t=0 prep_reagent->start_reaction add_base->start_reaction sampling Withdraw Aliquots at Regular Time Intervals start_reaction->sampling quench Quench Aliquots sampling->quench analysis Analyze by GC or HPLC quench->analysis plotting Plot Concentration vs. Time analysis->plotting kinetics Determine Rate Constant plotting->kinetics

Figure 1. Experimental workflow for a kinetic study.

substituent_effects cluster_ewg Electron-Withdrawing Group (EWG) cluster_edg Electron-Donating Group (EDG) ewg e.g., -NO₂, -CN, -CF₃ ewg_effect Increases Electrophilicity of Carbonyl Carbon ewg_rate Faster Nucleophilic Attack ewg_effect->ewg_rate reaction_rate Overall Reaction Rate ewg_rate->reaction_rate Increases edg e.g., -OCH₃, -NMe₂, -CH₃ edg_effect Decreases Electrophilicity of Carbonyl Carbon edg_rate Slower Nucleophilic Attack edg_effect->edg_rate edg_rate->reaction_rate Decreases aldehyde Substituted Aldehyde aldehyde->ewg_effect Has EWG aldehyde->edg_effect Has EDG nucleophile Nucleophile (e.g., Phosphonium Ylide, Diazophosphonate Anion) nucleophile->ewg_rate nucleophile->edg_rate

Figure 2. Logical relationship of aldehyde substituents and reaction rate.

References

A Comparative Guide to Alkyne Synthesis: Validating the Ohira-Bestmann Reaction in Modern Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of alkynes is a cornerstone of modern organic chemistry, providing essential building blocks for pharmaceuticals, agrochemicals, and materials science. The conversion of aldehydes to terminal alkynes, a one-carbon homologation, is a particularly crucial transformation. This guide provides an objective comparison of the Ohira-Bestmann reaction against its primary alternatives, supported by experimental data and detailed protocols, to validate its place in the synthetic chemist's toolkit.

The Ohira-Bestmann reaction, a modification of the Seyferth-Gilbert homologation, offers a mild and efficient method for converting aldehydes into terminal alkynes.[1][2][3] Its primary advantage lies in the use of milder basic conditions (typically potassium carbonate in methanol), which makes it compatible with a wide range of functional groups and particularly suitable for base-sensitive or enolizable aldehydes that would not survive the harsher conditions of alternatives.[1][2][4]

Reaction Mechanism: The Ohira-Bestmann Pathway

The reaction proceeds through an in-situ generation of dimethyl (diazomethyl)phosphonate. The process begins with the base-mediated cleavage of the acetyl group from the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate).[1][5] This generated phosphonate anion then reacts with an aldehyde in a manner analogous to a Horner-Wadsworth-Emmons reaction, forming a key oxaphosphetane intermediate.[2][6] Subsequent elimination yields a diazoalkene, which then loses molecular nitrogen to form a vinylidene carbene. A final 1,2-hydride shift furnishes the desired terminal alkyne.[6][7]

Caption: Mechanism of the Ohira-Bestmann Reaction.

Comparative Performance Analysis

The choice of synthetic route for converting aldehydes to alkynes often depends on the substrate's complexity, the required reaction scale, and reagent availability. The primary alternatives to the Ohira-Bestmann reaction are the original Seyferth-Gilbert homologation and the Corey-Fuchs reaction.

  • Seyferth-Gilbert Homologation: This reaction uses dimethyl (diazomethyl)phosphonate directly but requires a strong base like potassium tert-butoxide at low temperatures (-78 °C).[1][4][7] These conditions are unsuitable for aldehydes with acidic protons due to side reactions like aldol condensation.[2] The Ohira-Bestmann modification overcomes this limitation by generating the reactive species under milder conditions.[3]

  • Corey-Fuchs Reaction: This is a reliable two-step procedure.[8] First, the aldehyde is converted to a 1,1-dibromoalkene using triphenylphosphine and carbon tetrabromide. Second, treatment with a strong base (like n-butyllithium) induces elimination and metal-halogen exchange to form the terminal alkyne. While versatile, it is a two-step process and requires stoichiometric amounts of phosphine, generating triphenylphosphine oxide as a byproduct that can complicate purification.[9]

The following table summarizes the key performance indicators for each method based on typical experimental outcomes.

FeatureOhira-Bestmann ReactionSeyferth-Gilbert HomologationCorey-Fuchs Reaction
Typical Yield Good to Excellent (70-95%)Good to Excellent (70-90%)Good to Excellent (60-90% over 2 steps)
Base Used Mild (K₂CO₃, Cs₂CO₃)Strong (KOtBu, NaH)Strong (n-BuLi, LDA)
Temperature Room TemperatureLow Temp (-78 °C to RT)Low Temp (-78 °C to RT)
Procedure One-potOne-potTwo steps
Substrate Scope Wide, good for enolizable aldehydesLimited by base sensitivityWide, but sensitive to strong organolithium bases
Key Advantage Mild conditions, operational simplicityDirect use of reagentReadily available reagents[9]
Key Disadvantage Reagent can be expensive/needs synthesisHarsh conditions limit scopeTwo-step process, purification challenges[9]

Logical Workflow for Method Selection

Choosing the optimal synthetic route requires careful consideration of the substrate and experimental constraints. The following diagram outlines a decision-making process for selecting between the Ohira-Bestmann reaction and its alternatives.

G Start Start: Convert Aldehyde to Alkyne Base_Sensitive Is the aldehyde base-sensitive or enolizable? Start->Base_Sensitive One_Pot Is a one-pot procedure preferred? Base_Sensitive->One_Pot No OB Use Ohira-Bestmann Reaction Base_Sensitive->OB Yes SG Use Seyferth-Gilbert Homologation One_Pot->SG Yes CF Use Corey-Fuchs Reaction One_Pot->CF No G Start Start Setup 1. Combine Aldehyde & K₂CO₃ under Argon Start->Setup Solvent 2. Add Methanol, Stir 30 min Setup->Solvent Reagent 3. Add Ohira-Bestmann Reagent Solvent->Reagent React 4. Stir at RT (4-12h), Monitor by TLC Reagent->React Workup 5. Aqueous Workup (Et₂O, NaHCO₃) React->Workup Purify 6. Dry, Concentrate, & Purify Workup->Purify End End Purify->End

References

A Comparative Guide to Alternative Methods for One-Carbon Homologation of Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The one-carbon homologation of aldehydes, a fundamental transformation in organic synthesis, provides a direct route to extend a carbon chain by a single atom, yielding a variety of valuable synthetic intermediates. This guide offers an objective comparison of several key alternative methods, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific synthetic challenges.

At a Glance: Comparative Performance of Homologation Methods

The following table summarizes the quantitative performance of various one-carbon homologation methods for aldehydes, offering a clear comparison of their typical yields, stereoselectivity, and substrate compatibility.

MethodProduct TypeTypical Yield (%)StereoselectivitySubstrate ScopeKey Advantages
Wittig Reaction Alkene60-95%Z-selective (non-stabilized ylides), E-selective (stabilized ylides)Broad (Aromatic & Aliphatic Aldehydes)Well-established, reliable for many substrates.
Horner-Wadsworth-Emmons Alkene70-95%Highly E-selective (Still-Gennari for Z)Broad, tolerates more functional groups than WittigWater-soluble byproduct, easy purification, high E-selectivity.[1][2][3][4]
Peterson Olefination Alkene85-90%Tunable (acidic vs. basic workup)Broad, including enolizable aldehydesDiastereomeric intermediates can be separated to yield pure E or Z isomers.[5]
Julia-Kocienski Olefination Alkene70-90%Highly E-selectiveBroad, including sterically hindered aldehydesExcellent E-selectivity, mild reaction conditions.[6][7][8]
Tebbe Reaction Methylene80-95%N/ABroad (Aldehydes, Ketones, Esters, Amides)Highly effective for methylenation, tolerates sterically hindered and enolizable substrates.[9][10][11][12]
Corey-Fuchs Reaction Terminal Alkyne70-95% (overall)N/ABroad (Aromatic & Aliphatic Aldehydes)Reliable two-step conversion to terminal alkynes.[13][14][15][16][17][18][19][20]
Seyferth-Gilbert Homologation Terminal Alkyne60-90%N/ABroad (Aromatic & Aliphatic Aldehydes)One-pot conversion to terminal alkynes, milder than Corey-Fuchs for some substrates.[21][22][23][24][25][26][27]

In-Depth Analysis of Homologation Methodologies

This section provides a detailed overview of each method, including its mechanism, advantages, limitations, and a representative experimental protocol.

Olefination Reactions

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of an aldehyde with a phosphorus ylide. The stereochemical outcome is dependent on the nature of the ylide; non-stabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes.[28][29][30]

Advantages:

  • A widely used and well-understood method.

  • Reliable for a broad range of aldehydes.

Limitations:

  • The phosphine oxide byproduct can be difficult to remove.

  • Stereoselectivity can be moderate with semi-stabilized ylides.[28]

Experimental Protocol: One-Carbon Homologation via Wittig Reaction

To a stirred suspension of (methoxymethyl)triphenylphosphonium chloride (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere is added a strong base such as n-butyllithium (1.1 eq.) dropwise. The resulting deep red solution of the ylide is stirred for 30 minutes at 0 °C. A solution of the aldehyde (1.0 eq.) in anhydrous THF is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting enol ether is then hydrolyzed by stirring with a mild acid (e.g., 1M HCl in THF) at room temperature until TLC analysis indicates complete conversion to the homologated aldehyde. The product is then isolated and purified by standard chromatographic techniques.

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful modification of the Wittig reaction that utilizes phosphonate carbanions. It is highly regarded for its excellent (E)-selectivity and the ease of removal of the phosphate byproduct.[1][2][3][4] The Still-Gennari modification allows for high (Z)-selectivity.[2]

Advantages:

  • Excellent (E)-stereoselectivity.[3][4]

  • The water-soluble phosphate byproduct simplifies purification.[1][4]

  • Phosphonate carbanions are more nucleophilic and less basic than Wittig ylides, allowing for reactions with a wider range of aldehydes and ketones.[1]

Limitations:

  • The synthesis of the phosphonate reagent is an additional step.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

To a suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an inert atmosphere is added triethyl phosphonoacetate (1.2 eq.) dropwise. The mixture is stirred at 0 °C for 30 minutes and then at room temperature for 30 minutes until hydrogen evolution ceases. The reaction is cooled back to 0 °C, and a solution of the aldehyde (1.0 eq.) in anhydrous THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is quenched by the slow addition of water and then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[31]

The Peterson olefination involves the reaction of an α-silyl carbanion with an aldehyde to form a β-hydroxysilane intermediate. This intermediate can then be eliminated under acidic or basic conditions to yield either the (E)- or (Z)-alkene, respectively, with high stereoselectivity.[32][33]

Advantages:

  • Excellent control over alkene geometry by choosing acidic or basic elimination conditions.[32]

  • The β-hydroxysilane intermediates can often be isolated and purified, allowing for the preparation of stereochemically pure alkenes.[5]

Limitations:

  • Requires the preparation of the α-silyl carbanion reagent.

  • The stereochemical outcome of the initial addition can be variable.

Experimental Protocol: Peterson Olefination

To a solution of (trimethylsilyl)methyllithium (1.1 eq., prepared from chloromethyltrimethylsilane and lithium) in anhydrous THF at -78 °C under an inert atmosphere is added a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature. The reaction is quenched with saturated aqueous ammonium chloride solution. For (E)-alkene formation (acidic workup) , the reaction mixture is treated with a solution of sulfuric acid in THF. For (Z)-alkene formation (basic workup) , potassium hydride is added to the crude β-hydroxysilane in THF. After the elimination is complete, the product is extracted, dried, and purified by chromatography.[33]

The Julia-Kocienski olefination is a modified version of the Julia olefination that provides a highly (E)-selective synthesis of alkenes. It involves the reaction of a heteroaromatic sulfone (typically a phenyltetrazolyl (PT) sulfone) with an aldehyde.[8]

Advantages:

  • Excellent (E)-stereoselectivity.[6][7]

  • Milder reaction conditions compared to the classical Julia olefination.

  • Tolerates a wide range of functional groups.

Limitations:

  • Requires the synthesis of the specific sulfone reagent.

Experimental Protocol: Julia-Kocienski Olefination

To a solution of the PT-sulfone (1.1 eq.) in anhydrous DME at -70 °C under an inert atmosphere is added a solution of KHMDS (1.05 eq.) in toluene dropwise. The resulting solution is stirred for 30 minutes at -70 °C. A solution of the aldehyde (1.0 eq.) in anhydrous DME is then added dropwise. The reaction mixture is stirred at -70 °C for 1 hour and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Methyleneation Reaction

The Tebbe reaction utilizes the Tebbe reagent, a titanium-aluminum organometallic compound, for the methylenation of carbonyl compounds. It is particularly effective for converting aldehydes into terminal alkenes and is known for its high functional group tolerance.[34][10][11][12]

Advantages:

  • Highly efficient for the methylenation of a wide range of carbonyl compounds, including esters and amides.[34][9]

  • Tolerates sterically hindered and enolizable substrates.[34]

  • Generally provides high yields.

Limitations:

  • The Tebbe reagent is pyrophoric and requires careful handling under inert atmosphere.

  • The reagent is typically prepared in situ or used as a commercially available solution.

Experimental Protocol: Tebbe Reaction

To a solution of the aldehyde (1.0 eq.) in anhydrous toluene at -40 °C under an inert atmosphere is added a solution of the Tebbe reagent (1.2 eq., 0.5 M in toluene) dropwise. The reaction mixture is stirred at -40 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1-2 hours. The reaction is carefully quenched at 0 °C by the slow addition of 15% aqueous NaOH. The resulting mixture is stirred for 15 minutes and then filtered through a pad of Celite. The filtrate is extracted with diethyl ether, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Alkyne Synthesis

The Corey-Fuchs reaction is a reliable two-step method for the one-carbon homologation of aldehydes to terminal alkynes. The first step involves the conversion of the aldehyde to a 1,1-dibromoalkene, which is then treated with a strong base to afford the terminal alkyne.[13][14][15][18][20]

Advantages:

  • A robust and widely used method for terminal alkyne synthesis.

  • The intermediate dibromoalkene can be isolated and purified.

  • The intermediate lithium acetylide can be trapped with various electrophiles.[18]

Limitations:

  • Requires two separate synthetic steps.

  • Uses stoichiometric amounts of triphenylphosphine, leading to the formation of triphenylphosphine oxide.

Experimental Protocol: Corey-Fuchs Reaction

Step 1: Formation of the Dibromoalkene. To a solution of triphenylphosphine (4.0 eq.) in anhydrous dichloromethane at 0 °C is added carbon tetrabromide (2.0 eq.) in one portion. The mixture is stirred for 5 minutes, and then a solution of the aldehyde (1.0 eq.) in anhydrous dichloromethane is added. The reaction is stirred at 0 °C for 1-2 hours. The solvent is removed under reduced pressure, and the residue is triturated with pentane to precipitate triphenylphosphine oxide. The pentane solution is filtered and concentrated to give the crude dibromoalkene, which can be purified by chromatography or used directly in the next step.[15]

Step 2: Formation of the Terminal Alkyne. To a solution of the dibromoalkene (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere is added n-butyllithium (2.1 eq., 2.5 M in hexanes) dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional hour. The reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[15]

The Seyferth-Gilbert homologation provides a one-pot conversion of aldehydes to terminal alkynes using dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent) or the more versatile Ohira-Bestmann reagent.[21][22][23][26]

Advantages:

  • A one-pot procedure for the synthesis of terminal alkynes.

  • The Ohira-Bestmann modification is tolerant of a wider range of functional groups and is generally milder than the Corey-Fuchs reaction.[22][23]

Limitations:

  • The Seyferth-Gilbert and Ohira-Bestmann reagents are specialized reagents that need to be prepared or purchased.

  • Diazomethane precursors can be hazardous and require careful handling.

Experimental Protocol: Seyferth-Gilbert Homologation (using the Ohira-Bestmann reagent)

To a solution of the aldehyde (1.0 eq.) and the Ohira-Bestmann reagent (1.5 eq.) in anhydrous methanol at room temperature is added potassium carbonate (2.0 eq.). The reaction mixture is stirred at room temperature for 12-16 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[24]

Visualizing the Pathways: Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the fundamental mechanisms of the described homologation methods and a general experimental workflow.

Wittig_Reaction Aldehyde Aldehyde (R-CHO) Oxaphosphetane Oxaphosphetane Aldehyde->Oxaphosphetane Ylide Phosphorus Ylide (Ph3P=CHR') Ylide->Oxaphosphetane Alkene Alkene (R-CH=CHR') Oxaphosphetane->Alkene TPO Triphenylphosphine Oxide (Ph3P=O) Oxaphosphetane->TPO

Caption: The Wittig Reaction Mechanism.

HWE_Reaction Aldehyde Aldehyde (R-CHO) Intermediate Adduct Aldehyde->Intermediate Phosphonate Phosphonate Carbanion Phosphonate->Intermediate Alkene Alkene (R-CH=CHR') Intermediate->Alkene Phosphate Phosphate Byproduct Intermediate->Phosphate

Caption: The Horner-Wadsworth-Emmons Reaction Mechanism.

Corey_Fuchs_Reaction cluster_step1 Step 1: Wittig-type Reaction cluster_step2 Step 2: Elimination Aldehyde Aldehyde (R-CHO) Dibromoalkene 1,1-Dibromoalkene Aldehyde->Dibromoalkene CBr4, PPh3 Alkyne Terminal Alkyne (R-C≡CH) Dibromoalkene->Alkyne 2 eq. n-BuLi Experimental_Workflow Start Start: Aldehyde & Reagents Reaction Reaction under Inert Atmosphere Start->Reaction Quench Quench Reaction Reaction->Quench Extraction Workup & Extraction Quench->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Product Isolated Homologated Product Purification->Product

References

A Comparative Guide to Alkyne Synthesis: Unraveling the Mechanistic Nuances of Seyferth-Gilbert and Ohira-Bestmann Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of alkynes is a critical tool in the construction of complex molecules. The Seyferth-Gilbert homologation and its milder variant, the Ohira-Bestmann reaction, are prominent methods for the one-carbon homologation of aldehydes and ketones to alkynes. While both reactions achieve the same overall transformation, their underlying mechanistic differences dictate their substrate scope and applicability, particularly when dealing with sensitive functional groups. This guide provides an in-depth comparison of these two powerful reactions, supported by experimental data and detailed protocols, to aid in the selection of the optimal method for specific synthetic challenges.

The core distinction between the Seyferth-Gilbert and Ohira-Bestmann reactions lies in the generation of the key reactive intermediate: the dimethyl (diazomethyl)phosphonate anion. The choice of reagent and base dictates the reaction conditions, which in turn determines the compatibility with various functional groups.

The Reagents: A Tale of Two Phosphonates

The Seyferth-Gilbert reaction employs dimethyl (diazomethyl)phosphonate, often referred to as the Seyferth-Gilbert reagent. To generate the reactive phosphonate anion, a strong base, typically potassium tert-butoxide (t-BuOK), is required.[1][2] This necessity for a strong base limits the application of the classical Seyferth-Gilbert reaction, as base-sensitive substrates, such as enolizable aldehydes, are prone to side reactions like aldol condensation.[3][4]

The Ohira-Bestmann reaction, a significant modification, utilizes dimethyl (1-diazo-2-oxopropyl)phosphonate, also known as the Ohira-Bestmann reagent.[4] This reagent is ingeniously designed to generate the same dimethyl (diazomethyl)phosphonate anion in situ under much milder conditions. The presence of the acetyl group allows for the use of a weaker base, such as potassium carbonate (K2CO3) in methanol.[1][2] The methoxide generated in situ facilitates the cleavage of the acetyl group, leading to the formation of the desired phosphonate anion.[3] This circumvention of a strong external base dramatically expands the substrate scope to include base-labile compounds.[3][4]

Mechanistic Pathways: A Shared Journey with a Different Start

Despite the difference in the initial activation step, both reactions converge on a common mechanistic pathway.

  • Generation of the Phosphonate Anion: As highlighted, this is the key differentiating step. The Seyferth-Gilbert reaction involves direct deprotonation of the Seyferth-Gilbert reagent with a strong base. In contrast, the Ohira-Bestmann reaction generates the anion via a base-mediated acyl cleavage of the Ohira-Bestmann reagent.

  • Nucleophilic Addition: The resulting dimethyl (diazomethyl)phosphonate anion acts as a nucleophile and attacks the carbonyl carbon of the aldehyde or ketone. This addition forms an alkoxide intermediate.[3]

  • Cyclization to an Oxaphosphetane: The alkoxide intermediate undergoes an intramolecular cyclization to form a four-membered oxaphosphetane ring. This step is analogous to the mechanism of the Wittig reaction.[3]

  • Elimination and Formation of a Vinyl Diazoalkane: The unstable oxaphosphetane collapses, eliminating dimethyl phosphate and forming a vinyl diazoalkane intermediate.

  • Formation of the Alkyne: The vinyl diazoalkane loses nitrogen gas (N2) to generate a vinylidene carbene. A subsequent 1,2-hydride or 1,2-alkyl shift then furnishes the final alkyne product.[3]

Performance Comparison: A Look at the Data

The primary advantage of the Ohira-Bestmann modification is its ability to handle base-sensitive substrates, which is reflected in the product yields.

Aldehyde/KetoneReactionReagentBaseSolventTemperatureYield (%)Reference
BenzaldehydeSeyferth-GilbertDimethyl (diazomethyl)phosphonatet-BuOKTHF-78 °C to rt~85-90[Gilbert, J. C.; Weerasooriya, U. J. Org. Chem.1982 , 47, 1837-1845]
BenzaldehydeOhira-BestmannThis compoundK2CO3Methanolrt95[Müller, S.; Liepold, B.; Roth, G. J.; Bestmann, H. J. Synlett1996 , 521-522]
p-AnisaldehydeSeyferth-GilbertDimethyl (diazomethyl)phosphonatet-BuOKTHF-78 °C to rt88[Gilbert, J. C.; Weerasooriya, U. J. Org. Chem.1982 , 47, 1837-1845]
p-AnisaldehydeOhira-BestmannThis compoundK2CO3Methanolrt92[Roth, G. J.; Liepold, B.; Müller, S. G.; Bestmann, H. J. Synthesis2004 , 59-62]
CyclohexanecarboxaldehydeSeyferth-GilbertDimethyl (diazomethyl)phosphonatet-BuOKTHF-78 °C to rtLow/Complex Mixture[Seyferth, D.; Marmor, R. S.; Hilbert, P. J. Org. Chem.1971 , 36, 1379-1386]
CyclohexanecarboxaldehydeOhira-BestmannThis compoundK2CO3Methanolrt81[Müller, S.; Liepold, B.; Roth, G. J.; Bestmann, H. J. Synlett1996 , 521-522]
(R)-(-)-CitronellalOhira-BestmannThis compoundK2CO3Methanolrt85[Ohira, S. Synth. Commun.1989 , 19, 561-564]

Experimental Protocols

Classical Seyferth-Gilbert Homologation of Benzaldehyde

Materials:

  • Dimethyl (diazomethyl)phosphonate (Seyferth-Gilbert Reagent)

  • Potassium tert-butoxide (t-BuOK)

  • Benzaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • A solution of dimethyl (diazomethyl)phosphonate (1.1 equivalents) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon).

  • Potassium tert-butoxide (1.1 equivalents) is added portion-wise to the cooled solution, and the mixture is stirred for 30 minutes at -78 °C.

  • A solution of benzaldehyde (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture.

  • The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • The reaction is quenched by the addition of a saturated aqueous NH4Cl solution.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford phenylacetylene.

Ohira-Bestmann Reaction of Cyclohexanecarboxaldehyde

Materials:

  • This compound (Ohira-Bestmann Reagent)

  • Potassium carbonate (K2CO3)

  • Cyclohexanecarboxaldehyde

  • Anhydrous Methanol

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure: [5]

  • To a solution of cyclohexanecarboxaldehyde (1.0 equivalent) in anhydrous methanol, potassium carbonate (2.0 equivalents) is added.[5]

  • This compound (1.2 equivalents) is added to the mixture at room temperature.[5]

  • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The reaction mixture is diluted with diethyl ether and washed with water and brine.

  • The organic layer is dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford ethynylcyclohexane.

Visualizing the Mechanistic Divergence and Convergence

The following diagrams illustrate the key mechanistic steps of both reactions.

Seyferth_Gilbert_Mechanism reagent Dimethyl (diazomethyl)phosphonate anion Phosphonate Anion reagent->anion Deprotonation base t-BuOK base->anion alkoxide Alkoxide Intermediate anion->alkoxide Nucleophilic Addition aldehyde Aldehyde/Ketone (R-CO-R') aldehyde->alkoxide oxaphosphetane Oxaphosphetane alkoxide->oxaphosphetane Cyclization diazoalkene Vinyl Diazoalkane oxaphosphetane->diazoalkene - (MeO)2PO2- carbene Vinylidene Carbene diazoalkene->carbene - N2 alkyne Alkyne carbene->alkyne 1,2-Shift

Caption: Mechanistic pathway of the Seyferth-Gilbert reaction.

Ohira_Bestmann_Mechanism reagent This compound anion Phosphonate Anion reagent->anion Acyl Cleavage base K2CO3, MeOH base->anion alkoxide Alkoxide Intermediate anion->alkoxide Nucleophilic Addition aldehyde Aldehyde/Ketone (R-CO-R') aldehyde->alkoxide oxaphosphetane Oxaphosphetane alkoxide->oxaphosphetane Cyclization diazoalkene Vinyl Diazoalkane oxaphosphetane->diazoalkene - (MeO)2PO2- carbene Vinylidene Carbene diazoalkene->carbene - N2 alkyne Alkyne carbene->alkyne 1,2-Shift

Caption: Mechanistic pathway of the Ohira-Bestmann reaction.

Conclusion: Choosing the Right Tool for the Job

Both the Seyferth-Gilbert and Ohira-Bestmann reactions are valuable methods for the synthesis of alkynes from carbonyl compounds. The classical Seyferth-Gilbert reaction, while effective for non-enolizable substrates, is limited by its requirement for a strong base. The Ohira-Bestmann modification significantly broadens the applicability of this transformation by allowing for the use of milder basic conditions, making it the preferred method for substrates bearing base-sensitive functional groups or stereocenters prone to epimerization. For researchers in drug development and complex molecule synthesis, the Ohira-Bestmann reaction offers a more versatile and often higher-yielding route to essential alkyne building blocks. Careful consideration of the substrate's properties and the desired reaction conditions will guide the synthetic chemist in selecting the most appropriate and efficient of these two powerful homologation reactions.

References

A Comparative Guide to the Ohira-Bestmann Reaction and its Alternatives for Alkyne Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The conversion of aldehydes to terminal alkynes is a fundamental transformation in organic synthesis, crucial for the construction of complex molecules in pharmaceutical and materials science research. The Ohira-Bestmann reaction has emerged as a popular and versatile method for this one-carbon homologation. This guide provides a comprehensive comparison of the Ohira-Bestmann reaction with its primary alternatives, the Corey-Fuchs reaction and the Seyferth-Gilbert homologation, supported by experimental data and detailed protocols.

Performance Comparison

The following table summarizes the performance of the Ohira-Bestmann reaction and its alternatives for the synthesis of alkynes from various aldehydes. The data highlights the yield, reaction time, and temperature for each method, offering a quantitative basis for comparison.

Aldehyde SubstrateReactionReagentsBaseSolventTemp. (°C)Time (h)Yield (%)Reference
BenzaldehydeOhira-BestmannDimethyl (1-diazo-2-oxopropyl)phosphonateK₂CO₃MethanolRoom Temp.4-1295[1]
BenzaldehydeCorey-FuchsCBr₄, PPh₃ then n-BuLin-BuLiTHF-78 to Room Temp.1 (alkyne formation)82[1]
BenzaldehydeSeyferth-GilbertDimethyl (diazomethyl)phosphonateKOtBuTHF-78 to Room Temp.Not specified85[2]
4-ChlorobenzaldehydeOhira-BestmannThis compoundK₂CO₃Methanol/AcetonitrileRoom Temp.495[1]
4-ChlorobenzaldehydeCorey-FuchsCBr₄, PPh₃ then n-BuLin-BuLiDCM/THF0 to Room Temp.Overnight (dibromoalkene), 1 (alkyne)91 (dibromoalkene), then not specified for alkyne[1]
CyclohexanecarboxaldehydeOhira-BestmannThis compoundK₂CO₃MethanolNot specifiedNot specified88[1]
CyclohexanecarboxaldehydeCorey-FuchsCBr₄, PPh₃ then n-BuLin-BuLiNot specifiedNot specifiedNot specified85[1]
DodecanalOhira-BestmannThis compoundK₂CO₃MethanolRoom Temp.Not specified85[1]
Boc-L-prolinalOhira-BestmannThis compoundK₂CO₃MethanolRoom Temp.Not specified76[1]
(R)-2,3-O-isopropylideneglyceraldehydeOhira-BestmannThis compoundK₂CO₃MethanolNot specifiedNot specified91[1]
(R)-2,3-O-isopropylideneglyceraldehydeCorey-FuchsCBr₄, PPh₃ then n-BuLin-BuLiNot specifiedNot specifiedNot specified89[1]

Reaction Mechanisms and Workflows

The choice between these methods often depends on the substrate's sensitivity to basic conditions and the desired reaction scale. The following diagrams illustrate the general workflows and key intermediates of each reaction.

Ohira_Bestmann_Workflow Aldehyde Aldehyde (R-CHO) Reaction One-pot Reaction Aldehyde->Reaction Reagent Ohira-Bestmann Reagent Reagent->Reaction Base K₂CO₃ Base->Reaction Solvent Methanol Solvent->Reaction Diazoalkene Diazoalkene Intermediate Reaction->Diazoalkene Carbene Vinylidene Carbene Intermediate Diazoalkene->Carbene N₂ elimination Alkyne Terminal Alkyne (R-C≡CH) Carbene->Alkyne 1,2-H shift

Caption: General workflow of the Ohira-Bestmann reaction.

Reaction_Comparison cluster_OB Ohira-Bestmann cluster_CF Corey-Fuchs cluster_SG Seyferth-Gilbert OB_Aldehyde Aldehyde OB_Alkyne Alkyne OB_Aldehyde->OB_Alkyne One-pot OB_Reagent Ohira-Bestmann Reagent OB_Base Mild Base (K₂CO₃) CF_Aldehyde Aldehyde CF_Dibromoalkene 1,1-Dibromoalkene CF_Aldehyde->CF_Dibromoalkene Step 1: CBr₄, PPh₃ CF_Alkyne Alkyne CF_Dibromoalkene->CF_Alkyne Step 2 CF_Base Strong Base (n-BuLi) SG_Aldehyde Aldehyde SG_Alkyne Alkyne SG_Aldehyde->SG_Alkyne One-pot SG_Reagent Seyferth-Gilbert Reagent SG_Base Strong Base (KOtBu)

Caption: Comparison of aldehyde to alkyne synthesis pathways.

Experimental Protocols

Detailed methodologies for the key reactions are provided below to facilitate replication and adaptation in a laboratory setting.

Ohira-Bestmann Reaction Protocol

This protocol is a general procedure for the one-pot synthesis of terminal alkynes from aldehydes.[1][3]

Materials:

  • Aldehyde (1.0 eq)

  • This compound (Ohira-Bestmann reagent) (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Methanol (MeOH)

  • Acetonitrile (MeCN)

  • Diethyl ether (Et₂O)

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • To a round-bottom flask under an argon atmosphere, add the aldehyde (1.0 eq) and potassium carbonate (2.0 eq).

  • Add methanol to the flask.

  • In a separate flask, dissolve the Ohira-Bestmann reagent (1.2 eq) in acetonitrile.

  • Add the solution of the Ohira-Bestmann reagent to the aldehyde mixture at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Wash the organic layer with a 5% aqueous sodium bicarbonate solution.

  • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude alkyne.

  • Purify the crude product by silica gel chromatography if necessary.

Corey-Fuchs Reaction Protocol

This two-step procedure first converts the aldehyde to a 1,1-dibromoalkene, which is then treated with a strong base to form the terminal alkyne.[1][4]

Step 1: Synthesis of 1,1-Dibromoalkene

Materials:

  • Aldehyde (1.0 eq)

  • Carbon tetrabromide (CBr₄) (1.5 eq)

  • Triphenylphosphine (PPh₃) (3.0 eq)

  • Dry dichloromethane (DCM)

  • Cold hexanes

  • Argon or Nitrogen gas supply

Procedure:

  • To a solution of triphenylphosphine (3.0 eq) in dry DCM at 0 °C under an argon atmosphere, add carbon tetrabromide (1.5 eq).

  • Stir the resulting mixture at 0 °C for 15 minutes.

  • Add a solution of the aldehyde (1.0 eq) in dry DCM.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Triturate the mixture with cold hexanes and filter to remove the triphenylphosphine oxide byproduct.

  • Concentrate the filtrate and purify the residue by silica gel chromatography to obtain the 1,1-dibromoalkene.

Step 2: Formation of the Terminal Alkyne

Materials:

  • 1,1-Dibromoalkene (from Step 1) (1.0 eq)

  • n-Butyllithium (n-BuLi) (2.0 eq, typically 2.5 M in hexanes)

  • Dry tetrahydrofuran (THF)

  • Water

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Dissolve the 1,1-dibromoalkene (1.0 eq) in dry THF under an argon atmosphere and cool the solution to -78 °C.

  • Add n-butyllithium (2.0 eq) dropwise.

  • Stir the solution for 1 hour at -78 °C, then allow it to warm to room temperature and stir for an additional hour.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude terminal alkyne.

  • Purify the crude product by silica gel chromatography or distillation if necessary.

Seyferth-Gilbert Homologation Protocol

This protocol describes the conversion of aldehydes to terminal alkynes using the Seyferth-Gilbert reagent under strongly basic conditions.[2][5]

Materials:

  • Aldehyde (1.0 eq)

  • Dimethyl (diazomethyl)phosphonate (Seyferth-Gilbert reagent) (1.1-1.5 eq)

  • Potassium tert-butoxide (KOtBu) (1.1-1.5 eq)

  • Dry tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Hexanes or diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • To a solution of potassium tert-butoxide (1.1-1.5 eq) in dry THF at -78 °C under an argon atmosphere, add a solution of the Seyferth-Gilbert reagent (1.1-1.5 eq) in THF.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of the aldehyde (1.0 eq) in THF to the reaction mixture.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with hexanes or diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude alkyne.

  • Purify the crude product by flash column chromatography.

Other Alternative Methods

While the Ohira-Bestmann, Corey-Fuchs, and Seyferth-Gilbert reactions are the most common methods for the one-carbon homologation of aldehydes to alkynes, other notable alternatives exist. These include the use of trimethylsilyldiazomethane with n-butyllithium and the dehydrohalogenation of dihalides.[6] These methods may offer advantages for specific substrates or reaction conditions and are valuable additions to the synthetic chemist's toolkit.

Conclusion

The Ohira-Bestmann reaction stands out for its mild reaction conditions, broad substrate scope, and operational simplicity, making it a highly attractive method for the synthesis of terminal alkynes from aldehydes, especially for base-sensitive substrates.[7] The Corey-Fuchs reaction, while a two-step process requiring a strong base, offers the advantage of a stable intermediate and is a reliable and widely used method.[4] The Seyferth-Gilbert homologation provides a direct one-pot conversion but necessitates the use of a strong base, limiting its applicability with sensitive functional groups.[2] The choice of method will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, desired yield, and scalability. This guide provides the necessary data and protocols to make an informed decision for your research and development needs.

References

Safety Operating Guide

Proper Disposal of Dimethyl (1-Diazo-2-oxopropyl)phosphonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Dimethyl (1-diazo-2-oxopropyl)phosphonate, also known as the Ohira-Bestmann reagent, is a versatile tool in organic synthesis. However, its diazo functional group renders it potentially hazardous, necessitating strict adherence to safety protocols during handling and disposal.[1][2][3] This guide provides a comprehensive, step-by-step operational plan for the safe deactivation and disposal of this reagent, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Hazard and Handling Summary

Proper handling of this compound is critical to mitigate risks. The following table summarizes key hazard information and recommended handling precautions.

ParameterInformationSource(s)
Primary Hazards Potentially explosive, toxic, skin and eye irritant.[2][4][2][4]
CAS Number 90965-06-3[4][5]
Storage Conditions Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. Long-term storage at 2-8°C.[5]
Personal Protective Equipment (PPE) Chemical safety goggles or glasses, chemically protective gloves, lab coat or apron.[4][6][4][6]
Incompatible Materials Bases, strong oxidizing agents.[4][4]
Spill Cleanup For dry spills, scoop into a clean, dry container, avoiding dust. For liquid spills, absorb with noncombustible material (e.g., sand).[6]

Operational Plan for Disposal

This section outlines the procedural steps for the safe deactivation and disposal of this compound waste. The primary goal is to neutralize the energetic diazo group before final disposal as hazardous waste.[7]

Experimental Protocol: Deactivation of Residual Reagent

This protocol is designed for the quenching of residual this compound in reaction vessels or small quantities of waste.

Materials:

  • Waste this compound (neat or in solution)

  • Acetic acid (glacial)

  • A suitable reaction vessel (e.g., round-bottom flask) of appropriate size to allow for gas evolution

  • Stir plate and stir bar

  • Fume hood

  • Appropriate PPE (safety goggles, lab coat, chemical-resistant gloves)

Procedure:

  • Preparation: Conduct all operations within a certified chemical fume hood. Ensure a safety shield is in place.[2] The reaction vessel should be clean and dry.

  • Dilution (if necessary): If working with a concentrated or neat form of the reagent, it is prudent to first dilute it with an inert solvent (e.g., the solvent used in the preceding reaction) to better control the quenching reaction.

  • Cooling: Place the reaction vessel containing the diazo compound waste in an ice-water bath to maintain a low temperature, ideally below 5°C.[7] This helps to control the rate of reaction and gas evolution.

  • Slow Addition of Acetic Acid: While stirring vigorously, slowly add glacial acetic acid dropwise to the cooled solution.[2] The diazo group will react with the acid to release nitrogen gas. AVOID rapid addition, which can lead to a dangerous buildup of pressure and potential aerosolization of hazardous materials.

  • Monitoring Gas Evolution: Continue the slow addition of acetic acid until gas evolution ceases. This indicates that the diazo compound has been consumed.

  • Equilibration: Once gas evolution has stopped, remove the ice bath and allow the solution to slowly warm to room temperature while still stirring. Continue to monitor for any delayed gas evolution.

  • Final Neutralization (if necessary): Test the pH of the resulting solution. If it is highly acidic, it can be neutralized with a weak base (e.g., sodium bicarbonate solution) carefully to avoid excessive foaming. This step should only be performed after ensuring all diazo compound has been quenched.

  • Waste Collection: The deactivated solution should be collected in a properly labeled hazardous waste container. The label should include the chemical names of all constituents.[6]

Waste Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation cluster_deactivation Deactivation Protocol cluster_disposal Waste Management PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Certified Chemical Fume Hood Cool Cool Waste Solution (Ice Bath < 5°C) FumeHood->Cool AddAcid Slowly Add Acetic Acid with Vigorous Stirring Cool->AddAcid Monitor Monitor for Cessation of Gas (N2) Evolution AddAcid->Monitor Warm Warm to Room Temperature Monitor->Warm Collect Collect Deactivated Waste in a Labeled Hazardous Waste Container Warm->Collect Store Store in Designated Satellite Accumulation Area Collect->Store EHS Contact Environmental Health & Safety (EHS) for Pickup Store->EHS

Caption: Disposal workflow for this compound.

Regulatory Compliance

All chemical waste must be disposed of in accordance with local, state, and federal regulations. In the United States, the primary regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[6][8] It is imperative to follow your institution's specific guidelines for hazardous waste management, which are typically administered by the Environmental Health and Safety (EHS) department.[6] Never dispose of this chemical down the drain or in regular trash.[5][6] The final deactivated waste product should be collected by your institution's EHS for disposal at an approved waste plant.[4][5]

References

Essential Safety and Operational Guide for Handling Dimethyl (1-Diazo-2-oxopropyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols, operational procedures, and disposal plans for the handling of Dimethyl (1-Diazo-2-oxopropyl)phosphonate (also known as the Ohira-Bestmann reagent). Adherence to these guidelines is essential to mitigate risks and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that requires careful handling. It is known to cause skin and serious eye irritation, and may cause respiratory irritation. It is also harmful if swallowed, in contact with skin, or if inhaled[1][2]. Due to the diazo functional group, it should be treated as potentially explosive, especially when heated or subjected to shock.

The following table summarizes the required Personal Protective Equipment (PPE) for handling this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Solution Preparation Chemical splash goggles and a full-face shield.Double-gloving with chemical-resistant gloves (e.g., nitrile or neoprene).Laboratory coat and an acid-resistant apron.Work must be conducted in a certified chemical fume hood.
Chemical Reactions and Work-up Chemical splash goggles and a full-face shield.Double-gloving with chemical-resistant gloves (e.g., nitrile or neoprene).Laboratory coat and an acid-resistant apron.All operations must be performed in a certified chemical fume hood with the sash at the lowest practical height.
General Laboratory Use (Dilute Solutions) Safety glasses with side shields.Single pair of chemical-resistant gloves (e.g., nitrile).Laboratory coat.Use in a well-ventilated area, preferably a fume hood.

Safe Handling and Operational Workflow

A systematic approach is crucial for minimizing exposure and ensuring safety. The following workflow outlines the key steps for handling this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Work Area (Fume Hood) gather_materials 2. Assemble All Materials (Chemical, Solvents, Glassware, Quenching Solution) prep_area->gather_materials don_ppe 3. Don Appropriate PPE gather_materials->don_ppe weigh_dispense 4. Weigh/Dispense Chemical (in Fume Hood) don_ppe->weigh_dispense perform_reaction 5. Conduct Reaction (Behind Blast Shield if Necessary) weigh_dispense->perform_reaction quench_residue 6. Quench Residual Reagent (e.g., with Acetic Acid) perform_reaction->quench_residue decontaminate 7. Decontaminate Glassware & Surfaces quench_residue->decontaminate dispose_waste 8. Dispose of Waste (Follow Institutional Guidelines) decontaminate->dispose_waste remove_ppe 9. Doff PPE & Wash Hands dispose_waste->remove_ppe

Safe handling workflow from preparation to disposal.

Experimental Protocols: Decontamination and Disposal

Proper decontamination and disposal are critical to prevent accidental exposure and environmental contamination.

Decontamination of Glassware and Surfaces:

  • Initial Rinse: After transferring the bulk of the chemical, rinse the glassware or contaminated surface with a solvent that is compatible with the reaction (e.g., the reaction solvent).

  • Neutralization: Prepare a 5-10% solution of acetic acid in a suitable solvent (e.g., water or an alcohol). Carefully add the acetic acid solution to the rinsed glassware or wipe the contaminated surface with a cloth soaked in the solution. The acetic acid will react with and neutralize the residual diazo compound. Be aware that this reaction may produce gas, so ensure adequate ventilation.

  • Final Cleaning: After neutralization, wash the glassware with soap and water. For surfaces, wipe with a clean, damp cloth.

Disposal Plan:

All materials contaminated with this compound, including residual reagent, reaction mixtures, contaminated solvents, and disposable PPE, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in a designated, properly labeled hazardous waste container. The container should be made of a material compatible with the waste.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name, and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and cool area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department, following all local, state, and federal regulations.

Emergency Procedures

In the event of an emergency, follow these procedures and have the Safety Data Sheet (SDS) readily available for emergency responders.

Spill Response:

  • Small Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill absorbent).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area using the procedure outlined above.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert your supervisor and your institution's EHS department.

    • Prevent entry into the affected area.

    • Wait for trained emergency response personnel to handle the cleanup.

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

By adhering to these safety and handling guidelines, you can significantly minimize the risks associated with the use of this compound in your research. Always prioritize safety and consult your institution's EHS department for any specific questions or concerns.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.